molecular formula C2H6Se2 B1208512 Dimethyl diselenide CAS No. 7101-31-7

Dimethyl diselenide

Katalognummer: B1208512
CAS-Nummer: 7101-31-7
Molekulargewicht: 188 g/mol
InChI-Schlüssel: VLXBWPOEOIIREY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Dimethyl diselenide is a volatile selenium species and its determination in biological samples by HPLC-inductively coupled argon plasma mass spectrometry was reported. Selenium alkylation with this compound was reported by solid-phase microextraction gas chromatography-mass spectrometry.>This compound, also known as (CH3Se)2 or 1, 2-dimethyldiselane, belongs to the class of organic compounds known as diselenides. These are organoselenium compounds with the general structure R-Se-Se-R' (R, R' = H or organic moiety). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in onion-family vegetables and soft-necked garlic. This makes this compound a potential biomarker for the consumption of these food products.

Eigenschaften

IUPAC Name

(methyldiselanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6Se2/c1-3-4-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXBWPOEOIIREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se][Se]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40221237
Record name Dimethyldiselenide
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

0.1 mg/mL at 25 °C
Record name Dimethyl diselenide
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CAS No.

7101-31-7
Record name Dimethyl diselenide
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Record name Dimethyldiselenide
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Record name Dimethyldiselenide
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Record name Dimethyl diselenide
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Record name DIMETHYLDISELENIDE
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Record name Dimethyl diselenide
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Foundational & Exploratory

synthesis and properties of dimethyl diselenide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of Dimethyl Diselenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound ((CH₃)₂Se₂) is a volatile organoselenium compound found in some vegetables, such as onions and garlic, and is a key metabolite in the environmental cycling of selenium.[1][2][3] It serves as a valuable reagent in organic synthesis and has garnered significant interest in biomedical research for its biological activities.[4][5] Notably, it induces endoplasmic reticulum (ER) stress and toxic protein aggregation in yeast models, making it a tool for studying cellular stress responses and diseases related to protein misfolding.[1][2][4] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, biological activities, and associated signaling pathways.

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the reduction of elemental selenium followed by alkylation with a methylating agent.

Key Synthesis Method: Reduction and Alkylation

This method relies on the reduction of selenium powder (Se) with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to form a nucleophilic selenium species (e.g., sodium diselenide, Na₂Se₂), which is then reacted in situ with an electrophilic methyl source like methyl iodide (CH₃I).[6]

Experimental Protocol: Synthesis via Sodium Borohydride Reduction

This protocol is adapted from established laboratory procedures.[6][7]

Materials:

  • Selenium powder (Se)

  • Sodium borohydride (NaBH₄)

  • Deionized water (H₂O)

  • Methyl iodide (CH₃I)

  • An appropriate organic solvent for extraction (e.g., dichloromethane)

  • Reaction flask, dropping funnel, magnetic stirrer, and standard glassware

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

  • Preparation of the Reducing Agent: Dissolve sodium borohydride (e.g., 0.04 mol) in deionized water (e.g., 12.5 mL) in a reaction flask under an inert atmosphere with stirring.

  • Formation of Sodium Diselenide: To the stirred NaBH₄ solution, add selenium powder (e.g., 0.02 mol) portion-wise. The reaction can be vigorous. After the initial reaction subsides, a second portion of selenium powder (e.g., 0.02 mol) can be added.

  • Reaction Completion: Heat the mixture (e.g., to 100°C) and stir until the selenium powder has completely reacted, resulting in a brownish-red solution of sodium diselenide (Na₂Se₂).[6][7]

  • Alkylation: Cool the solution to room temperature. Add methyl iodide (e.g., 7.1 g) dropwise to the stirred Na₂Se₂ solution.

  • Reaction and Isolation: Continue stirring at room temperature for approximately 2 hours. The mixture will separate into layers.

  • Purification: Transfer the reaction mixture to a separatory funnel. Isolate the lower organic layer, which contains the crude this compound. Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the final product, typically an orange to brown oily liquid.[6]

Synthesis Workflow Diagram

SynthesisWorkflow Se Selenium Powder (Se) Na2Se2 Sodium Diselenide (Na2Se2) (in situ) Se->Na2Se2 + Reduction NaBH4 Sodium Borohydride (NaBH4) in Water NaBH4->Na2Se2 + Reduction DMDSe This compound (CH3-Se-Se-CH3) Na2Se2->DMDSe + Alkylation MeI Methyl Iodide (CH3I) MeI->DMDSe + Alkylation

Synthesis of this compound via Reduction and Alkylation.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a characteristic strong, pungent garlic-like odor.[5] It is denser than water and is soluble in organic solvents but has limited solubility in water.[4][5]

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂H₆Se₂[1][5]
Molecular Weight 188.01 g/mol [1][8]
Appearance Colorless to light yellow liquid[5][8]
Odor Strong, garlic-like[4][5]
Density 1.987 g/mL at 25 °C[4][8][9]
Melting Point -82.2 °C[2][4][8]
Boiling Point 155-157 °C[4][8][9]
Flash Point 60 °C (140 °F) - closed cup[8][10]
Refractive Index (n²⁰/D) 1.6388[8][9]
Water Solubility 0.1 mg/mL at 25 °C (limited)[1]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents and strong acids.[8]
Table 2: Spectroscopic Data for this compound
TechniqueDataReference(s)
¹H NMR A single peak is observed for the methyl protons.[1]
¹³C NMR A single peak is observed for the methyl carbons.[1]
Mass Spectrometry (MS) Molecular ion peak (M⁺) around m/z 188. Exhibits a characteristic isotopic pattern due to the natural abundance of selenium isotopes.[4]

Biological Activity and Signaling Pathways

This compound (DMDSe) is biologically active and primarily functions as a precursor to the highly reactive metabolite, methylselenol (MeSeH).[4][9] Its effects have been extensively studied in the yeast Saccharomyces cerevisiae.

Induction of Endoplasmic Reticulum (ER) Stress

In yeast models, DMDSe and its metabolite MeSeH are known to cause significant stress in the endoplasmic reticulum.[4][5][9] This is not a typical oxidative stress but rather a reductive stress , which disrupts the formation of disulfide bonds essential for proper protein folding within the ER.[4][9] This disruption leads to an accumulation of misfolded or unfolded proteins, a condition that triggers the Unfolded Protein Response (UPR) .[9]

Key events in this process include:

  • Protein Misfolding: DMDSe impairs the maturation of newly synthesized proteins, such as carboxypeptidase Y, indicating a failure in proper folding within the ER.[4][9]

  • UPR Activation: The accumulation of misfolded proteins activates the UPR signaling pathway. This is evidenced by the increased expression of the ER chaperone Kar2p (the yeast homolog of GRP78).[5][9]

  • IRE1 Pathway: The UPR is primarily mediated by the transmembrane protein Ire1p. Upon activation, Ire1p splices the mRNA of the HAC1 transcription factor, leading to the production of active Hac1p, which in turn upregulates genes to restore ER homeostasis. Yeast strains lacking IRE1 or HAC1 are hypersensitive to DMDSe.[4][9]

Signaling Pathway Diagram: DMDSe-Induced ER Stress and UPR

UPR_Pathway cluster_cell Yeast Cell cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) DMDSe_ext This compound (Extracellular) DMDSe_int DMDSe DMDSe_ext->DMDSe_int Uptake MeSeH Methylselenol (MeSeH) ReductiveStress Reductive Stress MeSeH->ReductiveStress DMDSe_int->MeSeH Reduction MisfoldedProteins Accumulation of Misfolded Proteins ReductiveStress->MisfoldedProteins Ire1_act Ire1p Sensor (Active) MisfoldedProteins->Ire1_act Ire1 Ire1p Sensor (Inactive) HAC1s HAC1 mRNA (spliced) Ire1_act->HAC1s Splices HAC1u mRNA HAC1u HAC1 mRNA (unspliced) Hac1p Hac1p Protein (Active Transcription Factor) HAC1s->Hac1p Translation UPR_genes UPR Target Genes (e.g., KAR2) Hac1p->UPR_genes Upregulates Homeostasis Attempt to Restore ER Homeostasis UPR_genes->Homeostasis

DMDSe induces the Unfolded Protein Response (UPR) via reductive ER stress.

Safety and Handling

This compound is a toxic and flammable compound that requires careful handling in a laboratory setting.

  • Toxicity: It is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1]

  • Flammability: It is a flammable liquid and vapor.[1][10]

  • Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield, is mandatory.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It should be kept in a tightly closed container, often under an inert atmosphere, as it can be sensitive to air and moisture.[8] Recommended storage temperature is often refrigerated (0-6°C).[2][8]

References

An In-depth Technical Guide to the Chemical Structure of Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide ((CH₃)₂Se₂), a volatile organoselenium compound, is of significant interest in various scientific fields, including chemistry, toxicology, and environmental science.[1][2] It is recognized for its role as a bacterial, mammalian, and plant metabolite and has been detected in vegetables such as onions and garlic.[1] Understanding the precise chemical structure of this compound is fundamental to elucidating its reactivity, metabolic pathways, and potential applications in drug development and as a reagent in chemical synthesis.[2][3] This technical guide provides a comprehensive overview of the molecular architecture of this compound, supported by quantitative data from key experimental and computational studies.

Molecular and Structural Formula

This compound consists of two methyl groups covalently bonded to a diselenide (Se-Se) linkage.[4] Its molecular formula is C₂H₆Se₂.[4] The presence of the selenium-selenium bond is a defining characteristic of this compound, influencing its chemical behavior and biological activity.

Spectroscopic and Diffraction Data

The three-dimensional structure of this compound has been meticulously determined using gas-phase experimental techniques, primarily gas electron diffraction (GED) and microwave spectroscopy, complemented by computational molecular orbital studies.[5][6][7] These methods provide precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Bond Lengths

The distances between the constituent atoms in this compound have been experimentally determined and are summarized in the table below. The Se-Se bond length is a critical parameter, and its value in this compound is consistent with that observed in other diselenide compounds.[5]

BondGas Electron Diffraction (Å)[5][8]Microwave Spectroscopy (Å)[6]
Se-Se2.326 ± 0.0042.306 ± 0.003
C-Se1.954 ± 0.0051.954 ± 0.006
C-H1.131 ± 0.0051.093 (estimated)[4][9]
Bond Angles and Dihedral Angle

The geometry of this compound is further defined by its bond angles and the crucial C-Se-Se-C dihedral angle. The non-planar, skewed conformation is a result of the interplay between steric hindrance of the methyl groups and the electronic properties of the selenium atoms.[4]

AngleGas Electron Diffraction (°)[5][8]Microwave Spectroscopy (°)[6]
∠ C-Se-Se98.9 ± 0.0299.8 ± 0.2
∠ H-C-Se108.4 ± 0.80-
Dihedral ∠ C-Se-Se-C87.5 ± 485.2 ± 0.1

Experimental Protocols: Principles of Structural Determination

While detailed, step-by-step experimental protocols are proprietary to the specific research labs that conducted the studies, the fundamental principles of the key techniques used for elucidating the structure of this compound are outlined below.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the structure of molecules in the gas phase.[10]

Methodology Workflow:

cluster_0 Sample Preparation & Introduction cluster_1 Electron Beam Interaction cluster_2 Data Acquisition & Analysis A Volatilization of Liquid (CH₃)₂Se₂ B Introduction into High-Vacuum Chamber A->B D Scattering of Electrons by Gaseous Molecules B->D C Generation of High-Energy Electron Beam C->D E Recording of Diffraction Pattern F Conversion to Molecular Scattering Curve E->F G Least-Squares Fitting to Structural Model F->G H Determination of Bond Lengths & Angles G->H

Workflow of Gas Electron Diffraction.
  • Sample Introduction: A gaseous beam of this compound molecules is introduced into a high-vacuum chamber.[10]

  • Electron Bombardment: A high-energy beam of electrons is directed at the molecular beam.[10]

  • Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.[10]

  • Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector. This pattern contains information about the distances between all pairs of atoms in the molecule.[10]

  • Data Analysis: The diffraction pattern is mathematically analyzed to derive the molecular scattering intensity curve. By fitting this curve to a theoretical model of the molecule's geometry, precise values for bond lengths, bond angles, and dihedral angles can be determined.[5][8]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, providing information about its rotational energy levels.

Methodology Workflow:

cluster_0 Sample & Spectrometer cluster_1 Measurement & Analysis A Gaseous (CH₃)₂Se₂ in Waveguide C Detection of Microwave Absorption A->C B Microwave Radiation Source B->A D Assignment of Rotational Transitions C->D E Calculation of Rotational Constants D->E F Determination of Molecular Geometry E->F DMDSe This compound ER Endoplasmic Reticulum (ER) DMDSe->ER Perturbs Protein Folding UPR Unfolded Protein Response (UPR) ER->UPR Activates ProteinAgg Toxic Protein Aggregation UPR->ProteinAgg CellStress Cellular Stress UPR->CellStress

References

Dimethyl Diselenide: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide ((CH₃)₂Se₂), also known as DMDS, is an organoselenium compound that has garnered significant interest in various scientific fields, including chemistry, biology, and environmental science.[1][2] It is recognized for its role as a metabolite of selenium, its chemical reactivity, and its potential applications in research, particularly in studies related to selenium metabolism and its biological effects.[2][3] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols, and visualizations of its interactions and analysis.

Part 1: Physical and Chemical Properties

This compound is a volatile, colorless to pale yellow liquid with a distinct garlic-like odor.[1][2] It is characterized by the presence of a diselenide linkage (Se-Se) between two methyl groups.[1]

Physical and Thermodynamic Properties

The key physical and thermodynamic properties of this compound are summarized in the table below, providing a comparative overview with its monoselenide counterpart, dimethyl selenide (B1212193).

PropertyThis compoundDimethyl SelenideReferences
Molecular Formula C₂H₆Se₂C₂H₆Se[1][4]
Molecular Weight 187.99 g/mol 109.041 g/mol [3][4]
CAS Number 7101-31-7593-79-3[3][5]
Appearance Colorless to pale yellow liquidColorless liquid[1][4]
Melting Point -82.2 °C-87.2 °C[1][4]
Boiling Point 155-157 °C55 °C[1][3][4]
Density 1.987 g/mL at 25 °C1.4077 g/cm³ at 14.6 °C[1][3][4]
Refractive Index (n²⁰/D) 1.63881.4860-1.4890[1][3][6]
Vapor Pressure 0.38 kPa at 25 °C32.03 kPa at 25 °C[1][7]
Enthalpy of Vaporization 74.92 kJ/mol31.90 kJ/mol[1][7]
Flash Point 60 °C (closed cup)56-58 °C[3][6]
Solubility Soluble in organic solvents, reacts with waterSoluble in organic solvents, insoluble in water[1][2][5]
Henry's Law Constant 143 kPa kg/mol 143 kPa kg/mol [1][7]
Structural and Spectroscopic Properties

The molecular structure of this compound features a Se-Se bond with a length ranging from 2.29 to 2.33 Å.[1] The C-Se bond length is typically between 1.91-1.97 Å, and the C-Se-Se bond angle is approximately 101.6-102.3°.[1] A key structural feature is the C-Se-Se-C dihedral angle, which is typically in the range of 74° to 87°.[1]

PropertyDataReferences
Molecular Structure Two methyl groups covalently bound to a diselenide (Se-Se) linkage.[1]
Se-Se Bond Length 2.29 - 2.33 Å[1]
C-Se Bond Length 1.91 - 1.97 Å[1]
C-Se-Se Bond Angle 101.6 - 102.3°[1]
C-Se-Se-C Dihedral Angle 74° - 87°[1]
Mass Spectrometry (MS) Molecular ion peak at m/z 188 with a characteristic isotopic pattern for selenium.[1]
¹H NMR Chemical shift at approximately 1.90 ppm.[5]
⁷⁷Se NMR Chemical shifts are sensitive to temperature and solvent.[6][8]
Infrared (IR) Spectroscopy Provides information on vibrational modes of the molecule.[9]

Part 2: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, compiled from various sources to provide a comprehensive guide.

Synthesis of this compound

This protocol is based on the reaction of selenium powder with a reducing agent followed by methylation.

Materials:

  • Selenium powder

  • Sodium borohydride (B1222165) (NaBH₄) or Potassium borohydride (KBH₄)

  • Methyl iodide (CH₃I)

  • Deionized water

  • Anhydrous Tetrahydrofuran (THF) (for purification, optional)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

  • Standard glassware for extraction and washing

Procedure:

  • Preparation of the Diselenide Salt Solution:

    • In a round-bottom flask, suspend selenium powder (2 molar equivalents) in deionized water.

    • In a separate beaker, dissolve sodium borohydride or potassium borohydride (1 molar equivalent) in deionized water.

    • Under stirring, slowly add the borohydride solution to the selenium suspension at room temperature. The reaction can be vigorous.

    • After the initial reaction subsides, gently heat the mixture to ensure the complete dissolution of the selenium powder, resulting in a brownish-red solution of the alkali metal diselenide (e.g., Na₂Se₂).[10]

  • Methylation Reaction:

    • Cool the diselenide solution to room temperature.

    • Under vigorous stirring, add methyl iodide (2 molar equivalents) dropwise to the solution using a dropping funnel.

    • Continue stirring at room temperature for approximately 2 hours.[9]

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to stand, and it will separate into two layers.

    • Transfer the mixture to a separatory funnel and separate the lower, orange-red oily layer, which is the crude this compound.[9]

    • Wash the crude product with deionized water to remove any water-soluble impurities.

    • For higher purity, the product can be further purified by vacuum distillation.

Analysis by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This method is suitable for the separation and detection of this compound in biological samples.[2]

Instrumentation:

  • HPLC system

  • Reversed-phase C18 column

  • ICP-MS with a dynamic reaction cell (DRC)

Reagents:

Procedure:

  • Sample Preparation:

    • Biological samples (e.g., cell lysates, urine) should be centrifuged and filtered to remove particulate matter.

    • Dilute the samples as necessary with the mobile phase.

  • Chromatographic Separation:

    • Mobile Phase: A mixture of methanol and water (e.g., 40% methanol).[2]

    • Flow Rate: Set a suitable flow rate for the column (e.g., 1 mL/min).

    • Injection Volume: Inject a fixed volume of the prepared sample and standard solutions.

  • ICP-MS Detection:

    • The eluent from the HPLC is directly introduced into the ICP-MS.

    • Monitor the selenium isotope at m/z 80.[2]

    • The dynamic reaction cell can be used to minimize polyatomic interferences.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound at known concentrations.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve. The limit of detection is typically in the nanomolar range.[2]

Part 3: Visualizations of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key processes involving this compound.

Signaling Pathway: this compound-Induced Reductive ER Stress

This compound, a precursor to methylselenol, has been shown to induce a reductive stress in the endoplasmic reticulum (ER) of Saccharomyces cerevisiae.[3][11] This disrupts protein folding and activates the Unfolded Protein Response (UPR).

ER_Stress_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) DMDS This compound (DMDS) MeSeH Methylselenol (MeSeH) DMDS->MeSeH Reduction ER_Reductive_Stress Reductive Stress MeSeH->ER_Reductive_Stress Enters ER Misfolded_Proteins Protein Misfolding & Aggregation ER_Reductive_Stress->Misfolded_Proteins Impairs disulfide bond formation Ire1p Ire1p Misfolded_Proteins->Ire1p Activates Hac1_splicing HAC1 mRNA splicing Ire1p->Hac1_splicing Kar2p Kar2p (Chaperone) Upregulation Hac1_splicing->Kar2p Leads to

This compound-induced reductive ER stress pathway.
Experimental Workflow: Analysis of this compound in Biological Samples

The following diagram illustrates a typical workflow for the analysis of this compound in biological samples using HPLC-ICP-MS.

Analysis_Workflow start Start: Biological Sample (e.g., cell culture, urine) sample_prep Sample Preparation (Centrifugation, Filtration, Dilution) start->sample_prep hplc HPLC Separation (Reversed-Phase C18 column) sample_prep->hplc icpms ICP-MS Detection (Monitor m/z 80 for Selenium) hplc->icpms data_analysis Data Analysis (Quantification against standards) icpms->data_analysis end End: Concentration of This compound data_analysis->end

Workflow for HPLC-ICP-MS analysis of this compound.
Logical Relationship: Reaction with Hypobromous Acid

This compound reacts rapidly with hypobromous acid (HOBr), a marine oxidant, to form methane (B114726) seleninic acid.[1][12]

Reaction of this compound with hypobromous acid.

References

The Biological Role of Dimethyl Diselenide in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diselenide (DMDS) is a naturally occurring organoselenium compound that plays a significant role in cellular metabolism. As a metabolite of various dietary selenium compounds, DMDS is centrally positioned in pathways that influence redox homeostasis, cellular signaling, and cytoprotection. This technical guide provides an in-depth overview of the biological role of DMDS in metabolism, focusing on its metabolic fate, enzymatic interactions, and its impact on key signaling cascades. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Introduction

Selenium is an essential trace element crucial for human health, primarily through its incorporation into selenoproteins which are involved in antioxidant defense, thyroid hormone metabolism, and immune function.[1] Organoselenium compounds, both naturally occurring and synthetic, have garnered considerable attention for their potential therapeutic applications, particularly in cancer chemoprevention and treatment. This compound (CH₃-Se-Se-CH₃), a volatile metabolite, is a key intermediate in the metabolism of several selenium compounds.[2] Its biological activities are multifaceted, ranging from antioxidant and pro-oxidant effects to the modulation of critical cellular signaling pathways. Understanding the metabolic role of DMDS is paramount for elucidating the mechanisms of selenium's biological effects and for the rational design of novel selenium-based therapeutics.

Metabolic Pathways of this compound

DMDS is formed in vivo from the metabolism of other selenium compounds, such as selenocysteine (B57510) and methaneseleninic acid.[3][4] Its primary metabolic fate involves reduction to methylselenol (CH₃SeH), a highly reactive and key bioactive selenium metabolite. This conversion can be mediated by glutathione (B108866) (GSH) and is enzymatically catalyzed by glutathione reductase or the thioredoxin system.[3][5] Methylselenol can then be further metabolized to dimethyl selenide (B1212193) ((CH₃)₂Se), which is excreted via respiration, or can exert its biological effects, including the induction of apoptosis in cancer cells.[6][7]

Below is a diagram illustrating the central role of DMDS in selenium metabolism.

G cluster_0 Dietary Selenium Compounds cluster_1 Metabolism cluster_2 Biological Effects / Excretion Selenomethionine Selenomethionine Selenocysteine Selenocysteine DMDS This compound (DMDS) Selenocysteine->DMDS Methaneseleninic Acid Methaneseleninic Acid Methaneseleninic Acid->DMDS CH3SeH Methylselenol (CH3SeH) DMDS->CH3SeH Reduction (GSH, Glutathione Reductase) DMSe Dimethyl Selenide ((CH3)2Se) CH3SeH->DMSe Methylation H2Se Hydrogen Selenide (H2Se) CH3SeH->H2Se Demethylation Apoptosis Apoptosis CH3SeH->Apoptosis Excretion Excretion (breath) DMSe->Excretion Selenoproteins Selenoprotein Synthesis H2Se->Selenoproteins

Figure 1: Metabolic pathways involving this compound.

Quantitative Data

The biological effects of diselenides, including their cytotoxicity against cancer cells, are often quantified by their half-maximal inhibitory concentration (IC₅₀). While comprehensive data for DMDS across a wide range of cell lines is limited in the readily available literature, the following table summarizes IC₅₀ values for some structurally related diselenides to provide a comparative context.

Diselenide CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Compound 44 (aromatic diselenide)HL-60Human Leukemia8[8]
PC-3Prostate Cancer13[8]
MCF-7Breast Cancer18[8]
MIA-PA-Ca-2Pancreatic Cancer25[8]
HCT-116Colon Cancer27[8]
2,2'-dipyridyl diselenideA549Human Lung Carcinoma~8.5[9]
Diphenyl diselenideMCF-10ANon-tumor Breast56.86[3]
BT-549Breast Cancer50.52[3]
MDA-MB-231Breast Cancer60.79[3]
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD)MDA-MB-231Breast Cancer3.13[1]
MCF-7Breast Cancer4.25[1]

Note: The IC₅₀ values are highly dependent on the specific experimental conditions, including cell density and incubation time.

Key Biological Roles and Signaling Pathways

Antioxidant and Pro-oxidant Activity: The Glutathione Peroxidase (GPx) Mimicry

Diselenides, including DMDS, are known to exhibit glutathione peroxidase (GPx)-like activity.[10] They can catalyze the reduction of hydroperoxides by glutathione, thereby protecting cells from oxidative damage. The catalytic cycle involves the reduction of the diselenide to the corresponding selenol, which then reacts with hydroperoxides.

G DMDS This compound (CH3-Se-Se-CH3) CH3SeH Methylselenol (2 CH3SeH) DMDS->CH3SeH 2 GSH -> GSSG CH3SeOH Methaneselenenic Acid (2 CH3SeOH) CH3SeH->CH3SeOH ROOH -> ROH/H2O CH3SeOH->DMDS 2 GSH -> GSSG + 2 H2O ROOH Hydroperoxide (ROOH) ROH_H2O Alcohol/Water (ROH + H2O) GSH 2 GSH GSSG GSSG

Figure 2: Simplified catalytic cycle of GPx-like activity of this compound.

Under certain conditions, the intermediates in this cycle can also participate in redox cycling, leading to the production of reactive oxygen species (ROS), thus exhibiting a pro-oxidant effect that can contribute to cytotoxicity in cancer cells.

Induction of Phase II Detoxification Enzymes

Organoselenium compounds are known to induce the expression of phase II detoxification enzymes, such as quinone reductase (QR) and glutathione S-transferases (GSTs), which play a crucial role in protecting cells from carcinogens and oxidative stress. This induction is often mediated by the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

G DMDS This compound ROS ROS Generation DMDS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE PhaseII Phase II Enzymes (QR, GSTs) ARE->PhaseII Transcription

Figure 3: Nrf2-mediated induction of phase II enzymes by this compound.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Some studies on diselenides suggest that they can inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and induction of apoptosis. This is often observed through a decrease in the phosphorylation of Akt.

G DMDS This compound PI3K PI3K DMDS->PI3K pAkt p-Akt DMDS->pAkt Inhibition Akt Akt PI3K->Akt PIP2 -> PIP3 Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 4: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Induction of Endoplasmic Reticulum (ER) Stress

Recent studies have shown that DMDS can induce endoplasmic reticulum (ER) stress. The ER is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.

G DMDS This compound ER Endoplasmic Reticulum DMDS->ER UnfoldedProteins Unfolded Protein Accumulation ER->UnfoldedProteins UPR Unfolded Protein Response (UPR) UnfoldedProteins->UPR Chaperones Chaperone Upregulation UPR->Chaperones Translation Global Translation Attenuation UPR->Translation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Figure 5: Induction of ER stress and the unfolded protein response by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the metabolic role of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of DMDS on cultured cells.

  • Materials:

    • Cell line of interest

    • Complete cell culture medium

    • This compound (DMDS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate-buffered saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microtiter plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of DMDS in complete medium from a stock solution in DMSO. The final DMSO concentration should be less than 0.1%.

    • Remove the medium from the wells and add 100 µL of the DMDS dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Remove the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Quinone Reductase (QR) Activity Assay

This assay measures the induction of QR activity in cells treated with DMDS.

  • Materials:

    • Hepa 1c1c7 cells (or other suitable cell line)

    • DMDS

    • Lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.8% digitonin)

    • Reaction mixture: 25 mM Tris-HCl (pH 7.4), 0.67 mg/mL BSA, 0.01% Tween-20, 5 µM FAD, 1 mM glucose-6-phosphate, 2 U/mL glucose-6-phosphate dehydrogenase, 30 µM NADP+, 50 µg/mL MTT, and 50 µM menadione.

    • Dicoumarol (inhibitor control)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Plate cells in a 96-well plate and treat with various concentrations of DMDS for 24-48 hours.

    • Wash the cells with PBS and lyse them by adding lysis buffer and incubating for 10 minutes.

    • Add the reaction mixture to each well. For inhibitor controls, add dicoumarol to a final concentration of 20 µM.

    • Incubate the plate at 37°C and monitor the change in absorbance at 610 nm over time.

    • Calculate the dicoumarol-inhibitable QR activity from the rate of MTT reduction.

Western Blot for PI3K/Akt Pathway Activation

This protocol is used to assess the effect of DMDS on the phosphorylation status of Akt.

  • Materials:

    • Cell line of interest

    • DMDS

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with DMDS for the desired time.

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the level of phospho-Akt to total Akt.

Analysis of ER Stress Markers

This protocol outlines the detection of ER stress induction by monitoring the expression of key UPR target genes.

  • Materials:

    • Cell line of interest

    • DMDS

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for UPR target genes (e.g., BIP, CHOP, spliced XBP1) and a housekeeping gene (e.g., GAPDH)

    • Real-time PCR system

  • Procedure:

    • Treat cells with DMDS for various time points.

    • Extract total RNA from the cells.

    • Synthesize cDNA from the RNA.

    • Perform qPCR using primers for the target genes.

    • Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound is a pivotal metabolite in the intricate network of selenium metabolism. Its biological role is complex, encompassing antioxidant and pro-oxidant activities, induction of cytoprotective enzymes, and modulation of fundamental cellular signaling pathways. This guide has provided a comprehensive overview of the current understanding of DMDS in metabolism, supported by quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the kinetic parameters of enzymes involved in DMDS metabolism and to expand the quantitative analysis of its effects on a broader range of cell types and signaling cascades. A deeper understanding of the metabolic intricacies of DMDS will undoubtedly facilitate the development of novel selenium-based strategies for disease prevention and therapy.

References

Unveiling the Natural Origins of Dimethyl Diselenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide (DMDS), a volatile organoselenium compound, has garnered increasing interest within the scientific community for its potential roles in biogeochemical cycles and its implications for human health. As a metabolite produced by a variety of organisms, understanding its natural sources is crucial for fields ranging from environmental science to pharmacology. This technical guide provides an in-depth exploration of the natural origins of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and an overview of the biosynthetic pathways involved in its formation.

Natural Sources of this compound

This compound is a naturally occurring compound found in a diverse range of biological systems, where it often serves as a detoxification product of excess selenium. Its primary natural sources include terrestrial plants, particularly of the Allium genus, as well as a wide array of microorganisms such as bacteria and fungi.

Plants

Plants absorb selenium from the soil and can metabolize it into various organic forms, including the volatile compound this compound. This process is a key mechanism for selenium detoxification and volatilization from the plant.

  • Allium Species: Members of the Allium genus, such as garlic (Allium sativum), onions (Allium cepa), green onions, and Welsh onions (Allium fistulosum), are well-documented sources of this compound.[1] The characteristic odors of these plants are largely due to a complex mixture of sulfur compounds, but they also produce analogous selenium compounds when grown in selenium-rich environments.

Microorganisms

A wide variety of microorganisms, including bacteria and fungi, are capable of producing this compound as a means of detoxifying inorganic selenium compounds present in their environment.

  • Bacteria: Numerous bacterial species have been shown to methylate selenium compounds, leading to the formation of this compound. This has been observed in species such as Escherichia coli and Staphylococcus aureus.[2][3] The bacterial thiopurine methyltransferase (TPMT) has been identified as a key enzyme in this process.[2][3][4][5]

  • Fungi: Various fungal species are also known to produce volatile selenium compounds, including this compound, as part of their metabolic processes when exposed to selenium.

  • Soil Microorganisms: The microbial communities in soil play a significant role in the biogeochemical cycling of selenium, which includes the production and emission of this compound into the atmosphere. The fate of this compound in soil is complex, involving both sorption to soil particles and further microbial transformations.[6][7]

Marine Environments

Marine ecosystems contribute to the global selenium cycle through the biogenic production of volatile selenium compounds.

  • Marine Phytoplankton: While research on dimethyl sulfide (B99878) (DMS) production by marine phytoplankton is extensive, the production of its selenium analog, this compound, is also a recognized phenomenon.[8][9] Various species of marine algae are capable of producing this compound, contributing to its presence in marine waters and the atmosphere.

Quantitative Data on this compound in Natural Sources

Quantifying the concentration of this compound in natural sources is essential for understanding its distribution and significance. The following table summarizes available quantitative data from various studies. It is important to note that concentrations can vary significantly depending on the selenium content of the growth medium or soil, the specific species, and the analytical methods employed.

Natural SourceSpecies/ConditionConcentrationReference
Bacteria Escherichia coli expressing thiopurine methyltransferase (with selenite)Significant production (qualitative)[2][3]
Pseudomonas sp. Hsa.28 (with selenite (B80905) or (methyl)selenocysteine)Significant production (qualitative)[4][5]
Human Breath After ingestion of 300 µg ⁷⁷Se as selenitePeak of 1.4 ng Se L⁻¹ (as dimethyl selenide)[10]
Soil Seleniferous soilsVariable, contributes to atmospheric selenium[11]

Note: Quantitative data for this compound in many natural sources, particularly in absolute concentrations (e.g., ng/g), is still an active area of research. Many studies report relative abundances or qualitative detection.

Experimental Protocols

The analysis of the volatile and often trace-level compound this compound requires sensitive and specific analytical techniques. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method.

Protocol 1: Analysis of this compound in Allium Species using HS-SPME-GC-MS

This protocol provides a general framework for the extraction and analysis of volatile selenium compounds from plant tissues.

1. Sample Preparation:

  • Homogenize fresh plant material (e.g., garlic cloves, onion bulbs) in a sealed vial to release volatile compounds. A typical sample size is 1-5 grams.
  • For quantitative analysis, an internal standard (e.g., a deuterated analog or a selenium compound not expected in the sample) should be added.
  • To enhance the release of volatiles, the sample can be incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 10-30 minutes).[12]

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample vial.[12]
  • The extraction time and temperature need to be optimized for the specific plant matrix and target analyte but typically range from 20 to 60 minutes at the incubation temperature.[13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet, typically at a temperature of 250 °C in splitless mode.[12][13]
  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[12]
  • Oven Temperature Program: An initial temperature of around 40-50 °C held for a few minutes, followed by a ramp to a final temperature of 240-280 °C. A typical program might be: 50 °C for 5 min, ramp at 5 °C/min to 180 °C, then ramp at 15 °C/min to 240 °C and hold for 15 min.[12]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.[12]
  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference spectrum (e.g., from a library like NIST). The characteristic isotopic pattern of selenium is a key identifier.

Protocol 2: Analysis of this compound from Microbial Cultures

This protocol outlines the analysis of volatile selenium compounds produced by bacteria or fungi in liquid culture.

1. Sample Preparation:

  • Grow the microbial culture in a suitable medium supplemented with a known concentration of a selenium precursor (e.g., sodium selenite).
  • Transfer a specific volume of the culture to a headspace vial.
  • Add an internal standard if quantitative analysis is required.
  • Incubate the vial at the optimal growth temperature of the microorganism or a slightly elevated temperature to promote volatilization.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Follow the procedure outlined in Protocol 1, optimizing extraction time and temperature for the microbial culture matrix.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Utilize the GC-MS parameters described in Protocol 1. The oven temperature program may need to be adjusted based on the complexity of the volatile profile of the specific microorganism.

Biosynthetic Pathways of this compound

The formation of this compound in biological systems is primarily a result of the methylation of selenium compounds. This process serves as a detoxification mechanism, converting more toxic inorganic selenium into a less toxic, volatile form that can be expelled from the organism.

General Selenium Methylation Pathway

In many organisms, the biosynthesis of this compound is believed to proceed through a series of reduction and methylation steps. Inorganic selenium, such as selenite (SeO₃²⁻), is first reduced to hydrogen selenide (B1212193) (H₂Se). This highly reactive intermediate is then sequentially methylated.

Selenium_Methylation Selenite Selenite (SeO₃²⁻) H2Se Hydrogen Selenide (H₂Se) Selenite->H2Se Reduction Methylselenol Methylselenol (CH₃SeH) H2Se->Methylselenol Methylation (SAM-dependent methyltransferase) DMSe Dimethyl Selenide ((CH₃)₂Se) Methylselenol->DMSe Methylation (SAM-dependent methyltransferase) DMDSe This compound ((CH₃)₂Se₂) Methylselenol->DMDSe Oxidation

Caption: Generalized pathway of selenium methylation to form volatile selenium compounds.

Bacterial Biosynthesis via Thiopurine Methyltransferase

In bacteria, the enzyme thiopurine methyltransferase (TPMT) has been shown to play a crucial role in the methylation of both inorganic and organic selenium compounds, leading to the formation of dimethyl selenide and this compound.[2][3][4][5]

Bacterial_Selenium_Methylation cluster_bacterium Bacterial Cell Selenite_in Selenite TPMT Thiopurine Methyltransferase (TPMT) Selenite_in->TPMT Methylselenocysteine_in (Methyl)selenocysteine Methylselenocysteine_in->TPMT DMSe_out Dimethyl Selenide TPMT->DMSe_out DMDSe_out This compound TPMT->DMDSe_out Experimental_Workflow Sample Biological Sample (e.g., Plant, Microbial Culture) Homogenization Sample Homogenization/ Incubation Sample->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

References

The Cellular Mechanisms of Dimethyl Diselenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diselenide (DMDS), a simple organoselenium compound, and its primary metabolite, methylselenol (CH₃SeH), have garnered significant attention for their potent anti-cancer activities. This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms through which DMDS exerts its cytotoxic and chemopreventive effects. The document outlines its multifaceted action, including the induction of multiple forms of programmed cell death, modulation of cellular redox homeostasis, and activation of key signaling pathways. Quantitative data on cytotoxicity, detailed experimental protocols for mechanism validation, and visual diagrams of the involved pathways are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanisms of Action

This compound is metabolized in cells to the highly reactive species methylselenol, which is considered the primary executor of its biological effects. The mechanisms are complex and interconnected, primarily revolving around the induction of cellular stress and subsequent activation of cell death pathways. The main pathways identified are:

  • Reductive Endoplasmic Reticulum (ER) Stress: DMDS, through methylselenol, disrupts protein folding homeostasis within the ER, leading to a specific "reductive" stress. This triggers the Unfolded Protein Response (UPR), which, if prolonged, activates pro-apoptotic signaling.

  • Anoikis and Caspase-Dependent Apoptosis: Methylselenol is a potent inducer of anoikis, a form of programmed cell death initiated by the loss of cell-matrix adhesion. This process is executed by a cascade of caspases, leading to classic apoptotic hallmarks.

  • Nrf2-Mediated Oxidative Stress Response: As an electrophilic species, methylselenol can activate the Nrf2 antioxidant response pathway, a key cellular defense mechanism against oxidative stress. This represents a dual role, where the cell attempts to counteract the stress induced by the compound.

These core mechanisms are not mutually exclusive and their interplay ultimately determines the fate of the cancer cell.

Quantitative Data on Cytotoxicity and Protein Expression

The cytotoxic efficacy of selenium compounds varies across different cancer cell lines. While comprehensive quantitative proteomics data for DMDS is not extensively available in compiled formats, the following tables summarize key quantitative findings from the literature regarding the cytotoxicity of its metabolites and its impact on specific protein expression.

Table 1: Cytotoxicity of Methylselenol Precursors in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 Value (µM)Exposure Time (h)
Se-methylselenocysteineA375Melanoma54Not Specified
Se-methylselenocysteineCNE2Nasopharyngeal Carcinoma138.7Not Specified
Se-methylselenocysteineHL60Acute Myeloid Leukemia459.0Not Specified
Se-methylselenocysteineSW620Colorectal Adenocarcinoma632.8Not Specified
Se-methylselenocysteineMCF7Breast Adenocarcinoma193Not Specified
Se-methylselenocysteineMDA-MB-231Breast Adenocarcinoma255.8Not Specified
SelenomethionineA549Lung Cancer65Not Specified
SelenomethionineHT29Colon Cancer130Not Specified

Data compiled from studies on key methylselenol precursors.[1][2]

Table 2: DMDS-Induced Changes in Gene and Protein Expression

Gene/Protein TargetRegulation DirectionFold Change (approx.)Cell LineMethod
Cyclin-dependent kinase inhibitor 1C (CDKN1C)Upregulated2.8 - 5.7xHT1080RT-PCR
Heme oxygenase 1 (HMOX1)Upregulated2.8 - 5.7xHT1080RT-PCR
BCL2-related protein A1Downregulated0.26 - 0.52xHT1080RT-PCR
Apoptotic CellsIncreased3.4xHT1080Not Specified

This table summarizes reported changes in expression levels for key genes regulated by methylselenol, the active metabolite of DMDS.[3]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and its metabolites.

Reductive ER Stress and Unfolded Protein Response (UPR)

DMDS treatment leads to a reductive environment in the ER, impairing the formation of disulfide bonds necessary for proper protein folding. This accumulation of misfolded proteins activates the three primary sensors of the UPR: IRE1α, PERK, and ATF6.[4][5] Chronic activation of these pathways, particularly IRE1α and PERK, shifts the cellular response from adaptation to apoptosis.[2][6]

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) Activation DMDS This compound (DMDS) MeSeH Methylselenol (CH3SeH) DMDS->MeSeH ReductiveStress Reductive Stress (Impaired Disulfide Bonds) MeSeH->ReductiveStress MisfoldedProteins Accumulation of Misfolded Proteins ReductiveStress->MisfoldedProteins BiP BiP/GRP78 MisfoldedProteins->BiP Sequesters IRE1 IRE1α BiP->IRE1 Inhibits PERK PERK BiP->PERK Inhibits ATF6 ATF6 BiP->ATF6 Inhibits sXBP1 spliced XBP1 (sXBP1) IRE1->sXBP1 splices ATF4 ATF4 PERK->ATF4 via eIF2α cATF6 cleaved ATF6 ATF6->cATF6 cleavage Apoptosis Apoptosis sXBP1->Apoptosis ATF4->Apoptosis via CHOP

DMDS induces reductive ER stress, leading to UPR activation.
Anoikis and Caspase-Dependent Apoptosis

A primary mechanism of methylselenol-induced cell death is anoikis. The process begins with cell detachment from the extracellular matrix, which serves as a prerequisite for the activation of the caspase cascade.[7] Initiator caspase-8 is activated, which then triggers both the cleavage of BID (leading to mitochondrial cytochrome c release and caspase-9 activation) and the direct activation of executioner caspases-3 and -7. These executioner caspases are responsible for cleaving key cellular substrates, such as PARP, leading to the systematic dismantling of the cell.

Anoikis_Pathway cluster_Mito Mitochondrial Pathway cluster_Execution Execution Phase MeSeH Methylselenol (CH3SeH) Detachment Cell Detachment (Loss of Adhesion) MeSeH->Detachment Casp8 Pro-Caspase-8 Detachment->Casp8 triggers aCasp8 Active Caspase-8 Casp8->aCasp8 BID BID aCasp8->BID cleaves Casp37 Pro-Caspase-3, -7 aCasp8->Casp37 activates tBID tBID BID->tBID CytoC Cytochrome c Release tBID->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9->Casp37 activates aCasp37 Active Caspase-3, -7 Casp37->aCasp37 PARP PARP (116 kDa) aCasp37->PARP cleaves Apoptosis Apoptosis aCasp37->Apoptosis cPARP Cleaved PARP (89 kDa) PARP->cPARP

Methylselenol induces anoikis via caspase-8 activation.
Nrf2 Antioxidant Response Pathway

Methylseleninic acid (MSA), a metabolite of DMDS, has been shown to activate the Nrf2 pathway. One proposed mechanism involves the upregulation of microRNA-200a (miR-200a).[8][9] This miRNA directly targets and inhibits Keap1, the primary negative regulator of Nrf2. By downregulating Keap1, Nrf2 is no longer targeted for proteasomal degradation, allowing it to accumulate and translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and drives the transcription of a suite of cytoprotective genes, such as Heme Oxygenase 1 (HMOX1).

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MSA Methylseleninic Acid (MSA) KLF4 KLF4 MSA->KLF4 activates miR200a miR-200a KLF4->miR200a upregulates Keap1 Keap1 miR200a->Keap1 inhibits expression Nrf2 Nrf2 Keap1->Nrf2 sequesters and targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates sMaf sMaf Nrf2_nuc->sMaf dimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds sMaf->ARE binds HMOX1 HMOX1 Gene ARE->HMOX1 Transcription Transcription of Cytoprotective Genes HMOX1->Transcription

MSA, a DMDS metabolite, activates the Nrf2 pathway via miR-200a.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound.

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of DMDS or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Detection of Apoptosis via PARP Cleavage (Western Blot)

This protocol detects the cleavage of PARP, a hallmark of caspase-dependent apoptosis.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with DMDS at the desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) fragments.

  • Secondary Antibody and Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The appearance of the 89 kDa band indicates apoptosis.[4][7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Cell Seeding and Treatment: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate. Treat with DMDS for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Remove the treatment medium and wash the cells once with pre-warmed, serum-free medium.

  • Incubation: Add medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Fluorescence can also be visualized using a fluorescence microscope.

Experimental Workflows

The following diagrams illustrate the workflows for analyzing key mechanistic events induced by DMDS.

Workflow for Anoikis Detection

This workflow outlines the steps to determine if cell death induced by DMDS occurs via anoikis. The key is to compare cell death in attached versus detached conditions.

Anoikis_Workflow cluster_Seeding 1. Cell Seeding cluster_Treatment 2. Treatment cluster_Incubation 3. Incubation cluster_Analysis 4. Apoptosis Analysis start Start: Cancer Cell Culture plate1 Standard Plate (Attached Culture) start->plate1 plate2 Ultra-Low Attachment Plate (Suspended Culture) start->plate2 treat1 Treat with DMDS and Vehicle Control plate1->treat1 treat2 Treat with DMDS and Vehicle Control plate2->treat2 incubate Incubate for 24-72 hours treat1->incubate treat2->incubate analysis1 Harvest Cells & Analyze Apoptosis (e.g., Annexin V/PI Staining) incubate->analysis1 analysis2 Harvest Cells & Analyze Apoptosis (e.g., Annexin V/PI Staining) incubate->analysis2 compare 5. Compare Results: Is apoptosis significantly higher in suspension? analysis1->compare analysis2->compare end_yes Conclusion: Anoikis is Induced compare->end_yes Yes end_no Conclusion: Apoptosis is not attachment-dependent compare->end_no No

Workflow for the detection and confirmation of anoikis.
Workflow for ER Stress Analysis

This workflow describes the process for confirming the activation of the UPR in response to DMDS treatment, using both transcriptional and translational markers.

ER_Stress_Workflow cluster_RNA Transcriptional Analysis cluster_Protein Protein Analysis start Start: Cell Culture Treatment with DMDS harvest Harvest Cells at Different Time Points start->harvest rna_extract RNA Extraction harvest->rna_extract lysis Protein Lysis harvest->lysis rt_pcr RT-PCR for spliced XBP1 (XBP1s) rna_extract->rt_pcr qpcr qPCR for UPR target genes (e.g., CHOP, BiP) rna_extract->qpcr data_analysis Data Analysis and Interpretation rt_pcr->data_analysis qpcr->data_analysis western Western Blot lysis->western blot_perk Detect p-PERK, p-eIF2α western->blot_perk blot_atf6 Detect cleaved ATF6 western->blot_atf6 blot_perk->data_analysis blot_atf6->data_analysis conclusion Conclusion: Confirm UPR Activation data_analysis->conclusion

Workflow for analyzing markers of ER stress and UPR activation.

Conclusion

This compound acts as a pro-drug for the potent anticancer agent methylselenol. Its mechanism of action in cancer cells is multifaceted, converging on the induction of programmed cell death through the initiation of reductive ER stress and anoikis. Simultaneously, it triggers a defensive antioxidant response via the Nrf2 pathway. This guide provides a foundational understanding of these core mechanisms, supported by quantitative data and detailed protocols, to aid researchers in the continued investigation and potential therapeutic application of this promising organoselenium compound. Further quantitative proteomic and transcriptomic studies are warranted to build a more comprehensive and detailed model of its cellular impact.

References

The Toxicological Profile of Dimethyl Diselenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl diselenide (DMDSe), an organoselenium compound found in some vegetables, is a key intermediate in selenium metabolism. Its toxicological profile is intrinsically linked to its role as a primary metabolic precursor to methylselenol (CH₃SeH), a highly reactive and biologically active species. The core mechanism of DMDSe-induced toxicity is not classical oxidative stress but rather the induction of reductive stress within the endoplasmic reticulum (ER). This disrupts protein folding homeostasis, leading to the activation of the Unfolded Protein Response (UPR) and, under prolonged exposure, can result in protein aggregation and cell death. While quantitative data on the acute and chronic toxicity of DMDSe are limited in publicly accessible literature, its metabolic pathways and cellular mechanisms of action have been elucidated, particularly in yeast models. This guide provides a comprehensive overview of the known toxicological properties of DMDSe, focusing on its metabolism, mechanisms of toxicity, and the methodologies used to assess its effects.

Toxicokinetics and Metabolism

The biological activity and toxicity of this compound are dependent on its metabolic conversion. The primary metabolic fate of DMDSe within the cellular environment is its reduction to two molecules of methylselenol (MeSeH).

Metabolic Activation: This reduction can occur through both enzymatic and non-enzymatic pathways:

  • Non-enzymatic: DMDSe reacts readily with intracellular thiols, most notably glutathione (B108866) (GSH).

  • Enzymatic: Enzymes such as glutathione reductase and thioredoxin reductase can facilitate the reduction of DMDSe to MeSeH.

Once formed, methylselenol is a key effector molecule. It can be further metabolized (e.g., demethylated to selenide (B1212193) for incorporation into selenoproteins) or participate in redox reactions that underpin its toxicity. In contrast, the related compound dimethyl selenide ((CH₃)₂Se) is not efficiently utilized for selenoprotein synthesis and is considered a detoxification product, highlighting the metabolic divergence of monomethylated versus dimethylated selenium species.

Metabolism cluster_pathways Cellular Fate DMDSe This compound (CH₃SeSeCH₃) MeSeH Methylselenol (CH₃SeH) DMDSe->MeSeH Reduction Selenoproteins Selenoprotein Synthesis (via Selenide) MeSeH->Selenoproteins Demethylation GSH Glutathione (GSH) Thioredoxin GSH->DMDSe

Caption: Metabolic reduction of this compound (DMDSe) to the active metabolite Methylselenol (MeSeH).

Acute, Subchronic, and Chronic Toxicity

Quantitative toxicological data for this compound are not well-documented in available literature. Often, data for the related but less reactive compound, dimethyl selenide ((CH₃)₂Se), is cited.

Acute Toxicity: No specific oral or inhalation LD₅₀ values for this compound were identified. For the related compound, dimethyl selenide , the toxicity is reported to be significantly lower than that of inorganic selenium forms like selenite.

SpeciesRoute of AdministrationCompoundLD₅₀ ValueReference(s)
RatIntraperitonealDimethyl Selenide2.2 g/kg (1.6 g Se/kg)[1]
MouseIntraperitonealDimethyl Selenide1.8 g/kg (1.3 g Se/kg)[1]

Subchronic and Chronic Toxicity: Specific subchronic or chronic toxicity studies for this compound are not readily available. Studies on analogous compounds can provide context:

  • Diphenyl Diselenide: Subchronic (14-day) subcutaneous administration in rats at high doses (100-300 µmol/kg) caused a decline in body weight gain, decreased food consumption, and inhibition of the enzyme δ-aminolevulinate dehydratase.[2]

  • Dimethyl Disulfide (Sulfur analog): A 13-week inhalation study in rats established a No-Observed-Adverse-Effect Concentration (NOAEC) of 5 ppm for males and 25 ppm for females.[3]

Mechanism of Toxicity: ER Reductive Stress and UPR

The primary mechanism of DMDSe-induced cytotoxicity is the disruption of protein folding within the endoplasmic reticulum (ER). The conversion of DMDSe to methylselenol (MeSeH) inside the cell leads to a state of reductive stress in the ER, a compartment that normally maintains an oxidizing environment to facilitate disulfide bond formation in nascent proteins.

This reductive stress impairs the function of key protein folding machinery, leading to an accumulation of misfolded proteins. This condition triggers the Unfolded Protein Response (UPR) , a signaling network designed to restore ER homeostasis. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6.

In yeast models, exposure to DMDSe has been shown to:

  • Cause protein misfolding in the ER.[4]

  • Increase the expression of ER chaperones like Kar2p.[4]

  • Activate the IRE1 branch of the UPR.[4]

  • Lead to hypersensitivity in yeast strains deficient in UPR signaling (e.g., Δire1 mutants).[4]

If the stress is prolonged or overwhelming, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death. In some contexts, this accumulation of misfolded proteins can result in the formation of toxic protein aggregates.

UPR_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) DMDSe This compound (DMDSe) MeSeH Methylselenol (MeSeH) DMDSe->MeSeH Reduction (e.g., by GSH) ReductiveStress Reductive Stress (Altered GSH/GSSG Ratio) MeSeH->ReductiveStress ProteinFolding Impaired Protein Folding & Disulfide Bond Formation ReductiveStress->ProteinFolding MisfoldedProteins Accumulation of Misfolded Proteins UPR Unfolded Protein Response (UPR) Activation (IRE1, PERK, ATF6) MisfoldedProteins->UPR Triggers ProteinFolding->MisfoldedProteins Apoptosis Apoptosis / Cell Death UPR->Apoptosis Pro-Apoptotic (Prolonged Stress) Homeostasis Attempted Restoration of ER Homeostasis UPR->Homeostasis Pro-Survival

Caption: DMDSe induces reductive ER stress, leading to activation of the Unfolded Protein Response (UPR).

Genotoxicity and Mutagenicity

Specific genotoxicity and mutagenicity data for this compound from standard assays like the Comet assay, Micronucleus test, or Ames test are not available in the reviewed literature.

However, studies on structurally related organoselenium compounds provide some insights:

  • Dicholesteroyl diselenide (DCDS) , an analogue of diphenyl diselenide, was shown to induce single- and double-strand DNA breaks in V79 cells in the Comet assay.[4] It also induced micronucleus formation and mutations in yeast. The genotoxicity was linked to oxidative effects, as it was mitigated by the antioxidant N-acetylcysteine.[4]

  • Diphenyl diselenide (DPDS) has been reported to have both antigenotoxic and genotoxic properties depending on the concentration and cellular context.

Given that the metabolism of DMDSe can lead to redox cycling, a potential for inducing oxidative DNA damage at higher concentrations cannot be ruled out, but this has not been experimentally verified.

Experimental Protocols

The following sections detail generalized protocols for key toxicological assays relevant to the assessment of this compound.

In Vitro Cytotoxicity: MTT Assay

This protocol assesses the effect of a compound on cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2, A549, or MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DMDSe-containing medium or vehicle control (e.g., medium with 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed cells in 96-well plate B Incubate for 24h (Cell Attachment) A->B C Treat cells with serial dilutions of DMDSe B->C D Incubate for desired exposure time (24-72h) C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC₅₀ Value H->I

Caption: General experimental workflow for determining cytotoxicity using the MTT assay.
Genotoxicity: Alkaline Comet Assay

This protocol detects DNA single- and double-strand breaks and alkali-labile sites in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged, fragmented DNA migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.

Methodology:

  • Cell Treatment: Expose cells in suspension or monolayer (e.g., V79 or TK6) to various concentrations of DMDSe and appropriate controls (negative vehicle control; positive control like H₂O₂) for a short period (e.g., 2-4 hours).

  • Slide Preparation: Mix a suspension of ~20,000 cells with low melting point agarose and layer it onto a pre-coated microscope slide. Allow to solidify on ice.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt concentration, EDTA, and a detergent like Triton X-100) and incubate at 4°C for at least 1-2 hours or overnight. This step removes cell membranes and histones, leaving behind the DNA as a "nucleoid."

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold, fresh alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13). Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes. All steps from lysis onward should be performed under dim light to prevent artifactual DNA damage.

  • Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer (pH 7.5), and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

  • Scoring: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage. Typical parameters include % Tail DNA, Tail Length, and Tail Moment. At least 50-100 randomly selected cells should be scored per sample.

Conclusion

The toxicological profile of this compound is critically dependent on its metabolic conversion to the highly reactive molecule methylselenol. The primary mechanism of toxicity appears to be the induction of reductive stress in the endoplasmic reticulum, which disrupts protein folding and activates the Unfolded Protein Response. This mechanism makes DMDSe a valuable tool for studying cellular stress pathways. However, a significant gap exists in the literature regarding its quantitative toxicity (LD₅₀, IC₅₀) and its potential for genotoxicity and chronic toxicity. Future research should focus on establishing these standard toxicological endpoints to provide a more complete risk assessment profile for this important organoselenium compound.

References

An In-Depth Technical Guide to the Safety and Handling of Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for dimethyl diselenide, a vital reagent in various chemical syntheses and research applications. Adherence to these guidelines is crucial to ensure a safe laboratory environment.

Physicochemical and Toxicological Properties

This compound ((CH₃)₂Se₂) is a volatile, colorless to pale yellow liquid with a strong, unpleasant garlic-like odor. It is soluble in organic solvents but has limited solubility in water. Due to its volatility and toxicity, it must be handled with care.

Table 1: Physicochemical and Toxicological Data
PropertyValueReference
Chemical Formula C₂H₆Se₂
Molecular Weight 188.01 g/mol [1]
Appearance Colorless to pale yellow liquid
Odor Strong, pungent, garlic-like
Boiling Point 155-157 °C[2]
Density 1.987 g/mL at 25 °C[2]
Vapor Pressure 0.38 kPa at 25 °C[3]
Solubility in Water 0.1 mg/mL at 25 °C[1]
Flash Point 60 °C (closed cup)[2]
GHS Hazard Classifications Acute Toxicity, Oral (Category 3), Acute Toxicity, Inhalation (Category 3), Specific Target Organ Toxicity - Repeated Exposure (Category 2), Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1[4]
LD₅₀ (Oral, Rat) for Dimethyl Selenide (B1212193) 2100 mg/kg[5][6]
LC₅₀ (Inhalation, Rat, 4h) for Dimethyl Selenide 3 mg/L[7]

Health Hazards and First Aid

General Advice: this compound is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[4] In case of any exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[7]

Routes of Exposure and First Aid Measures:

  • Inhalation: Toxic if inhaled.[4] Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. Seek immediate medical help.[4]

  • Skin Contact: Can be harmful if absorbed through the skin. Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[8] Seek immediate medical attention.[8]

  • Eye Contact: May cause eye irritation. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[8]

  • Ingestion: Toxic if swallowed.[4] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[4] Get emergency medical help immediately.[4]

Safe Handling and Storage

Handling:

  • Work in a well-ventilated place, preferably in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing vapors or mist.[4]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side-shields or a face shield, and a lab coat.[4]

  • Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store locked up.[4]

  • Store apart from incompatible materials such as strong oxidizing agents and strong acids.[8]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate personnel to a safe area, upwind of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

  • Absorb: Soak up the spill with inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly.

Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: When heated to decomposition, it emits toxic fumes of selenium oxides.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of this compound and its containers as hazardous waste.[3] Follow all applicable federal, state, and local regulations for hazardous waste disposal. Do not dispose of it in the sewer system or with regular trash.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method and should be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

Materials:

  • Selenium powder

  • Sodium borohydride (B1222165) (NaBH₄) or Potassium borohydride (KBH₄)

  • Deionized water

  • Methyl iodide (CH₃I)

  • Round-bottom flask with a magnetic stirrer

  • Heating mantle

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Add selenium powder to an aqueous solution of sodium borohydride (or potassium borohydride) at room temperature with stirring.

  • After the initial reaction subsides, gently heat the mixture to ensure the complete reaction of the selenium powder, forming the alkali metal diselenide solution.[9]

  • Cool the reaction mixture to room temperature.

  • Under constant stirring, add methyl iodide dropwise to the diselenide solution.[9]

  • Continue stirring at room temperature for approximately 2 hours.[9]

  • Allow the mixture to stand and separate into layers.

  • Separate the lower, orange-red oily layer of this compound using a separatory funnel.[9]

  • Wash the product with water and then separate the organic layer again.

Use of this compound in a Kinetic Experiment

This protocol is based on a published study and illustrates the use of this compound as a reagent.

Materials:

  • This compound

  • Methanol (B129727)

  • Gastight headspace amber crimp vials

  • Phosphate (B84403) buffer solution (pH 8)

  • Competitor compound (e.g., resorcinol)

  • Hypobromous acid (HOBr) solution

Procedure:

  • Prepare a stock solution of this compound (e.g., ~25 mM) by diluting the pure compound in methanol in a gastight headspace amber crimp vial.[10][11]

  • In a reaction vessel, prepare a solution containing the phosphate buffer, the competitor compound, and the this compound stock solution to achieve the desired final concentrations (e.g., 12.5 µM each).[11]

  • Initiate the reaction by adding a known concentration of HOBr solution. Ensure that the HOBr concentration is lower than the sum of the concentrations of this compound and the competitor to ensure its complete consumption.[10]

  • Monitor the reaction progress by analyzing the concentrations of the reactants and products over time using appropriate analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS).

Visualizations

Logical Workflow for Handling a this compound Spill

Spill_Response Spill This compound Spill Occurs Evacuate Evacuate Immediate Area (Upwind) Spill->Evacuate Assess Assess Spill Size and Risk (Wear PPE) Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? SmallSpill->LargeSpill No Contain Contain Spill with Inert Absorbent SmallSpill->Contain Yes EmergencyServices Contact Emergency Services and EHS LargeSpill->EmergencyServices Yes SecureArea Secure the Area Prevent Entry LargeSpill->SecureArea Yes Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose EmergencyServices->SecureArea

Caption: Workflow for responding to a this compound spill.

Standard Operating Procedure for this compound Use

SOP_DMDS cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup Start Start: Prepare to Use this compound ReviewSDS Review SDS and SOP Start->ReviewSDS Prep Preparation Handling Handling and Use Cleanup Post-Experiment Cleanup End End DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) ReviewSDS->DonPPE FumeHood Ensure Fume Hood is Functioning Correctly DonPPE->FumeHood PrepMaterials Prepare all Necessary Reagents and Equipment FumeHood->PrepMaterials Transfer Transfer this compound in Fume Hood PrepMaterials->Transfer PerformExp Perform Experiment Transfer->PerformExp Monitor Monitor for Leaks or Spills PerformExp->Monitor Quench Quench any Unreacted Reagent Monitor->Quench Waste Dispose of Waste in Hazardous Waste Container Quench->Waste Clean Clean Glassware and Work Area Waste->Clean RemovePPE Remove and Dispose of Contaminated PPE Properly Clean->RemovePPE RemovePPE->End

Caption: Standard operating procedure for laboratory use of this compound.

Potential Signaling Pathway in Toxicity

Exposure to secondary organic aerosols derived from the related compound, dimethyl selenide, has been shown to activate the p53 signaling pathway in human airway epithelial cells, leading to cellular stress responses.

p53_Pathway DMSe_SOA Dimethyl Selenide-Derived Secondary Organic Aerosol Exposure CellularStress Cellular Stress (e.g., DNA Damage, Oxidative Stress) DMSe_SOA->CellularStress p53_Activation p53 Activation CellularStress->p53_Activation CellCycleArrest Cell Cycle Arrest p53_Activation->CellCycleArrest Apoptosis Apoptosis p53_Activation->Apoptosis DNA_Repair DNA Repair p53_Activation->DNA_Repair

Caption: p53-mediated stress response to dimethyl selenide aerosol exposure.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of dimethyl diselenide (DMDSe). This compound, an organoselenium compound, plays a significant role in the biogeochemical cycling of selenium. Understanding its behavior in various environmental compartments is crucial for assessing its potential environmental impact and for the development of selenium-based pharmaceuticals. This document synthesizes current scientific knowledge on the physicochemical properties, degradation, mobility, and bioaccumulation of DMDSe, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key processes through diagrams.

Physicochemical Properties

The environmental behavior of this compound is fundamentally governed by its physical and chemical properties. It is a volatile compound with a characteristic garlic-like odor.[1] Key physicochemical properties of DMDSe and the related compound dimethyl selenide (B1212193) (DMSe), to which it is often converted, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound (DMDSe) and Dimethyl Selenide (DMSe)

PropertyThis compound (DMDSe)Dimethyl Selenide (DMSe)Reference(s)
Molecular Formula C₂H₆Se₂C₂H₆Se[1]
Molecular Weight 188.03 g/mol 109.04 g/mol [1]
Appearance Colorless to pale yellow liquidLiquid[1][2]
Odor Pungent, garlic-likeGarlic odor[1][2]
Boiling Point Not specified57 °C[2]
Melting Point Not specified-87.2 °C[2]
Vapor Pressure @ 25°C 0.38 kPa32.03 kPa[3][4]
Water Solubility Limited24.4 mg/g (or g/g) of H₂O[1][2][3]
Enthalpy of Vaporization 74.92 kJ mol⁻¹31.90 kJ mol⁻¹[3][4]
Henry's Law Constant Not specified143 kPa kg mol⁻¹ (0.144 kPa m³ mol⁻¹)[3][4]

Environmental Fate and Transport

The environmental fate of this compound is complex, involving volatilization, sorption, and various transformation processes, primarily driven by microbial activity.

Volatilization

Volatilization is a key process for the dissipation of selenium from contaminated environments, with both DMDSe and DMSe being important volatile species.[5] The significantly higher vapor pressure of DMSe compared to DMDSe suggests that the conversion of DMDSe to DMSe can enhance the overall volatilization of selenium from soil and water.[3][4]

Sorption and Mobility in Soil

This compound is readily sorbed onto soil particles, which can limit its mobility and volatilization.[5][6] This sorption is a critical factor in its retention in the terrestrial environment. In contrast, the extent of sorption for DMSe can be influenced by soil properties such as organic matter and clay content.[7]

Degradation and Transformation

This compound is not a stable form of selenium in the soil environment and undergoes both chemical and biological transformations.[5] A major transformation pathway is the microbial conversion of DMDSe to the more volatile dimethyl selenide (DMSe).[5][6] This conversion is a critical step in the environmental cycling of selenium.

In addition to volatilization, DMDSe can be transformed into non-volatile selenium compounds, including elemental selenium (Se(0)) and non-volatile organic selenium species.[5] These transformations effectively immobilize selenium in the soil, reducing its potential for transport.

The degradation of these methylated selenium compounds is influenced by various environmental factors. For instance, the degradation of DMSe in soil is primarily a biological process.[8]

The following diagram illustrates the key environmental fate and transport pathways of this compound.

Environmental_Fate_of_DMDSe DMDSe This compound (DMDSe) in Soil/Water Volatilized_DMDSe Atmospheric DMDSe DMDSe->Volatilized_DMDSe Volatilization DMSe Dimethyl Selenide (DMSe) DMDSe->DMSe Microbial Conversion NonVolatile_Se Non-Volatile Se (e.g., Se(0), Organic Se) DMDSe->NonVolatile_Se Chemical/Biological Transformation Atmospheric_DMSe Atmospheric DMSe DMSe->Atmospheric_DMSe Volatilization Soil_Sorption_Workflow start Start soil_prep Prepare and Characterize Soil start->soil_prep solution_prep Prepare DMDSe Working Solutions start->solution_prep equilibration Add Soil and DMDSe Solution to Tubes soil_prep->equilibration solution_prep->equilibration shaking Shake for 24h at Constant Temp. equilibration->shaking centrifugation Centrifuge to Separate Phases shaking->centrifugation analysis Analyze Supernatant by GC-MS centrifugation->analysis calculation Calculate Sorbed DMDSe analysis->calculation end End calculation->end Biodegradation_Setup cluster_vessels Incubation Vessels live_soil Live Soil + DMDSe incubation Incubate under Controlled Conditions live_soil->incubation sterile_soil Sterile Soil + DMDSe (Control) sterile_soil->incubation headspace_analysis Headspace GC-MS Analysis (DMDSe, DMSe) incubation->headspace_analysis Periodic Sampling soil_extraction Soil Extraction and Analysis (Non-volatile products) incubation->soil_extraction Final Time Point data_analysis Data Analysis (Degradation Rate, Products) headspace_analysis->data_analysis soil_extraction->data_analysis

References

The Pivotal Role of Dimethyl Diselenide in the Global Selenium Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selenium, an essential micronutrient with a dualistic nature of being beneficial at low concentrations and toxic at higher levels, cycles through the environment via a complex series of biogeochemical transformations. A key component of this cycle is the volatile organoselenium compound, dimethyl diselenide (DMDSe). This technical guide provides an in-depth exploration of the formation, fate, and significance of DMDSe in the global selenium cycle. Through a comprehensive review of current scientific literature, this document details the microbial and abiotic pathways of DMDSe production, its chemical and physical properties, and its role in the transport and detoxification of selenium in terrestrial and aquatic ecosystems. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing the foundational knowledge necessary to understand and harness the processes of selenium methylation and volatilization.

Introduction: The Selenium Cycle and the Emergence of Volatile Selenides

The biogeochemical cycling of selenium is a critical process that dictates its availability and speciation in various environmental compartments. Inorganic forms of selenium, such as selenate (B1209512) (SeO₄²⁻) and selenite (B80905) (SeO₃²⁻), can be transformed by biological and chemical processes into less toxic and more mobile organic forms. Among the most significant of these are the volatile methylated species, primarily dimethyl selenide (B1212193) (DMSe) and this compound (DMDSe).

The production of these volatile compounds, particularly by microorganisms and plants, represents a crucial detoxification mechanism, converting highly toxic inorganic selenium into forms that are hundreds of times less toxic. This volatilization also facilitates the transport of selenium from soils and aquatic systems into the atmosphere, contributing to its global redistribution. Understanding the central role of DMDSe in this cycle is paramount for fields ranging from environmental remediation and agriculture to human health and toxicology.

Biogenesis of this compound: A Microbial Detoxification Pathway

The primary route for the formation of this compound in the environment is through the biomethylation of inorganic and organic selenium compounds by a diverse array of microorganisms, including bacteria and fungi, as well as by certain plants.[1][2] This process serves as a detoxification mechanism, reducing the cellular toxicity of selenium.

The enzymatic pathway for selenium methylation is a multi-step process. It begins with the reduction of inorganic selenium species, such as selenite, to hydrogen selenide (H₂Se).[3][4][5] This is followed by a series of methylation steps catalyzed by methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as a methyl group donor.[3][4][5] The process is thought to proceed through the formation of methylselenol (CH₃SeH), which can then be further methylated to dimethyl selenide ((CH₃)₂Se) or oxidized to form this compound ((CH₃)₂Se₂).[3][4][5]

Selenium_Methylation_Pathway

Physicochemical Properties and Environmental Fate

This compound is a volatile, colorless to pale yellow liquid with a characteristic pungent, garlic-like odor.[6] Its volatility is a key factor in its role in the selenium cycle, allowing for its emission from soils and water into the atmosphere.

Abiotic Transformations

Once in the atmosphere, DMDSe is subject to oxidation by various atmospheric oxidants, including ozone (O₃) and hydroxyl radicals (•OH). The reaction with ozone has a reported rate constant of (2.6 ± 0.9) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹ at 27 ± 1 °C, leading to an estimated atmospheric lifetime of about 22 hours at an ozone concentration of 20 ppbv.[7] These oxidation reactions are a significant sink for atmospheric DMDSe and contribute to the deposition of selenium back to terrestrial and aquatic environments.

Sorption and Desorption in Soils

In soil environments, DMDSe can be sorbed onto soil particles, affecting its availability for volatilization and further microbial transformations.[8] The extent of sorption is influenced by soil properties such as organic matter content and texture. Desorption processes can release DMDSe back into the soil solution or the soil atmosphere.

Quantitative Data on this compound

The concentration, production, and reaction rates of DMDSe are highly variable and depend on a multitude of environmental factors. The following tables summarize some of the quantitative data reported in the literature.

ParameterValueEnvironment/ConditionsReference
Concentration in Marine Waters 0.02–0.26 pM SeMarine Waters[9]
Atmospheric Lifetime (vs. O₃) 22 hours20 ppbv O₃[7]
Volatilization from Soil 4.314 ± 0.231 µ g/pot (over 24 days)Soil amended with solid swine manure[10]
Production by Bacillus cereus 965 ± 116 µg Se per flask per dayLaboratory culture[11]

Table 1: Environmental Concentrations and Fluxes of this compound.

ReactionRate Constant (k)Temperature (°C)Reference
DMDSe + O₃ (2.6 ± 0.9) × 10⁻¹⁷ cm³ molec⁻¹ s⁻¹27 ± 1[7]
DMDSe + HOBr (4.3 ± 0.4) × 10⁷ M⁻¹ s⁻¹Not Specified[12][13]

Table 2: Kinetic Data for Reactions of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in the selenium cycle.

Microbial Production and Quantification of DMDSe

This protocol outlines a method for culturing selenium-methylating bacteria and quantifying the production of volatile selenium compounds, including DMDSe.

Objective: To determine the capacity of a bacterial strain to produce DMDSe from a selenium source.

Materials:

  • Bacterial isolate (e.g., Pseudomonas sp., Bacillus sp.)

  • Growth medium (e.g., Luria-Bertani broth)

  • Sodium selenite (Na₂SeO₃) stock solution (sterile)

  • Gas-tight vials with septa

  • Incubator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Solid-phase microextraction (SPME) fibers

Procedure:

  • Culture Preparation: Inoculate the bacterial strain into the growth medium in a sterile flask and incubate under appropriate conditions (e.g., 30°C, 200 rpm) until the culture reaches the mid-logarithmic growth phase.

  • Microcosm Setup: Dispense a defined volume of the bacterial culture into sterile, gas-tight vials.

  • Selenium Addition: Spike the cultures with a known concentration of sodium selenite from the sterile stock solution. Include a sterile control with no bacterial inoculum.

  • Incubation: Seal the vials immediately and incubate under the same conditions as the initial culture for a defined period (e.g., 24-72 hours).

  • Headspace Analysis:

    • At designated time points, pierce the septum of the vial with an SPME fiber assembly.

    • Expose the fiber to the headspace for a standardized period to adsorb volatile compounds.

    • Retract the fiber and immediately inject it into the heated injection port of the GC-MS for thermal desorption and analysis.

  • Quantification: Identify and quantify DMDSe based on its retention time and mass spectrum, using an external calibration curve prepared with a certified DMDSe standard.

Microbial_Production_Workflow

Measurement of Selenium Volatilization from Soil

This protocol describes a microcosm experiment to measure the rate of selenium volatilization from soil.

Objective: To quantify the flux of volatile selenium compounds from a soil sample.

Materials:

  • Soil sample

  • Microcosm chambers (e.g., sealed glass jars)

  • Air pump and flow meters

  • Trapping solution (e.g., alkaline peroxide)

  • Inductively coupled plasma-mass spectrometry (ICP-MS)

Procedure:

  • Microcosm Setup: Place a known mass of soil into the microcosm chamber. If investigating the effect of amendments, mix them into the soil at this stage.

  • System Assembly: Connect the chamber to an air circulation system. The inlet should provide a controlled flow of clean air, and the outlet should direct the headspace gas through the trapping solution.

  • Incubation: Incubate the microcosms under controlled conditions (temperature, moisture).

  • Sample Collection: At regular intervals, collect the trapping solution and replace it with fresh solution.

  • Analysis: Analyze the selenium content of the collected trapping solutions using ICP-MS.

  • Calculation: Calculate the rate of selenium volatilization based on the amount of selenium captured in the traps over time, normalized to the surface area of the soil in the microcosm.

Conclusion and Future Directions

This compound is a central molecule in the biogeochemical cycling of selenium, playing a critical role in its detoxification, mobilization, and global distribution. The biomethylation of selenium to DMDSe by microorganisms is a key process that reduces the toxicity of this element in contaminated environments. While significant progress has been made in understanding the formation and fate of DMDSe, further research is needed in several areas. Elucidating the complete enzymatic and genetic basis of selenium methylation in a wider range of organisms will provide a more comprehensive picture of this process. Furthermore, more extensive quantitative data on the production and flux of DMDSe in various ecosystems are required to refine global selenium cycle models. A deeper understanding of the role of DMDSe in the selenium cycle will undoubtedly open new avenues for the development of novel bioremediation strategies and may even provide insights into the role of selenium in human health and disease.

References

Understanding the Volatility of Dimethyl Diselenide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the volatility of dimethyl diselenide (DMDS), a key organoselenium compound with significant implications in chemical synthesis, biological research, and environmental science. A thorough understanding of its physicochemical properties, particularly its volatility, is crucial for its safe handling, effective application, and for modeling its environmental fate. This document summarizes key quantitative data, details experimental protocols for volatility determination, and visualizes relevant metabolic pathways.

Core Physicochemical Properties and Volatility Data

This compound ((CH₃)₂Se₂) is a colorless to pale yellow liquid characterized by a distinctive garlic-like odor.[1] Its volatility is a critical parameter influencing its storage, handling, and application. The following tables summarize the key quantitative data related to the volatility and other physical properties of this compound.

Table 1: Volatility and Thermodynamic Properties of this compound

PropertyValueTemperature (°C)PressureReference(s)
Boiling Point 155-157Standard Atmospheric[2]
Vapor Pressure 0.38 kPa25[2][3]
Enthalpy of Vaporization 74.92 kJ/mol[2][3]
Henry's Law Constant 143 kPa kg/mol (0.144 kPa m³/mol)[2]

Table 2: Additional Physicochemical Properties of this compound

PropertyValueTemperature (°C)Reference(s)
Molecular Formula C₂H₆Se₂[1][2]
Molecular Weight 187.99 g/mol
Melting Point -82.2[2]
Density 1.987 g/mL25[2]
Refractive Index (n²⁰/D) 1.638820[2]
Flash Point 60 (closed cup)[2]
Solubility in Water 0.1 mg/mL25[2]
Ionization Energy 7.9 ± 0.1 eV[2]

Experimental Protocol: Determination of Vapor Pressure

The vapor pressure of this compound has been determined using the isoteniscope method.[3] This experimental protocol is a static method for measuring vapor pressure and is suitable for liquids.

Principle: The isoteniscope method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature. The apparatus consists of a bulb containing the sample connected to a U-tube manometer, which is also connected to a pressure-measuring system and a vacuum. The pressure of the system is adjusted until the liquid levels in the U-tube are equal, indicating that the pressure in the system is equal to the vapor pressure of the sample at that temperature.

Apparatus:

  • Isoteniscope (a specialized glass apparatus with a sample bulb and a U-tube manometer)

  • Constant temperature bath

  • Vacuum pump

  • Pressure gauge (e.g., a mercury manometer)

  • Thermometer

Procedure:

  • Sample Preparation: A pure sample of this compound is introduced into the sample bulb of the isoteniscope.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the apparatus with a vacuum pump, and then allowing the sample to thaw. This freeze-pump-thaw cycle is repeated until no more gas is evolved upon thawing.

  • Measurement:

    • The isoteniscope is placed in a constant temperature bath set to the desired temperature.

    • The system is evacuated and then the pressure is carefully adjusted by introducing an inert gas (e.g., nitrogen) until the liquid levels in the U-tube manometer of the isoteniscope are equal.

    • The pressure of the system at this point, which is equal to the vapor pressure of the this compound, is recorded from the pressure gauge.

  • Data Collection: The procedure is repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature.

  • Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, which can be used to calculate the enthalpy of vaporization.[3]

Biological Significance and Metabolic Pathways

Organoselenium compounds like this compound play a role in various biological processes, including metabolism and cellular signaling. The metabolism of selenium often involves methylation, a key detoxification pathway that can also lead to the formation of volatile selenium species.[4][5]

Metabolism_of_Selenium cluster_ingestion Dietary Intake cluster_metabolism Intracellular Metabolism Selenate Selenate Selenite Selenite Selenate->Selenite Reduction Selenide (B1212193) (H2Se) Selenide (H2Se) Selenite->Selenide (H2Se) Reduction Selenomethionine Selenomethionine Selenomethionine->Selenide (H2Se) Metabolism Methylselenol (CH3SeH) Methylselenol (CH3SeH) Selenide (H2Se)->Methylselenol (CH3SeH) Methylation Dimethyl selenide ((CH3)2Se) Dimethyl selenide ((CH3)2Se) Methylselenol (CH3SeH)->Dimethyl selenide ((CH3)2Se) Methylation This compound ((CH3)2Se2) This compound ((CH3)2Se2) Methylselenol (CH3SeH)->this compound ((CH3)2Se2) Oxidation Trimethylselenonium ((CH3)3Se+) Trimethylselenonium ((CH3)3Se+) Dimethyl selenide ((CH3)2Se)->Trimethylselenonium ((CH3)3Se+) Methylation Excretion (Volatilization) Excretion (Volatilization) Dimethyl selenide ((CH3)2Se)->Excretion (Volatilization) This compound ((CH3)2Se2)->Excretion (Volatilization) Urinary Excretion Urinary Excretion Trimethylselenonium ((CH3)3Se+)->Urinary Excretion

Fig. 1: Metabolic pathway of dietary selenium compounds.

Selenium compounds have also been shown to be involved in signaling pathways related to cancer prevention. For instance, selenium can activate AMP-activated protein kinase (AMPK), which in turn can modulate the cyclooxygenase-2 (COX-2) signaling pathway, a key player in inflammation and carcinogenesis.[6]

Selenium_Signaling_Pathway Selenium Compounds Selenium Compounds AMPK Activation AMPK Activation Selenium Compounds->AMPK Activation Activates COX-2 Expression COX-2 Expression AMPK Activation->COX-2 Expression Inhibits Prostaglandin E2 (PGE2) Prostaglandin E2 (PGE2) COX-2 Expression->Prostaglandin E2 (PGE2) Produces Inflammation & Cancer Progression Inflammation & Cancer Progression Prostaglandin E2 (PGE2)->Inflammation & Cancer Progression Promotes

Fig. 2: Selenium's role in the AMPK/COX-2 signaling pathway.

Safe Handling and Storage of Volatile Selenium Compounds

Given the volatility and toxicity of this compound, strict safety protocols are imperative.

Safe_Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Store in a tightly sealed container Store in a tightly sealed container Work in a fume hood Work in a fume hood Store in a tightly sealed container->Work in a fume hood Keep in a cool, dry, well-ventilated area Keep in a cool, dry, well-ventilated area Keep in a cool, dry, well-ventilated area->Work in a fume hood Refrigeration recommended Refrigeration recommended Refrigeration recommended->Work in a fume hood Protect from light Protect from light Protect from light->Work in a fume hood Dispose of as hazardous waste Dispose of as hazardous waste Work in a fume hood->Dispose of as hazardous waste Wear appropriate PPE (gloves, goggles, lab coat) Wear appropriate PPE (gloves, goggles, lab coat) Wear appropriate PPE (gloves, goggles, lab coat)->Dispose of as hazardous waste Avoid inhalation of vapors Avoid inhalation of vapors Avoid inhalation of vapors->Dispose of as hazardous waste Prevent contact with skin and eyes Prevent contact with skin and eyes Prevent contact with skin and eyes->Dispose of as hazardous waste Follow local and national regulations Follow local and national regulations

References

Dimethyl Diselenide: A Bacterial Metabolite at the Crossroads of Detoxification and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl diselenide (DMDSe), a volatile organoselenium compound, is a significant metabolite produced by a diverse range of bacteria, including species within the genera Pseudomonas, Bacillus, and various gut microbiota. This metabolite plays a crucial role in the biogeochemical cycling of selenium and serves as a primary mechanism for bacterial detoxification of toxic selenium oxyanions, such as selenite (B80905) and selenate (B1209512). Bacterial synthesis of DMDSe involves a multi-step enzymatic pathway, culminating in the methylation of selenium intermediates. Beyond its role in detoxification, emerging research suggests that DMDSe possesses bioactive properties, including antimicrobial and antioxidant activities, positioning it as a molecule of interest for further investigation in drug development and industrial applications. This technical guide provides a comprehensive overview of this compound as a bacterial metabolite, detailing its biosynthesis, biological activities, and the experimental methodologies used for its study.

Introduction

Selenium is an essential trace element for many organisms, yet it can be toxic at elevated concentrations. Bacteria have evolved sophisticated mechanisms to metabolize and detoxify selenium compounds, often leading to the production of volatile derivatives. Among these, this compound (CH₃-Se-Se-CH₃) is a prominent metabolite resulting from the bacterial methylation of inorganic selenium oxyanions like selenite (SeO₃²⁻) and selenate (SeO₄²⁻).[1][2] This biotransformation is a key component of the global selenium cycle and represents a strategy for bacteria to mitigate selenium toxicity. The production of DMDSe has been observed in various environments, from soil and aquatic ecosystems to the mammalian gut. Understanding the biochemical pathways of DMDSe synthesis, its quantitative production by different bacterial species, and its inherent biological activities is crucial for harnessing its potential in bioremediation, and as a lead compound in pharmaceutical research.

Bacterial Production of this compound

A variety of bacterial species have been identified as producers of this compound, often as part of their selenium detoxification process.

DMDSe-Producing Bacteria

Bacteria capable of producing DMDSe are widespread and include:

  • Soil Bacteria: Pseudomonas sp., particularly strains like Pseudomonas sp. M10, have been shown to efficiently convert selenium compounds into volatile DMDSe.

  • Gut Microbiota: The complex community of bacteria residing in the gastrointestinal tract can metabolize dietary selenium into DMDSe.[3]

  • Bacillus species: Certain Bacillus species are known to produce volatile selenium compounds, including DMDSe, from selenium oxyanions.[4][5][6]

  • Escherichia coli: While wild-type E. coli can produce DMDSe, genetically modified strains expressing specific methyltransferase genes exhibit significantly enhanced production.[2][7]

Quantitative Production of this compound

The efficiency of DMDSe production varies depending on the bacterial species, the selenium substrate, and the environmental conditions.

Bacterial StrainSelenium SubstrateProductYield/Production RateReference
Pseudomonas sp. M10Methaneseleninic Acid (MSeA)This compound (DMDSe)3.3 ± 0.2 µmol of DMDSe from a 10 mL culture with 10 mM MSeA after 120 h.
Recombinant Escherichia coli DH5α (with mdsN gene)Selenite (SeO₃²⁻)This compound (DMDSe)Corresponds to 62% of the initial selenium concentration.[1]

Biochemical Pathway of this compound Synthesis

The bacterial synthesis of this compound is a complex enzymatic process that involves the reduction of inorganic selenium oxyanions and subsequent methylation. The key methyl donor in this pathway is S-adenosyl-L-methionine (SAM).

The proposed pathway begins with the reduction of selenite (SeO₃²⁻) to elemental selenium (Se⁰), which is then further reduced to selenide (B1212193) (Se²⁻). Selenide can then be methylated through a series of reactions catalyzed by SAM-dependent methyltransferases. The intermediate, methylselenol (CH₃SeH), is a likely precursor that can be oxidized to form this compound.

bacterial_dmdse_synthesis Selenite Selenite (SeO₃²⁻) Elemental_Se Elemental Selenium (Se⁰) Selenite->Elemental_Se Reduction Selenide Selenide (Se²⁻) Elemental_Se->Selenide Reduction Methylselenol Methylselenol (CH₃SeH) Selenide->Methylselenol Methylation DMDSe This compound (CH₃-Se-Se-CH₃) Methylselenol->DMDSe Oxidative Dimerization SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methyltransferase Methyltransferase(s) SAM->Methyltransferase SAH->Methyltransferase Methyltransferase->Selenide Catalyzes

Caption: Proposed bacterial synthesis pathway of this compound from selenite.

Biological Activities of this compound

While research on the specific biological activities of this compound is ongoing, studies on related organoselenium compounds, particularly diselenides, suggest potential antimicrobial and antioxidant properties.

Antimicrobial Activity

Data on the antimicrobial activity of this compound is limited. However, studies on various diphenyl diselenide derivatives have demonstrated activity against a range of pathogenic bacteria. It is important to note that these are different compounds, and their activity may not be directly comparable to DMDSe.

CompoundMicroorganismMIC (mg/L)Reference
Diphenyl diselenide derivative 9Staphylococcus epidermidis15.62[4]
Diphenyl diselenide derivative 9Streptococcus pyogenes15.62[4]
Diphenyl diselenide derivative 10Staphylococcus aureus125[4]
Diphenyl diselenide derivative 10Streptococcus pyogenes7.8[4]
Diphenyl diselenide derivative 10eStaphylococcus aureus31.25[4]
Diphenyl diselenide derivative 10dStaphylococcus epidermidis7.8[4]
Antioxidant Activity

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a bacterial metabolite.

Cultivation of Bacteria for DMDSe Production

The following is a general protocol for cultivating bacteria to produce volatile selenium compounds. This protocol can be adapted for specific bacterial species such as E. coli or Bacillus subtilis.

Materials:

  • Bacterial strain of interest (e.g., E. coli K-12)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Sterile culture flasks or tubes

  • Sodium selenite (Na₂SeO₃) or sodium selenate (Na₂SeO₄) stock solution (sterile-filtered)

  • Incubator shaker

Procedure:

  • Prepare sterile LB broth.

  • Inoculate the broth with a single colony of the bacterial strain.

  • Incubate overnight at 37°C with shaking (e.g., 200 rpm) to obtain a starter culture.

  • In a larger flask of fresh LB broth, inoculate with the overnight culture to a starting OD₆₀₀ of approximately 0.05.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.4-0.6).

  • Aseptically add the selenium stock solution to the desired final concentration (e.g., 1 mM).

  • Continue incubation under the same conditions for a specified period (e.g., 24-48 hours) to allow for the production of volatile selenium compounds.

bacterial_cultivation_workflow Start Start Inoculate Inoculate single colony in LB broth Start->Inoculate Incubate_ON Incubate overnight at 37°C Inoculate->Incubate_ON Inoculate_main Inoculate fresh LB broth to OD₆₀₀ ~0.05 Incubate_ON->Inoculate_main Incubate_log Incubate to mid-log phase (OD₆₀₀ ~0.5) Inoculate_main->Incubate_log Add_Se Add selenium salt (e.g., Selenite) Incubate_log->Add_Se Incubate_production Incubate for DMDSe production (24-48h) Add_Se->Incubate_production Analyze Analyze headspace for DMDSe Incubate_production->Analyze gcms_workflow Start Start Culture Bacterial culture in sealed vial Start->Culture Headspace_Sampling Collect headspace gas with gas-tight syringe Culture->Headspace_Sampling GC_Injection Inject into GC-MS Headspace_Sampling->GC_Injection Separation Separation on GC column GC_Injection->Separation Detection Detection by Mass Spectrometer Separation->Detection Data_Analysis Analyze mass spectrum and retention time Detection->Data_Analysis Identification Identify DMDSe by comparison to standard Data_Analysis->Identification

References

Methodological & Application

Application Notes and Protocols: Dimethyl Diselenide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of dimethyl diselenide ((CH₃)₂Se₂) in organic synthesis. This document includes key applications, experimental protocols, quantitative data, and safety information to facilitate its use in a research and development setting.

Introduction

This compound is a versatile organoselenium reagent utilized in a variety of organic transformations.[1] It serves as a source of the methylselenyl (MeSe•) radical and the methylselenenyl cation (MeSe⁺), enabling the introduction of the methylseleno group into organic molecules.[1][2] Its applications are particularly prominent in the formation of carbon-selenium bonds, which are of interest in the synthesis of biologically active compounds and functional materials.[3]

Chemical and Physical Properties:

PropertyValueReference
Molecular FormulaC₂H₆Se₂[4]
Molecular Weight187.99 g/mol [4]
AppearanceColorless to pale yellow liquid[5]
OdorStrong, garlic-like[5]
Boiling Point155-157 °C[6]
Density1.987 g/mL at 25 °C[6]
SolubilitySoluble in organic solvents, limited solubility in water.[5]

Safety and Handling

This compound is a toxic and flammable compound with a strong, unpleasant odor.[7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[8]

Precautionary Measures:

  • Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Keep away from heat, sparks, and open flames.[9]

  • Store in a cool, dry, and well-ventilated area under an inert atmosphere, as it is air and moisture sensitive.[9]

  • In case of exposure, seek immediate medical attention.[10]

Applications in Organic Synthesis

This compound is a valuable reagent for the methylselenenylation of various organic substrates, including indoles and other electron-rich arenes. This section details a key application with a specific experimental protocol.

Visible-Light-Promoted C-H Methylselenenylation of Indoles

A sustainable and efficient method for the synthesis of 3-methylselenylindoles involves the direct C-H functionalization of indoles with this compound under visible light irradiation.[1][2] This metal- and photocatalyst-free method proceeds via a radical mechanism and utilizes air as a green oxidant.[2]

Reaction Scheme:

G cluster_reagents Reagents cluster_conditions Conditions Indole (B1671886) Indole Light Visible Light (Blue LED) DMDS This compound ((CH₃)₂Se₂) Product 3-Methylselenylindole Light->Product Solvent Ethanol (B145695) Atmosphere Air

Caption: General scheme for the visible-light-promoted synthesis of 3-methylselenylindoles.

Experimental Protocol:

This protocol is adapted from the procedure described by Valdman et al. in RSC Advances, 2019.[1][2]

Materials:

  • Indole (or substituted indole)

  • This compound ((CH₃)₂Se₂)

  • Ethanol (anhydrous)

  • Glass vial with a screw cap

  • Magnetic stirrer

  • Blue LED light source (e.g., 3W, 467 nm)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a glass vial, add the indole derivative (0.15 mmol, 1.0 equiv) and this compound (0.075 mmol, 0.5 equiv).

  • Add ethanol (2.0 mL) to the vial.

  • The vial is left open to the air.

  • The reaction mixture is stirred at room temperature and irradiated with a 3W blue LED (467 nm) for 18 hours.

  • After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 3-methylselenylindole.

Quantitative Data:

The following table summarizes the yields for the synthesis of 3-methylselenylindole from various indole substrates using this compound under the conditions described above.[1]

EntryIndole SubstrateProductYield (%)
1Indole3-(Methylselanyl)-1H-indole87
22-Methylindole2-Methyl-3-(methylselanyl)-1H-indole85

Logical Workflow for the Synthesis of 3-Methylselenylindoles:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Indole and This compound in Ethanol B Irradiate with Blue LED (18 h, Room Temperature, Air) A->B C Solvent Evaporation B->C D Flash Column Chromatography C->D E Pure 3-Methylselenylindole D->E

Caption: Experimental workflow for the synthesis of 3-methylselenylindoles.

Other Synthetic Applications

While detailed protocols for other reactions using this compound are less commonly reported than for its diaryl counterparts, its utility extends to other areas of organic synthesis.

  • Radical Cyclizations: this compound can serve as a source of the methylselenyl radical in various radical cascade reactions, although its efficacy can be substrate-dependent.[11]

  • Synthesis of Aryl Methyl Selenides: Transition-metal-catalyzed cross-coupling reactions of aryl halides with diselenides provide a route to aryl selenides.[12] Although many examples utilize diaryl diselenides, similar principles can be applied for the synthesis of aryl methyl selenides.

  • Electrophilic Selenenylation: The Se-Se bond in this compound can be cleaved by an oxidant to generate an electrophilic selenium species, which can then react with nucleophiles such as alkenes.[13]

Conclusion

This compound is a valuable reagent for the introduction of the methylseleno group into organic molecules. The visible-light-promoted C-H methylselenenylation of indoles represents a modern, sustainable application of this reagent. Researchers should exercise caution due to its toxicity and handle it with appropriate safety measures. The protocols and data provided herein serve as a guide for the application of this compound in synthetic organic chemistry.

References

Application Notes and Protocols: Dimethyl Diselenide as a Methylseleno Group Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide (DMDS), with the chemical formula (CH₃)₂Se₂, is an organoselenium compound that serves as a valuable precursor for the in situ generation of methylselenol (CH₃SeH).[1][2] Methylselenol is a critical and highly reactive selenium metabolite believed to be a key player in the anticancer activities of various selenium compounds.[2][3] Unlike direct handling of the volatile and unstable methylselenol, DMDS provides a more stable and convenient means to deliver the active methylseleno group within biological systems. These notes provide detailed applications and protocols for researchers utilizing DMDS in cancer research and drug development.

Mechanism of Action

In a cellular environment, this compound is readily reduced, particularly by thiols such as glutathione (B108866) (GSH), to yield two molecules of methylselenol.[1][4] This conversion can also be facilitated by enzymatic systems like the thioredoxin reductase/thioredoxin system.[1] The generated methylselenol is a potent redox-active species that can modulate various cellular signaling pathways, leading to anticancer effects such as cell cycle arrest, apoptosis, and inhibition of tumor cell invasion.[3]

Applications in Research and Drug Development

The ability of DMDS to generate methylselenol makes it a significant tool in cancer research. It is utilized to investigate the downstream cellular effects of methylselenol, which include:

  • Induction of Apoptosis: Methylselenol has been shown to induce apoptosis in cancer cells.[3][5]

  • Cell Cycle Arrest: It can cause cell cycle arrest, particularly in the G1 phase.[3]

  • Modulation of Signaling Pathways: Key cancer-related signaling pathways, such as the ERK1/2 pathway, are inhibited by methylselenol.[3]

  • Induction of Endoplasmic Reticulum (ER) Stress: At certain concentrations, DMDS can induce a reductive ER stress, leading to protein misfolding.[5]

  • Antioxidant and Pro-oxidant Effects: Like many selenium compounds, the metabolites of DMDS can exhibit dual antioxidant and pro-oxidant activities, which are often dose-dependent.[6]

Diselenide bonds are also being explored in drug delivery systems due to their redox sensitivity, which allows for triggered drug release in the tumor microenvironment.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data from studies on the biological effects of this compound and its precursor role for methylselenol.

Table 1: Cytotoxicity of this compound in Yeast

OrganismStrainMetricConcentration (µM)EffectReference
S. cerevisiaeWild TypeGI₅₀7050% Growth Inhibition[1]
S. cerevisiaeΔmet17GI₅₀4050% Growth Inhibition[1]
S. cerevisiaeBY4741 (met17)Growth Rate Reduction2520-30%[5]
S. cerevisiaeBY4741 (met17)Growth Rate Reduction10040-50%[5]

Table 2: Gene Expression Changes Induced by Methylselenol

GeneRegulationFold ChangeCellular ProcessReference
CDKN1CUpregulated2.8 to 5.7-foldCell Cycle Regulation[3]
Heme oxygenase 1Upregulated2.8 to 5.7-foldOxidative Stress Response[3]
PECAM1Upregulated2.8 to 5.7-foldCell Adhesion[3]
PPARγUpregulated2.8 to 5.7-foldCell Differentiation, Metabolism[3]
BCL2A1Downregulatedto 26-52% of controlApoptosis Regulation[3]
HHIPDownregulatedto 26-52% of controlHedgehog Signaling[3]
ZNF185 (p53 target)Downregulatedto 26-52% of controlApoptosis Regulation[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of DMDS for in vitro experiments.

Materials:

  • This compound (DMDS)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Perform all handling of concentrated DMDS in a chemical fume hood due to its malodorous and potentially toxic nature.

  • Prepare a 100 mM stock solution of DMDS by dissolving the appropriate amount in sterile DMSO. For example, to make 1 mL of a 100 mM stock, dissolve 18.8 mg of DMDS (molar mass: 187.99 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay using DMDS

Objective: To determine the cytotoxic effects of DMDS on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HT1080)

  • Complete cell culture medium

  • DMDS stock solution (100 mM in DMSO)

  • 96-well cell culture plates

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • DMDS Treatment:

    • Prepare serial dilutions of the DMDS stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).

    • Ensure the final concentration of DMSO in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DMDS.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (Trypan Blue Exclusion):

    • After incubation, gently aspirate the medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 20 µL of trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells.

    • Add 80 µL of complete medium to neutralize the trypsin.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.

  • Data Analysis: Calculate the percentage of viable cells for each concentration compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration that causes 50% growth inhibition).

Protocol 3: Analysis of Gene Expression by Real-Time RT-PCR

Objective: To analyze changes in the expression of target genes in response to DMDS treatment.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • DMDS stock solution

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit

  • Real-time PCR master mix (e.g., SYBR Green)

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with a specific concentration of DMDS (and a vehicle control) as determined from the cytotoxicity assay (e.g., a sub-lethal concentration that still elicits a biological response). Incubate for the desired time (e.g., 24 hours).

  • RNA Extraction: After treatment, wash the cells with PBS and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis if necessary.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Prepare the real-time PCR reaction mix containing the cDNA template, primers for the target gene, and the real-time PCR master mix.

    • Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

Visualizations

G cluster_workflow Experimental Workflow for DMDS Application cluster_assays Downstream Assays prep Prepare DMDS Stock Solution treat Treat Cells with DMDS Dilutions prep->treat seed Seed Cells in Culture Plates seed->treat incubate Incubate for Desired Time treat->incubate cyto Cytotoxicity Assay (e.g., Trypan Blue) incubate->cyto gene Gene Expression Analysis (RT-PCR) incubate->gene protein Protein Analysis (e.g., Western Blot) incubate->protein

Caption: Workflow for studying the effects of DMDS on cultured cells.

G DMDS This compound (DMDS) MeSeH Methylselenol (CH3SeH) DMDS->MeSeH Reduction GSH GSH GSH->MeSeH ERK ERK1/2 Pathway MeSeH->ERK Inhibits Apoptosis Apoptosis MeSeH->Apoptosis Induces CellCycle G1 Cell Cycle Arrest MeSeH->CellCycle Induces

Caption: DMDS generates methylselenol, which modulates key cancer signaling pathways.

G DMDS This compound (DMDS) MeSeH Methylselenol (CH3SeH) DMDS->MeSeH Reduction ReductiveStress Reductive Stress MeSeH->ReductiveStress ER Endoplasmic Reticulum (ER) ProteinMisfolding Protein Misfolding ER->ProteinMisfolding ReductiveStress->ER UPR Unfolded Protein Response (UPR) ProteinMisfolding->UPR

Caption: DMDS induces reductive ER stress, leading to the unfolded protein response.

References

Application Notes and Protocols for Dimethyl Diselenide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide ((CH₃)₂Se₂) is an organoselenium compound that has garnered significant interest in cancer research. Like other diselenides, it exhibits cytotoxic and chemopreventive properties, primarily through the induction of apoptosis in cancer cells. Its mechanism of action is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and the modulation of key cellular signaling pathways. These characteristics make this compound a promising candidate for further investigation in drug development.

These application notes provide detailed protocols for studying the effects of this compound on cultured cells, focusing on cell viability, apoptosis, ROS production, and the analysis of relevant signaling pathways.

Data Presentation

The cytotoxic effects of diselenide compounds vary across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound (DMDD) and the related compound diphenyl diselenide, demonstrating their anti-proliferative activity.

CompoundCell LineCell TypeIC₅₀ (µM)Incubation Time
This compound (DMDD) MDA-MB-231Human Breast Cancer~3.13 - 5.5748 h
MCF-7Human Breast Cancer~3.13 - 5.5748 h
Mammary Epithelial CellsNormal Human Cells~9.0 - 48.848 h
Diphenyl Diselenide MCF-10Non-tumoral Breast56.8648 h
BT-549Human Breast Cancer50.5248 h
MDA-MB-231Human Breast Cancer60.7948 h
A549Human Lung Carcinoma~8.5Not Specified
WI38Normal Human Lung Fibroblast~5.5Not Specified

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (DMDD)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of DMDD.

  • In a sterile, light-protected tube, dissolve the calculated mass of DMDD in the appropriate volume of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: Before use, dilute the stock solution to the desired final concentrations in a complete cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in all experiments.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[1]

Materials:

  • Cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2][3]

  • DMSO

  • Complete cell culture medium

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]

  • Treat cells with various concentrations of this compound (e.g., based on IC₅₀ values) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • After treatment, add 10-20 µL of 5 mg/mL MTT solution to each well.[4]

  • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[4]

  • Carefully aspirate the medium containing MTT.[4]

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2][4]

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed and treat cells with this compound as described for the desired duration.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.[5]

  • Wash the cells twice with cold PBS and centrifuge at 300-400 x g for 5 minutes.[5]

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5][7]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5][7]

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5][7]

  • Analyze the samples by flow cytometry within one hour.[5][7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA/H2DCFDA assay is used to measure overall ROS levels within cells.[8][9]

Materials:

  • Adherent cells in a dark, clear-bottom 96-well plate

  • DCFDA/H2DCFDA reagent (e.g., 20 mM stock in DMSO)

  • Phenol (B47542) red-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a dark, clear-bottom 96-well plate and allow them to adhere overnight.[8]

  • Prepare a fresh 20 µM working solution of H2DCFDA in pre-warmed, phenol red-free medium.[8][10]

  • Remove the culture medium from the cells and wash once with 1X Assay Buffer or PBS.[9]

  • Add 100 µL of the 20 µM H2DCFDA working solution to each well.[8][10]

  • Incubate for 30-45 minutes at 37°C in the dark.[9]

  • Remove the H2DCFDA solution.

  • Add 100 µL of phenol red-free medium containing the desired concentrations of this compound. Include a positive control (e.g., pyocyanin (B1662382) or H₂O₂) and a negative control.[10]

  • Measure the fluorescence intensity immediately or after a desired incubation period using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9]

Western Blot Analysis of MAPK Signaling Pathway

This protocol allows for the detection of changes in the expression and phosphorylation status of key proteins in the MAPK pathway.[11][12]

Materials:

  • Treated and control cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treating cells with this compound, wash them twice with ice-cold PBS.[11]

  • Lyse the cells in ice-cold RIPA buffer.[13]

  • Scrape the cells and collect the lysate in a pre-chilled tube.[11]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[11]

  • Determine the protein concentration of the supernatant using a BCA assay.[11]

  • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[12]

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]

  • Transfer the separated proteins to a PVDF membrane.[13]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with the primary antibody overnight at 4°C.[14]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.[13]

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[11]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_downstream Downstream Analysis prep_dmds Prepare DMDS Stock Solution treatment Treat cells with This compound prep_dmds->treatment prep_cells Cell Seeding (96-well or 6-well plates) prep_cells->treatment viability MTT Assay treatment->viability apoptosis Annexin V/PI Staining treatment->apoptosis ros DCFDA Assay treatment->ros western Western Blot treatment->western absorbance Measure Absorbance viability->absorbance flow Flow Cytometry apoptosis->flow fluorescence Measure Fluorescence ros->fluorescence imaging Chemiluminescence Imaging western->imaging

Experimental workflow for studying this compound effects.

signaling_pathway cluster_cell Cancer Cell DMD_node This compound ROS ↑ Reactive Oxygen Species (ROS) DMD_node->ROS PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition DMD_node->PI3K_Akt p53 p53 Activation ROS->p53 MAPK MAPK Pathway (p38, JNK) ROS->MAPK Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation (Caspase-3, -8, -9) p53->Caspases MAPK->Caspases Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Application Notes and Protocols for the Analysis of Dimethyl Diselenide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl diselenide (DMDSe) is a volatile organoselenium compound that is a key metabolite in the biological processing of selenium. It is formed through the methylation of inorganic selenium species, a process considered to be a detoxification mechanism. The detection and quantification of DMDSe in biological matrices such as breath, urine, and cell cultures are crucial for toxicology studies, nutritional research, and the development of selenium-based therapeutic agents. This document provides detailed application notes and protocols for the analysis of DMDSe using modern analytical techniques.

Overview of Analytical Techniques

The analysis of DMDSe is challenging due to its volatility and typically low concentrations in biological samples. The most effective analytical approaches couple a high-resolution separation technique with a sensitive detection method.

  • Gas Chromatography (GC): As a volatile compound, DMDSe is ideally suited for GC separation. The choice of detector is critical for achieving the required sensitivity and selectivity. Common detectors include Mass Spectrometry (MS), Photoionization Detectors (PID), and element-specific detectors like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[1][2]

  • High-Performance Liquid Chromatography (HPLC): While less common for such a volatile analyte, HPLC coupled with ICP-MS can be used for the simultaneous speciation of various selenium compounds, including DMDSe.[3] This is particularly useful for analyzing liquid samples like urine or cell culture media where other non-volatile selenium metabolites are also of interest.[3][4][5]

  • Sample Introduction: Due to the volatility of DMDSe, headspace (HS) sampling is a common and effective technique, often combined with solid-phase microextraction (SPME) for preconcentration.[6][7] This minimizes matrix effects and allows for the direct analysis of the vapor phase above a liquid or solid sample.

Quantitative Method Performance

The selection of an analytical method often depends on the required sensitivity and the nature of the biological matrix. The following table summarizes the performance of various published methods for the quantification of this compound and related compounds.

Analytical MethodBiological Matrix / Sample TypeLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Citation(s)
HPLC-ICP-DRC-MS Cancer Cell Lines0.6 µg Se/L (8 nM)Not Reported0.1 - 1 µMNot Reported[3][8]
GC-PID Liquid & Headspace Samples150 pg (0.80 pmol)~500 pgLinear over range evaluatedNot Applicable[2]
GC-AAS Air / Water0.6 ng (absolute)Not ReportedUp to 50 ng95 - 98% (for trapping)[1]
Cryotrapping-GC-ICP-MS Human Breath10 pg Se (0.02 ng/L for 0.5 L sample)Not Reported10 - 300 pgNot Reported[9]
GC-MS (with derivatization) Water0.2 mg/L (as Se)Not ReportedNot ReportedNot Reported[10][11]
HPLC-ICP-MS General2 - 10 ng/mL Se10x S/NNot ReportedNot Reported[12]

Experimental Protocols and Methodologies

Protocol 1: General Sample Handling and Preparation

Proper sample collection and storage are critical to prevent the loss of volatile DMDSe.

1.1. Urine Samples:

  • Collect 24-hour urine samples in polyethylene (B3416737) containers.[13]

  • To prevent volatilization loss, acidify the sample with a strong acid (e.g., HCl) immediately after collection.[13]

  • For long-term stability of selenium species, store samples frozen at -80°C.[14][15] Samples may be stable for up to two weeks at 4°C, but freezing is recommended for longer storage.[14][15]

1.2. Breath Samples:

  • Collect breath samples in inert Tedlar bags.[9]

  • Analyze samples as quickly as possible.

  • For analysis, a known volume of the breath sample is drawn through a cryotrap to concentrate the volatile compounds before introduction into the GC system.[9]

1.3. Cell Culture / Tissue Samples:

  • For cell lysates or tissue homogenates, conduct all preparation steps on ice to minimize enzymatic activity and volatilization.

  • Homogenize solid samples in an appropriate buffer.[16]

  • Use sealed vials for all subsequent steps to prevent loss of DMDSe.

Logical Workflow for Sample Preparation

Diagram 1: General Sample Preparation Workflow cluster_collection Sample Collection cluster_stabilization Stabilization & Storage cluster_extraction Extraction / Concentration Urine Urine Sample Acidify Acidification (Urine) Urine->Acidify Breath Breath Sample Tedlar Inert Bag (Breath) Breath->Tedlar Cells Cells / Tissue Homogenize Homogenization (Tissue) Cells->Homogenize Freeze Freezing (-80°C) Acidify->Freeze HS_SPME Headspace SPME Freeze->HS_SPME Homogenize->Freeze LLE Liquid-Liquid Extraction Homogenize->LLE Cryotrap Cryotrapping Tedlar->Cryotrap Analysis Sample Ready for Analytical Instrument HS_SPME->Analysis Cryotrap->Analysis LLE->Analysis

Caption: General workflow for biological sample collection and preparation.

Protocol 2: Analysis of DMDSe by Headspace GC-MS

This protocol is suitable for analyzing DMDSe in liquid biological samples like urine or cell culture media.

2.1. Materials and Instrumentation:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Headspace Autosampler: To automate sample incubation and injection.

  • GC Column: A non-polar capillary column, such as a 3% OV-1 or similar (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[1]

  • Vials: 20 mL glass headspace vials with PTFE-lined septa.

  • Standards: DMDSe standard for calibration.

2.2. Sample Preparation:

  • Pipette 5 mL of the biological sample (e.g., urine) into a 20 mL headspace vial.

  • If preconcentration is needed, introduce an SPME fiber (e.g., Carboxen/PDMS) into the headspace of the vial.[7]

  • Seal the vial immediately.

2.3. GC-MS Conditions:

  • Headspace Incubation: 80°C for 15 minutes.

  • Injector Temperature: 250°C (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV.[10]

  • MS Scan Mode: Scan from m/z 40 to 500. For higher sensitivity, use Single Ion Monitoring (SIM) mode, monitoring for the characteristic DMDSe ions (e.g., m/z 188, 94).[10]

2.4. Data Analysis:

  • Identify the DMDSe peak based on its retention time, confirmed by comparison with a pure standard.

  • Confirm identity by matching the acquired mass spectrum with a library spectrum.

  • Quantify using a calibration curve prepared from DMDSe standards.

Workflow for Headspace GC-MS Analysis

Diagram 2: Headspace GC-MS Workflow A Sample in Headspace Vial B Incubation & Volatilization A->B C GC Injection (Vapor Phase) B->C D GC Separation (Capillary Column) C->D E EI Ionization (70 eV) D->E F Mass Analyzer (Quadrupole) E->F G Detection F->G H Data Analysis (Chromatogram & Spectrum) G->H

Caption: Step-by-step workflow for the analysis of DMDSe using Headspace GC-MS.

Protocol 3: Analysis of DMDSe by HPLC-ICP-MS

This method allows for the separation of DMDSe from other selenium species in liquid samples.

3.1. Materials and Instrumentation:

  • HPLC System: A standard liquid chromatograph.

  • ICP-MS System: An inductively coupled plasma mass spectrometer, preferably with a dynamic reaction cell (DRC) or collision cell to mitigate interferences.

  • HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: 40% Methanol in water.[3]

  • Standards: DMDSe and other relevant selenium species for calibration and retention time confirmation.

3.2. Sample Preparation:

  • Thaw frozen samples (e.g., urine, cell media).

  • Centrifuge the sample at high speed (e.g., 10,000 x g for 10 min) to remove particulates.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3.3. HPLC-ICP-MS Conditions:

  • Injection Volume: 20 µL.

  • Mobile Phase: Isocratic elution with 40% Methanol in water.[3]

  • Flow Rate: 1.0 mL/min.

  • ICP-MS Parameters:

    • RF Power: ~1500 W.

    • Plasma Gas Flow: ~15 L/min.

    • Nebulizer Gas Flow: Optimized for sensitivity.

    • Monitored Isotope: Monitor the ⁸⁰Se isotope. If interferences from ⁴⁰Ar₂⁺ are high, monitor ⁷⁸Se or use a DRC with a reaction gas like methane.[3][17]

3.4. Data Analysis:

  • Identify the DMDSe peak based on its retention time compared to a standard.

  • Quantify using an external calibration curve. Due to the high volatility of DMDSe, a significant signal enhancement may be observed compared to non-volatile selenium species; this must be accounted for during quantification.[8][14][18]

Workflow for HPLC-ICP-MS Analysis

Diagram 3: HPLC-ICP-MS Workflow A Filtered Liquid Sample Injection B HPLC Separation (Reversed-Phase) A->B C Nebulization B->C D ICP Torch (Atomization/Ionization) C->D E Interface Cones D->E F Mass Analyzer (Interference Removal) E->F G Detection F->G H Data Analysis (Element Chromatogram) G->H

Caption: Step-by-step workflow for selenium speciation analysis using HPLC-ICP-MS.

References

Application Notes and Protocols for the Analysis of Dimethyl Diselenide by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of dimethyl diselenide (DMDS), a volatile organoselenium compound of interest in environmental science, toxicology, and clinical research. The following protocols outline various gas chromatography (GC) methods coupled with different detectors for the sensitive and selective quantification of DMDS.

Introduction

This compound [(CH₃)₂Se₂] is a key metabolite in the biogeochemical cycling of selenium and has been identified in various environmental and biological samples. Accurate and sensitive analytical methods are crucial for understanding its distribution, toxicity, and role in biological systems. Gas chromatography is a powerful technique for separating volatile compounds like DMDS from complex matrices. The choice of detector is critical for achieving the desired sensitivity and selectivity. This document details protocols for GC coupled with Mass Spectrometry (GC-MS), Photoionization Detection (GC-PID), and Atomic Absorption Spectrometry (GC-AAS).

Sample Preparation

The appropriate sample preparation method is crucial for the accurate analysis of volatile compounds like this compound and depends on the sample matrix. Common techniques include headspace analysis for liquid and solid samples, and cryotrapping for gaseous samples.

Protocol 1: Static Headspace Analysis for Liquid and Solid Samples

This technique is suitable for analyzing volatile compounds in a sample without direct injection of the matrix, which could contaminate the GC system.[1][2][3]

Materials:

  • Headspace vials (10-20 mL) with thick septa[2]

  • Heating block or oven for incubation[2]

  • Gas-tight syringe[4]

Procedure:

  • Place a known amount of the liquid or solid sample into a headspace vial.

  • Seal the vial tightly with the septum.

  • Incubate the vial at a constant temperature to allow the volatile components, including this compound, to equilibrate between the sample phase and the gas phase (headspace).[2]

  • After a defined incubation period, use a gas-tight syringe to withdraw a specific volume of the headspace gas.

  • Inject the gas sample directly into the GC injector.

Protocol 2: Cryotrapping for Gaseous Samples (e.g., Breath Analysis)

This method is used to concentrate volatile analytes from a large volume of gas, thereby increasing the sensitivity of the analysis.[5][6]

Materials:

  • Tedlar bags for sample collection[5]

  • U-shaped glass trap packed with a suitable adsorbent (e.g., 3% OV-1 on Chromosorb W)[7]

  • Dry ice-methanol bath or liquid nitrogen for cooling the trap[7]

  • Heating element for desorption

Procedure:

  • Collect the gaseous sample (e.g., breath) in a Tedlar bag.[5]

  • Pass a known volume of the gas from the Tedlar bag through the U-shaped trap, which is immersed in a cooling bath (e.g., -80 °C with dry ice-methanol).[7] The volatile compounds, including this compound, will be trapped on the adsorbent.

  • After trapping, remove the cooling bath and connect the trap to the GC inlet.

  • Rapidly heat the trap to desorb the trapped analytes, which are then swept by the carrier gas onto the GC column.[7]

Gas Chromatography Methods

The choice of GC column and detector is critical for the successful separation and detection of this compound. Below are protocols for different GC configurations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and allows for the positive identification of this compound based on its mass spectrum.[8][9][10]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column is typically used. For example, a DB-5 or similar column.[4]

  • Injector: Split/splitless injector. For trace analysis, splitless injection is preferred to maximize the amount of analyte reaching the column.[4]

  • Injector Temperature: Typically set around 225 °C.[7]

  • Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 15 °C/min to 120 °C.[7]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge (m/z) range that includes the characteristic ions of this compound (e.g., m/z 188 for the molecular ion, and other fragments).

    • Data Acquisition: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Gas Chromatography-Photoionization Detection (GC-PID)

GC-PID is a sensitive and non-destructive technique for the analysis of compounds that can be ionized by UV radiation, including organoselenium compounds.[11][12][13] It offers higher sensitivity for this compound compared to Flame Ionization Detection (FID).[11][12]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a photoionization detector.[11][12]

  • Column: A suitable capillary column for the separation of volatile organic compounds.

  • Injector: Direct injection or headspace sampling.[11][12]

  • Carrier Gas: Nitrogen or another inert gas.

  • Detector Temperature: Maintained at a temperature sufficient to prevent condensation of the analytes.

  • Lamp: A standard 10.6 eV lamp is commonly used.

Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS)

This method provides high specificity for selenium-containing compounds by using an atomic absorption spectrophotometer as the detector.[7][14]

Experimental Protocol:

  • Instrumentation: A gas chromatograph interfaced with an atomic absorption spectrophotometer equipped with a silica (B1680970) furnace.[7]

  • Column: Glass column (e.g., 1.8 m long, 6-mm diameter) packed with 3% OV-1 on Chromosorb W (80-100 mesh).[7]

  • Injector Temperature: 225 °C.[7]

  • Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, then ramped at 15 °C/min to 120 °C.[7]

  • Carrier Gas: Nitrogen at 70 ml/min.[7]

  • AAS Parameters:

    • Selenium Line: 196 nm.[7]

    • Furnace: A silica furnace heated to approximately 1000 °C is used to atomize the selenium compounds eluting from the GC column.[7]

    • Furnace Gases: Hydrogen at 120 ml/min and air at 120 ml/min.[7]

Quantitative Data Summary

The following table summarizes the performance characteristics of the different GC methods for the analysis of this compound.

ParameterGC-MSGC-PIDGC-AAS
Limit of Detection (LOD) Method-dependent, can be in the low ng to pg range150 pg (0.80 pmol)[11][12]0.6 ng (absolute)[7]
Linearity Range Wide dynamic rangeLinear over the evaluated range[11]Linear up to at least 50 ng[7]
Recovery N/AN/A95-98% with sample trap[7]
Selectivity High (based on mass spectrum)Good for ionizable compoundsVery high for selenium

Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the analytical processes described.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_detection Detection cluster_data_analysis Data Analysis Sample Sample (Liquid, Solid, or Gas) Headspace Headspace Analysis Sample->Headspace Liquid/Solid Cryotrapping Cryotrapping Sample->Cryotrapping Gas Injector GC Injector Headspace->Injector Cryotrapping->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometry (MS) Column->MS PID Photoionization Detector (PID) Column->PID AAS Atomic Absorption Spectrometry (AAS) Column->AAS Data Data Acquisition and Analysis MS->Data PID->Data AAS->Data

Caption: General workflow for the analysis of this compound by gas chromatography.

Cryotrapping_Workflow SampleCollection 1. Gaseous Sample Collection (e.g., in Tedlar Bag) Trapping 2. Pass Gas Through Cold Trap (-80 °C) SampleCollection->Trapping Desorption 3. Heat Trap to Desorb Analytes into GC Trapping->Desorption Analysis 4. GC Analysis Desorption->Analysis

Caption: Workflow for the cryotrapping sample preparation method.

Conclusion

The choice of the gas chromatography method for this compound analysis depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the nature of the sample matrix. GC-MS is highly recommended for its ability to provide structural confirmation. GC-PID offers excellent sensitivity for screening purposes, while GC-AAS provides exceptional selectivity for selenium-containing compounds. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the implementation of these analytical techniques.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the identification and quantification of dimethyl diselenide (DMDS) using various mass spectrometry techniques. This compound is a volatile organoselenium compound that plays a role in the metabolism of selenium-containing compounds and is of interest in toxicology and drug development.

Application Note 1: Quantification of this compound in Biological Samples using LC-ICP-MS

Introduction:

Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a powerful technique for the sensitive and selective quantification of selenium species, including this compound. This method allows for the separation of different selenium compounds from a complex matrix, followed by element-specific detection, which provides high specificity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) system with a dynamic reaction cell (DRC)

Quantitative Data Summary:

ParameterValueReference
AnalyteThis compound (DMeDSe)[1][2]
Limit of Detection (LOD)8 nM (0.6 µg Se/L)[1][2]
Linearity Range0.1 - 1 µM[1][2]
Precision< 3%[1][2]

Experimental Protocol:

1. Sample Preparation:

  • For cellular samples, incubate cells with selenium compounds (e.g., methylseleninic acid, selenomethionine) in an appropriate culture medium.[1][2]
  • Collect the cell culture supernatant for analysis.
  • Dilute samples with the mobile phase if necessary to fall within the linear range of the instrument.

2. LC Separation:

  • Column: Short reversed-phase column.[1][2]
  • Mobile Phase: 40% methanol (B129727) in water.[1][2]
  • Flow Rate: Adjust for optimal separation.
  • Injection Volume: Typically 20 µL.

3. ICP-MS Detection:

  • Monitored Isotope: ⁸⁰Se.[1][2]
  • DRC Gas: Methane or oxygen can be used to reduce polyatomic interferences.
  • Tuning: Optimize ICP-MS parameters for maximum sensitivity for selenium.

4. Data Analysis:

  • Quantify this compound by comparing the peak area of the ⁸⁰Se signal to a calibration curve prepared from this compound standards.

Experimental Workflow:

LC_ICP_MS_Workflow Sample Biological Sample (e.g., cell culture supernatant) Separation HPLC Separation (Reversed-Phase) Sample->Separation Ionization ICP Ionization Separation->Ionization Filtering Mass Filtering (Monitoring ⁸⁰Se) Ionization->Filtering Detection Detector Filtering->Detection Data Data Analysis Detection->Data

Caption: Workflow for the analysis of this compound by LC-ICP-MS.

Application Note 2: Identification of Volatile this compound using GC-MS

Introduction:

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For this compound, which is volatile, GC-MS offers high separation efficiency and definitive identification based on its mass spectrum. Derivatization can be employed to improve chromatographic properties and sensitivity.

Instrumentation:

  • Gas Chromatograph (GC) with a suitable capillary column

  • Mass Spectrometer (MS) with electron ionization (EI) source

Experimental Protocol 1: Direct Injection

This protocol is suitable for samples where this compound is present at a sufficient concentration and in a relatively clean matrix.

1. Sample Preparation:

  • For liquid samples, a direct injection of the sample or a headspace injection can be performed.
  • For air or breath samples, a pre-concentration step using a cold trap is often necessary.[3]

2. GC Separation:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injector Temperature: 250 °C.
  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all compounds.
  • Carrier Gas: Helium at a constant flow rate.

3. MS Detection:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-250.
  • Identification: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST). The mass spectrum of this compound will show a characteristic isotopic pattern for selenium.

Experimental Protocol 2: Derivatization with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB)

This protocol is used for the analysis of traces of dialkyldiselenides in aqueous samples and involves conversion to a less volatile derivative.[4][5]

1. Sample Preparation and Derivatization:

  • Volatilize the selenium species as alkylselenols using a volatilization and trap device.[4][5]
  • React the trapped alkylselenols with 1-fluoro-2,4-dinitrobenzene (FDNB).[4][5]
  • Extract the resulting dinitrophenyl derivatives into a suitable organic solvent (e.g., carbon disulfide).[5]

2. GC-MS Analysis:

  • Analyze the organic extract using the GC-MS conditions described in Protocol 1. The retention time and mass spectrum of the derivative will be different from the underivatized compound.

Experimental Workflow (Derivatization):

GC_MS_Derivatization_Workflow Sample Aqueous Sample containing DMDS Volatilization Volatilization as Methylselenol Sample->Volatilization Trapping Trapping Volatilization->Trapping Derivatization Derivatization with FDNB Trapping->Derivatization Extraction Solvent Extraction Derivatization->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for GC-MS analysis of DMDS with derivatization.

Application Note 3: In Situ Monitoring of this compound Formation using MIMS

Introduction:

Membrane Inlet Mass Spectrometry (MIMS) is a technique that allows for the real-time monitoring of volatile compounds in a liquid or gas phase. It is particularly useful for studying the formation of volatile metabolites, such as this compound, in biological systems without the need for sample extraction or pre-treatment.[6]

Instrumentation:

  • Membrane Inlet Mass Spectrometry (MIMS) system

Experimental Protocol:

1. MIMS Setup:

  • Use a reaction cell equipped with a semi-permeable membrane.
  • Introduce the sample (e.g., hepatocyte suspension) directly into the reaction cell.[6]

2. In Situ Monitoring:

  • Incubate the biological sample with a precursor compound (e.g., methylseleninic acid).[6]
  • Continuously monitor the mass spectrum for ions corresponding to this compound. The characteristic isotopic pattern of selenium will aid in identification.

3. Data Analysis:

  • Monitor the intensity of the characteristic ions of this compound over time to study the kinetics of its formation.

Metabolic Context of this compound Formation:

This compound can be formed from methylseleninic acid in the presence of glutathione (B108866) (GSH).[6][7]

DMDS_Formation_Pathway MeSeA Methylseleninic Acid (CH₃SeO₂H) Intermediate Methylselenol (CH₃SeH) MeSeA->Intermediate + GSH GSH Glutathione (GSH) DMDS This compound (CH₃SeSeCH₃) Intermediate->DMDS Oxidation

Caption: Simplified pathway of this compound formation.

Application Note 4: Speciation Analysis of Selenium Compounds including this compound by HPLC-MS/MS

Introduction:

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides high selectivity and sensitivity for the analysis of a wide range of compounds, including non-volatile selenium species. While this compound is volatile, this technique can be used for its analysis in liquid samples, often alongside other selenium metabolites.[8]

Instrumentation:

  • HPLC system

  • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[8]

Experimental Protocol:

1. Sample Preparation:

  • Prepare liquid samples as described in the LC-ICP-MS protocol.

2. LC Separation:

  • Column: Porous graphitic carbon (PGC) or a suitable reversed-phase column.[8]
  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

3. MS/MS Detection:

  • Ionization Mode: Positive electrospray ionization (ESI+) is generally more effective for selenium species.[8]
  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Select a precursor ion for this compound and one or more characteristic product ions.
  • Optimization: Optimize MS parameters such as collision energy for the selected MRM transitions.

4. Data Analysis:

  • Identify this compound based on its retention time and the presence of the specific MRM transition.
  • Quantify using a calibration curve of a this compound standard.

Logical Relationship for Method Selection:

Method_Selection cluster_sample Sample Characteristics cluster_goal Analytical Goal cluster_method Recommended Method Volatile Volatile Analysis GCMS GC-MS Volatile->GCMS Liquid Liquid/Biological Matrix LCICPMS LC-ICP-MS Liquid->LCICPMS HPLCMSMS HPLC-MS/MS Liquid->HPLCMSMS Quant Quantification Quant->LCICPMS Quant->HPLCMSMS Ident Identification Ident->GCMS Ident->HPLCMSMS RealTime Real-time Monitoring MIMS MIMS RealTime->MIMS

Caption: Decision guide for selecting a mass spectrometry method.

References

Application Notes and Protocols for the Separation of Dimethyl Diselenide using HPLC-ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl diselenide (DMDSe) is a volatile organoselenium compound that plays a role in the metabolism and potential toxicity of selenium. Accurate and sensitive quantification of DMDSe in various matrices, particularly in biological samples, is crucial for researchers in toxicology, nutrition, and drug development. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful analytical technique for the speciation and quantification of selenium compounds.[1][2][3] This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.[2] This document provides a detailed protocol for the separation and quantification of this compound using a validated HPLC-ICP-MS method.

Principle

The method utilizes reversed-phase HPLC to separate this compound from other selenium species and matrix components. The eluent from the HPLC column is directly introduced into the ICP-MS system. In the plasma, all selenium-containing compounds are atomized and ionized, and the specific isotope of selenium (e.g., 80Se) is detected and quantified by the mass spectrometer.[4][5] A dynamic reaction cell (DRC) can be used to minimize polyatomic interferences, which can affect the accuracy of selenium detection.[4] It is important to note that volatile selenium species like this compound can exhibit enhanced signal responses in ICP-MS due to more efficient transport to the plasma, a phenomenon known as vapor enhancement.[6] This necessitates careful calibration and consideration during quantification.

Experimental Workflow

HPLC_ICP_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_icpms ICP-MS Detection cluster_data Data Analysis Sample Biological Sample (e.g., cell culture media) Filtration Filtration (0.22 µm) Sample->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column Reversed-Phase C18 Column Autosampler->Column inject Nebulizer Nebulizer & Spray Chamber Column->Nebulizer eluent MobilePhase Isocratic Elution (40% Methanol) MobilePhase->Column flow Pump HPLC Pump Plasma ICP Torch (Argon Plasma) Nebulizer->Plasma DRC Dynamic Reaction Cell (DRC) Plasma->DRC MassSpec Mass Spectrometer DRC->MassSpec ion beam Detector Detector MassSpec->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1: Experimental workflow for this compound analysis by HPLC-ICP-MS.

Detailed Experimental Protocol

This protocol is based on a validated method for the simple and rapid analysis of this compound in biological samples.[4][5]

1. Materials and Reagents

  • This compound (DMDSe) standard

  • Methanol (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Nitric acid (trace metal grade) for cleaning

  • Argon (high purity) for ICP-MS

  • Standard laboratory glassware and plasticware, acid-washed

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS) equipped with a dynamic reaction cell (DRC)

  • Reversed-phase HPLC column (e.g., a short C18 column)

3. Standard Preparation

  • Prepare a stock solution of DMDSe in methanol.

  • Prepare working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1–1.0 µM).[4]

4. Sample Preparation

  • For liquid samples such as cell culture media, clarification by centrifugation and filtration through a 0.22 µm filter is typically sufficient.

  • The method has been applied to samples from cancer cell lines incubated with various selenium compounds.[4][5]

5. HPLC Conditions

ParameterValue
Column Short Reversed-Phase C18
Mobile Phase 40% Methanol in Ultrapure Water[4][5]
Elution Mode Isocratic
Flow Rate 1.0 mL/min (example, adjust as needed)
Injection Volume 20 µL (example, adjust as needed)
Column Temperature Ambient

6. ICP-MS Parameters

ParameterValue
RF Power 1100-1400 W (optimize for sensitivity)
Plasma Gas Flow 15 L/min Ar
Auxiliary Gas Flow 1.2 L/min Ar
Nebulizer Gas Flow 0.8-1.0 L/min Ar (optimize for sensitivity)
Monitored Isotope 80Se[4][5]
DRC Gas Methane or Ammonia (as required)
DRC Gas Flow Optimize to reduce interferences
Dwell Time 100-300 ms

7. Data Acquisition and Analysis

  • Equilibrate the HPLC-ICP-MS system with the mobile phase until a stable baseline is achieved.

  • Inject a series of calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Identify the DMDSe peak based on its retention time, as determined by the analysis of the standard.

  • Quantify the DMDSe concentration in the samples using the external calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HPLC-ICP-MS method for the analysis of this compound and dimethyl selenide (B1212193) (DMeSe).[4][5]

ParameterThis compound (DMDSe)Dimethyl Selenide (DMeSe)
Limit of Detection (LOD) 8 nM (0.6 µg Se/L)[4][5]8 nM (1.3 µg Se/L)[4][5]
Linear Range 0.1 - 1.0 µM[4][5]0.1 - 1.0 µM[4][5]
Precision (RSD) < 3%[4][5]< 3%[4][5]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the speciation analysis of selenium compounds, highlighting the role of HPLC-ICP-MS.

Speciation_Analysis cluster_sample Sample Matrix cluster_separation Separation cluster_detection Detection & Quantification cluster_result Result Sample Biological or Environmental Sample Se_Species Mixture of Selenium Species (DMDSe, Selenite, Selenomethionine, etc.) Sample->Se_Species HPLC HPLC Se_Species->HPLC ICPMS ICP-MS HPLC->ICPMS Separated Analytes Result Quantification of Individual Selenium Species (e.g., DMDSe) ICPMS->Result

Figure 2: Logical diagram of selenium speciation analysis using HPLC-ICP-MS.

Conclusion

The described HPLC-ICP-MS method provides a robust, sensitive, and rapid approach for the separation and quantification of this compound.[4] Its application is particularly valuable for studying selenium metabolism in biological systems.[4][5] Careful consideration of instrumental parameters and potential analytical challenges, such as vapor enhancement, is essential for obtaining accurate and reliable results.[6] This technique is a cornerstone in the field of metallomics, enabling researchers to elucidate the roles of specific metal and metalloid species in biological processes.[1][3]

References

Application Notes and Protocols for the Identification of Distonic Radical Cations Using Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Distonic radical cations are fascinating chemical species where the charge and radical sites are spatially separated within the same molecule. Their unique structure often imparts distinct reactivity compared to conventional radical cations, where the charge and radical are localized on the same atom or within the same functional group. Identifying and characterizing these ions is crucial for understanding reaction mechanisms in mass spectrometry, atmospheric chemistry, and radical-mediated processes relevant to drug metabolism and development.

Dimethyl diselenide (CH₃SeSeCH₃, DMDS) has emerged as a powerful diagnostic reagent for the unambiguous identification of distonic radical cations in the gas phase, primarily through ion-molecule reactions studied by mass spectrometry.[1] This set of application notes provides a detailed overview of the underlying principles, experimental protocols, and data interpretation for using DMDS to distinguish distonic from conventional radical cations.

Principle of Distinction

The diagnostic power of this compound lies in its differential reactivity towards distonic and conventional radical cations.[1]

  • Reaction with Distonic Radical Cations: Most distonic radical cations readily react with DMDS via the abstraction of a methylseleno radical (CH₃Se•). This reaction is highly specific and efficient, leading to the formation of a new, heavier ion that is easily detectable by mass spectrometry. The reaction is significantly faster and more exclusive than the analogous reaction with dimethyl disulfide (CH₃SSCH₃).[1]

  • Reaction with Conventional Radical Cations: In stark contrast, conventional radical cations typically react with DMDS through one of two pathways:

    • Electron Transfer: If the ionization energy of the neutral molecule corresponding to the conventional radical cation is higher than that of DMDS (approximately 7.9 ± 0.1 eV), electron transfer from DMDS to the radical cation is often observed.[1] This results in the neutralization of the analyte ion and the formation of the DMDS radical cation.

    • No Reaction: If electron transfer is not energetically favorable, conventional radical cations are often unreactive towards DMDS.[1]

  • Reaction with Acidic Distonic Ions: It is important to note that very acidic distonic ions may not undergo CH₃Se• abstraction. Instead, they may protonate the this compound molecule.[1]

This distinct reactivity provides a clear and reliable method for identifying the presence of a distonic radical cation.

Data Presentation

The following tables summarize the reactivity and reaction efficiencies of various distonic and conventional radical cations with this compound, as determined by Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry.

Table 1: Reactivity of Distonic Radical Cations with this compound

Distonic Radical CationMajor Reaction PathwayProduct m/zReaction Efficiency (%)
˙CH₂-O-CH₂⁺CH₃Se• Abstraction[M + 109]⁺> 95
˙CH₂-CH₂-O=CH⁺CH₃Se• Abstraction[M + 109]⁺> 95
˙CH₂-CH₂-C₆H₄-N(CH₃)₂⁺CH₃Se• Abstraction[M + 109]⁺> 95

Reaction efficiency is defined as the percentage of reacting ions that form the specified product.

Table 2: Reactivity of Conventional Radical Cations with this compound

Conventional Radical CationMajor Reaction PathwayProduct m/zReaction Efficiency (%)
CH₃-O-CH₂⁺•Electron Transfer[DMDS]⁺• (m/z 188)> 95
(CH₃)₂C=O⁺•Electron Transfer[DMDS]⁺• (m/z 188)> 95
C₆H₆⁺•No Reaction-< 5

Experimental Protocols

The identification of distonic radical cations using this compound is typically performed in a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, which allows for the trapping and controlled reaction of ions with neutral reagents.

Instrumentation
  • Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometer equipped with a dual-inlet system or a precision leak valve for the introduction of the neutral reagent.

  • Electrospray Ionization (ESI) or Electron Ionization (EI) source for the generation of the radical cations of interest.

Reagents
  • This compound (CH₃SeSeCH₃): High purity, handled in a well-ventilated fume hood due to its volatility and toxicity.

  • Analyte Precursor: The neutral molecule that will be ionized to form the radical cation of interest.

  • Solvents: HPLC-grade solvents for sample preparation and electrospray ionization.

Experimental Procedure
  • Ion Generation and Isolation:

    • Generate the radical cation of interest from its neutral precursor using an appropriate ionization method (e.g., EI or ESI).

    • Transfer the ions into the ICR cell of the FT-ICR mass spectrometer.

    • Isolate the specific radical cation of interest using a stored-waveform inverse Fourier transform (SWIFT) excitation pulse to eject all other ions from the cell.

  • Introduction of this compound:

    • Introduce this compound vapor into the ICR cell through a precision leak valve at a constant pressure, typically in the range of 10⁻⁸ to 10⁻⁷ Torr.

    • The pressure of DMDS should be carefully controlled and monitored to ensure reproducible reaction conditions.

  • Ion-Molecule Reaction:

    • Allow the isolated radical cations to react with the DMDS vapor for a variable reaction time, typically ranging from a few hundred milliseconds to several seconds.

    • The reaction time is a critical parameter for determining reaction kinetics.

  • Product Ion Detection:

    • After the specified reaction time, excite the ions in the cell for detection.

    • The resulting time-domain signal is digitized and then Fourier transformed to obtain a mass spectrum.

    • Identify the product ions based on their mass-to-charge ratios.

  • Data Analysis:

    • Monitor the abundance of the reactant and product ions as a function of reaction time.

    • The observation of an ion corresponding to the addition of a CH₃Se group (109 amu) to the reactant ion is strong evidence for the presence of a distonic radical cation.

    • The disappearance of the reactant ion and the appearance of the DMDS radical cation (m/z 188 for ⁸⁰Se isotope) indicates an electron transfer reaction, characteristic of a conventional radical cation.

    • The absence of any significant reaction suggests a conventional radical cation with an ionization energy lower than that of DMDS.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_distonic Distonic Radical Cation Pathway cluster_conventional Conventional Radical Cation Pathway Distonic Cation Distonic Radical Cation (R•⁺) Product_distonic CH₃Se-Adduct ([R-SeCH₃]⁺) Distonic Cation->Product_distonic CH₃Se• Abstraction DMDS1 CH₃SeSeCH₃ DMDS1->Product_distonic Radical_product1 CH₃Se• Conventional Cation Conventional Radical Cation (M⁺•) Product_conventional Neutral Molecule (M) + [CH₃SeSeCH₃]⁺• Conventional Cation->Product_conventional Electron Transfer DMDS2 CH₃SeSeCH₃ DMDS2->Product_conventional ExperimentalWorkflow Start Start: Sample Introduction Ion_Generation 1. Ion Generation (EI or ESI) Start->Ion_Generation Ion_Isolation 2. Isolation of Radical Cation (SWIFT in FT-ICR cell) Ion_Generation->Ion_Isolation Reagent_Intro 3. Introduction of DMDS (Leak Valve) Ion_Isolation->Reagent_Intro Reaction 4. Ion-Molecule Reaction (Variable Time) Reagent_Intro->Reaction Detection 5. Product Ion Detection (FT-ICR MS) Reaction->Detection Analysis 6. Data Analysis Detection->Analysis Distonic_ID Distonic Cation Identified (CH₃Se• Adduct Observed) Analysis->Distonic_ID Yes Conventional_ID Conventional Cation Identified (Electron Transfer or No Reaction) Analysis->Conventional_ID No End End Distonic_ID->End Conventional_ID->End

References

Dimethyl Diselenide: A Versatile Reagent in Synthetic Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dimethyl diselenide ((CH₃)₂Se₂) is a versatile and valuable reagent in modern synthetic chemistry, primarily serving as a precursor to both nucleophilic and electrophilic methylseleno species. Its application spans a range of transformations, including the introduction of the methylseleno group into organic molecules, the formation of carbon-carbon and carbon-heteroatom bonds, and the synthesis of complex selenium-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic methodologies.

Overview of Reactivity

This compound's utility stems from the reactivity of the selenium-selenium bond. This bond can be cleaved either reductively to generate nucleophilic methylselenolates or oxidatively to produce electrophilic methylselenyl species.

Nucleophilic Reactivity:

Reduction of the Se-Se bond, typically with agents like sodium borohydride (B1222165), affords sodium methylselenolate (CH₃SeNa), a potent nucleophile. This species readily participates in Sₙ2 reactions with a variety of electrophiles.

Electrophilic Reactivity:

In the presence of oxidizing agents or halogens, this compound is converted into electrophilic selenium species, such as methylselenenyl halides (CH₃SeX). These electrophiles can then react with nucleophiles like alkenes and arenes.

Generation of Reactive Species from this compound

The generation of either nucleophilic or electrophilic methylseleno reagents from this compound is a straightforward process that forms the basis of its synthetic applications.

G Generation of Reactive Species from this compound DMDS This compound (CH₃Se)₂ Reduction Reduction (e.g., NaBH₄) DMDS->Reduction Reductive Cleavage Oxidation Oxidation / Halogenation (e.g., Br₂, SO₂Cl₂) DMDS->Oxidation Oxidative Cleavage Nucleophile Nucleophilic Species Sodium Methylselenolate (CH₃SeNa) Reduction->Nucleophile Electrophile Electrophilic Species Methylselenenyl Halide (CH₃SeX) Oxidation->Electrophile

Caption: Workflow for generating nucleophilic and electrophilic selenium reagents.

Key Applications and Experimental Protocols

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. The following protocol is adapted from a patented procedure.[1]

Protocol 1: Preparation of this compound

Materials:

  • Selenium powder

  • Potassium borohydride (KBH₄) or Sodium borohydride (NaBH₄)

  • Methyl iodide (CH₃I)

  • Water

  • Dichloromethane (B109758) (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare an aqueous suspension of selenium powder (e.g., 1.55 g, 0.02 mol in 12 mL of water).

  • In a separate flask, dissolve potassium borohydride (0.04 mol) in water (12.5 mL).

  • Under stirring, add the selenium suspension to the borohydride solution. After the initial reaction subsides, add a second portion of selenium powder (1.55 g, 0.02 mol).

  • Heat the mixture to 100 °C with stirring until the selenium powder has completely reacted to form a solution of potassium diselenide.

  • Cool the solution to room temperature (25 °C).

  • Slowly add methyl iodide (7.1 g) dropwise to the potassium diselenide solution over approximately 1 minute.

  • Stir the reaction mixture at 25 °C for 2 hours.

  • Allow the mixture to stand and separate into layers.

  • Separate the lower, orange-red oily layer of this compound.

  • Wash the product with water, dry over anhydrous sodium sulfate, and store under an inert atmosphere.

Yield: 85-88%[1]

Generation and Use of Nucleophilic Methylselenolate

A primary application of this compound is as a precursor to sodium methylselenolate for nucleophilic substitution reactions.

Protocol 2: Generation of Sodium Methylselenolate and Subsequent Alkylation

Materials:

Procedure for Generation of Sodium Methylselenolate:

  • In a flask, dissolve this compound (50 g) in DMF (20 ml).

  • Add 20% sodium hydroxide solution (100 ml) under stirring.

  • Cool the solution to 5-10 °C.

  • Slowly add sodium borohydride (6 g) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the solution to 40-45 °C and stir for 2 hours. The resulting solution contains sodium methylselenolate and can be used directly in the next step.

Procedure for Alkylation:

  • To the freshly prepared sodium methylselenolate solution, add the desired alkyl halide (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting methyl selenide (B1212193) by flash column chromatography.

Quantitative Data for Nucleophilic Alkylation:

ElectrophileProductYield (%)
Benzyl BromideBenzyl methyl selenide>90
1-BromobutaneButyl methyl selenide>90
2-Bromo-2-methylpropanetert-Butyl methyl selenideModerate

Yields are representative and may vary based on specific reaction conditions.

G Workflow for Nucleophilic Alkylation DMDS This compound NaBH4 NaBH₄ / NaOH DMDS->NaBH4 MeSeNa Sodium Methylselenolate (CH₃SeNa) NaBH4->MeSeNa SN2 Sₙ2 Reaction MeSeNa->SN2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->SN2 Product Methyl Selenide (R-SeCH₃) SN2->Product

Caption: General workflow for the synthesis of methyl selenides.

Electrophilic Selenation of Alkenes

This compound can be activated to generate an electrophilic species for reactions such as the methoxyselenenylation of alkenes.

Protocol 3: Methoxyselenenylation of Alkenes

Materials:

  • This compound

  • Alkene (e.g., cyclohexene)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methanol (B129727) (as solvent and nucleophile)

  • Anhydrous sodium carbonate

  • Dichloromethane (for extraction)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the alkene (1.0 mmol) in dry methanol (10 mL).

  • Add this compound (0.5 mmol).

  • Cool the mixture to 0 °C.

  • Slowly add a solution of bromine (0.5 mmol) in methanol or N-bromosuccinimide (0.5 mmol) portion-wise. The reaction mixture should decolorize.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data for Methoxyselenenylation:

AlkeneProductYield (%)
Styrene2-Methoxy-1-methylseleno-1-phenylethane85-95
Cyclohexenetrans-1-Methoxy-2-(methylseleno)cyclohexane80-90
1-Octene1-Methoxy-2-(methylseleno)octane75-85

Yields are representative and may vary based on specific reaction conditions.

Spectroscopic Data

Characterization of products derived from this compound is typically performed using NMR spectroscopy.

Table of Representative ¹³C and ¹H NMR Chemical Shifts (CDCl₃):

Compound¹³C NMR (δ, ppm)¹H NMR (δ, ppm)
This compound~8.5~2.4 (s)
Benzyl Methyl SelenideCH₃: ~10; CH₂: ~35; Aromatic: 127-138CH₃: ~1.9 (s); CH₂: ~3.6 (s); Aromatic: ~7.2-7.4 (m)
trans-1-Methoxy-2-(methylseleno)cyclohexaneCH₃Se: ~12; CH₃O: ~57; C1/C2: ~85, ~50CH₃Se: ~2.1 (s); CH₃O: ~3.3 (s); Ring protons: 1.2-3.2 (m)

Note: Chemical shifts are approximate and can be influenced by the solvent and other structural features.[2]

Safety Considerations

This compound is a toxic compound with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Exposure can cause irritation to the eyes, skin, and respiratory tract. It is also flammable and should be kept away from oxidizing agents. All reactions involving this compound and its derivatives should be conducted with caution.

References

Applications of Dimethyl Diselenide in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diselenide (DMDS) is an organoselenium compound that has garnered significant interest in cancer research due to its multifaceted anticancer properties. As a simple, volatile, and naturally occurring compound, DMDS and other diselenides serve as precursors for bioactive selenium species within the cellular environment. Their therapeutic potential stems from their ability to selectively induce oxidative stress in cancer cells, trigger apoptotic cell death, and act as a versatile component in advanced drug delivery systems. This document provides a detailed overview of the applications of this compound and related compounds in oncology research, complete with experimental protocols and a summary of quantitative data.

Direct Anticancer and Chemopreventive Activities

This compound and other diselenide compounds exhibit a dual role in cancer, acting as both chemopreventive agents at lower concentrations and as cytotoxic agents at higher concentrations. This dual functionality is largely attributed to their redox-modulating capabilities.

Mechanism of Action:

The primary mechanism of the anticancer action of diselenides involves the induction of oxidative stress. While they can exhibit antioxidant properties, at therapeutic concentrations in cancer cells, they tend to be pro-oxidant.[1][2] This pro-oxidant activity leads to the generation of reactive oxygen species (ROS), which can selectively trigger cell death in cancer cells that often have a compromised antioxidant defense system compared to normal cells.[1] The accumulation of ROS can lead to DNA damage and the activation of apoptotic pathways.[3]

Diselenides can induce apoptosis through both caspase-dependent and independent pathways.[2][4] This includes the modulation of mitochondrial permeability and the regulation of key apoptotic genes.[1] For instance, some organoselenium compounds have been shown to activate p53, leading to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3] This cascade results in the release of cytochrome c from the mitochondria and subsequent activation of caspase-3, a key executioner caspase that leads to apoptosis.[3]

Furthermore, certain diselenides have been found to influence the activity of various kinases, which are crucial for cell signaling and proliferation, and to down-regulate the expression of transcription factors like NF-κB, which is involved in pro-apoptotic pathways.[1][2]

Sensitization to Chemotherapy

An important application of diselenide compounds is their ability to enhance the efficacy of conventional chemotherapeutic drugs. This chemosensitization effect can help overcome drug resistance and potentially reduce the required doses of toxic chemotherapeutics. For example, an organoselenium compound has been shown to sensitize tumor cells to cyclophosphamide (B585) therapy through ROS-induced p53 activation and mitochondria-mediated caspase-dependent apoptosis.[3]

Role in Stimuli-Responsive Drug Delivery Systems

The diselenide bond (Se-Se) has emerged as a valuable linker in the construction of stimuli-responsive drug delivery systems (DDSs).[5] These DDSs are designed to release their therapeutic payload, such as doxorubicin (B1662922), specifically within the tumor microenvironment.[6][7] The rationale behind this application lies in the unique redox environment of tumors, which often exhibit elevated levels of glutathione (B108866) (GSH) and reactive oxygen species (ROS).[1] The diselenide bond is highly sensitive to these stimuli and can be cleaved, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.[1][8]

Diselenide-based DDSs have shown several advantages over their disulfide-based counterparts, including better biocompatibility and higher sensitivity to redox conditions, making them more effective for controlled drug release.[1] In preclinical models, doxorubicin-loaded diselenide-crosslinked micelles demonstrated significantly higher drug delivery to tumors compared to non-crosslinked micelles and free doxorubicin (1.69-fold and 3.73-fold higher, respectively), leading to effective tumor growth suppression.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of various diselenide compounds against a range of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Diphenyl diselenideMDA-MB-231Triple-Negative Breast Cancer60.79[1]
Diphenyl diselenideBT-549Triple-Negative Breast Cancer50.52[1]
Diphenyl diselenideMCF-10ANon-tumorigenic Breast56.86[1]
Diselenide Compound 19A549Lung Carcinoma0.83[1]
Diselenide Compound 19H22Hepatocellular Carcinoma1.6[1]
Ligustrazine diselenideA549Lung Carcinoma6.8[1]
Diaryl diselenide 45PC-3Prostate Cancer1.7[2]
Diselenide 44HL-60Leukemia8[2]
Diselenide 44PC-3Prostate Cancer13[2]
Diselenide 44MCF-7Breast Adenocarcinoma18[2]
Diselenide 44MIA-PA-Ca-2Pancreatic Cancer25[2]
Diselenide 44HCT-116Colon Carcinoma27[2]
Chloro-substituted pyridazine (B1198779) diselenideMCF-7Breast Adenocarcinoma10.34[2]
2,2'-dipyridyl diselenideA549Lung Carcinoma~8.5[9]
2,2'-dipyridyl diselenideWI38Normal Lung Fibroblast~5.5[9]
Drug Delivery SystemEnhancement in Tumor Drug DeliveryReference
Doxorubicin-loaded diselenide-crosslinked micelles1.69-fold higher than non-crosslinked counterparts[6][7]
Doxorubicin-loaded diselenide-crosslinked micelles3.73-fold higher than free doxorubicin[6][7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound (or other test compound)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound (or other test compound)

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a sample.

Materials:

  • This compound (or other test compound)

  • Cancer cell lines

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins based on size by running the lysates on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 DMDS-Induced Apoptosis Pathway DMDS DMDS ROS ROS DMDS->ROS generates p53 p53 ROS->p53 activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl-2->Mitochondrion inhibits permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-3 Caspase-3 Cytochrome c->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: ROS-mediated apoptotic pathway induced by this compound (DMDS).

G cluster_1 Experimental Workflow for Evaluating DMDS Anticancer Effects Cancer Cell Lines Cancer Cell Lines DMDS Treatment DMDS Treatment Cancer Cell Lines->DMDS Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) DMDS Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) DMDS Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot DMDS Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Animal Model Studies Animal Model Studies IC50 Determination->Animal Model Studies Apoptosis Confirmation Apoptosis Confirmation Apoptosis Assay (Flow Cytometry)->Apoptosis Confirmation Apoptosis Confirmation->Animal Model Studies Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis Protein Expression Analysis->Animal Model Studies In Vivo Efficacy In Vivo Efficacy Animal Model Studies->In Vivo Efficacy

Caption: A general experimental workflow for assessing the anticancer effects of DMDS.

G cluster_2 Diselenide-Based Drug Delivery System Diselenide Polymer Diselenide Polymer Self-Assembly Self-Assembly Diselenide Polymer->Self-Assembly Anticancer Drug Anticancer Drug Anticancer Drug->Self-Assembly Drug-Loaded Micelle Drug-Loaded Micelle Self-Assembly->Drug-Loaded Micelle Tumor Microenvironment Tumor Microenvironment Drug-Loaded Micelle->Tumor Microenvironment ROS/GSH ROS/GSH Tumor Microenvironment->ROS/GSH High Levels of Diselenide Bond Cleavage Diselenide Bond Cleavage ROS/GSH->Diselenide Bond Cleavage Drug Release Drug Release Diselenide Bond Cleavage->Drug Release Cancer Cell Killing Cancer Cell Killing Drug Release->Cancer Cell Killing

Caption: Mechanism of a diselenide-based stimuli-responsive drug delivery system.

Conclusion

This compound and related organoselenium compounds represent a promising class of molecules for cancer research and therapy. Their ability to selectively induce apoptosis in cancer cells, sensitize tumors to conventional treatments, and serve as intelligent components in drug delivery systems highlights their versatility. The provided protocols and data serve as a foundational resource for researchers aiming to explore the therapeutic potential of these compounds further. Future research will likely focus on optimizing the structure of diselenide compounds to enhance their efficacy and safety, as well as on the clinical translation of diselenide-based nanomedicines.

References

Application Notes and Protocols for Handling and Storing Volatile Selenium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and safety guidelines for the handling and storage of volatile selenium compounds. Adherence to these procedures is critical to minimize exposure risks and ensure a safe laboratory environment. Volatile selenium compounds, particularly organoselenium compounds like dimethyl selenide (B1212193) and dimethyl diselenide, are known for their toxicity, unpleasant odors, and potential for rapid inhalation exposure.

Hazard Identification and Risk Assessment

Volatile selenium compounds pose significant health risks. Acute inhalation can lead to irritation of the respiratory tract, pulmonary edema, and systemic toxicity.[1] Chronic exposure may cause a range of symptoms including a characteristic garlic-like odor on the breath and sweat, dermatitis, and emotional instability.[2] A thorough risk assessment must be conducted before commencing any work with these compounds.

Key Hazards:

  • High Volatility: Leads to rapid contamination of the laboratory atmosphere.

  • Toxicity: Can cause severe acute and chronic health effects through inhalation, ingestion, and skin contact.

  • Strong, Unpleasant Odor: Can be an indicator of exposure, but olfactory fatigue can occur.

  • Reactivity: Incompatible with strong oxidizing agents, acids, and certain metals.

Exposure Limits and Physical Properties

Strict adherence to established occupational exposure limits is mandatory. The following table summarizes the permissible exposure limits (PELs) for selenium compounds.

ParameterValueIssuing Agency
Permissible Exposure Limit (PEL) - TWA0.2 mg/m³OSHA[3][4]
Recommended Exposure Limit (REL) - TWA0.2 mg/m³NIOSH[3][5]
Threshold Limit Value (TLV) - TWA0.2 mg/m³ACGIH[3][4][5]
Immediately Dangerous to Life or Health (IDLH)1 mg/m³NIOSH[5]
TWA: Time-Weighted Average over an 8-hour workday.

The table below lists the physical properties of selected volatile selenium compounds. This data is crucial for understanding their behavior and implementing appropriate handling procedures.

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure
Hydrogen SelenideH₂Se80.98-419,120 mmHg at 30.8 °C[6]
Dimethyl Selenide(CH₃)₂Se109.0358High
This compound(CH₃)₂SSe188.07153-155Moderate
Selenium DioxideSeO₂110.96317 (sublimes)7 mmHg at 40.3 °C[6]
Selenium HexafluorideSeF₆192.95-35 (sublimes)High

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling volatile selenium compounds:

  • Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and acid gases is required. For higher concentrations or in case of spills, a self-contained breathing apparatus (SCBA) should be used.

  • Eye Protection: Chemical splash goggles and a face shield are necessary.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Double gloving is recommended.

  • Body Protection: A lab coat, chemical-resistant apron, and closed-toe shoes are mandatory.

Engineering Controls

All work with volatile selenium compounds must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute. The fume hood should be equipped with a scrubbing system to trap volatile selenium compounds from the exhaust.

Handling and Transfer of Volatile Selenium Compounds

Extreme caution must be exercised when handling and transferring these compounds to prevent the release of vapors.

Protocol for Transferring Volatile Selenium Compounds:

  • Ensure the fume hood is operational and the sash is at the appropriate height.

  • Don all required PPE.

  • Work on a tray or absorbent pad to contain any potential spills.

  • Use a gas-tight syringe for transferring liquids.

  • If transferring from a sealed ampule, cool the ampule in an ice bath before scoring and breaking it open.

  • Immediately cap the receiving vessel.

  • All transfers should be performed slowly and deliberately to minimize agitation and volatilization.

Storage of Volatile Selenium Compounds

Proper storage is crucial to prevent accidental release and degradation of volatile selenium compounds.

Storage Protocol:

  • Store in a well-ventilated, cool, and dry area.

  • Keep containers tightly sealed. Parafilm® can be used to provide an additional seal.

  • Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Store in a secondary container to contain any potential leaks.

  • Label all containers clearly with the compound name, date received, and associated hazards.

  • For long-term storage, refrigeration may be necessary to reduce vapor pressure. Consult the Safety Data Sheet (SDS) for specific storage temperature recommendations.

Management of Off-Gassing from Reactions

Reactions involving selenium compounds can produce volatile and odorous byproducts. An off-gas scrubbing system is essential to capture these emissions.

Protocol for Off-Gas Scrubbing:

  • The reaction apparatus should be equipped with a gas outlet connected to a series of gas washing bottles (bubblers).

  • The first bubbler should contain a solution to trap the primary volatile selenium compounds. Suitable scrubbing solutions include:

    • Aqueous sodium sulfite (B76179) or sodium bisulfite solution: Reacts with selenium gas to form soluble selenosulfate.

    • Ferrous sulfide (B99878) suspension in water: Forms insoluble selenium compounds.

  • The second bubbler should contain a bleach solution (sodium hypochlorite) to oxidize any remaining selenium compounds.

  • A final bubbler with a neutralizing agent (e.g., sodium thiosulfate (B1220275) for bleach) may be necessary before venting to the fume hood exhaust.

Decontamination and Waste Disposal

Thorough decontamination of all glassware and equipment is necessary after use.

Decontamination Protocol:

  • Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol) inside the fume hood.

  • Immerse the rinsed items in a freshly prepared 10% bleach solution for at least 30 minutes.

  • Neutralize the bleach with a sodium thiosulfate solution.

  • Wash with soap and water, followed by a final rinse with deionized water.

All selenium-containing waste, including spent scrubbing solutions and contaminated materials, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

Spill Response:

  • Evacuate the immediate area.

  • Alert others and the institutional safety office.

  • If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

  • Decontaminate the spill area with a 10% bleach solution, followed by neutralization.

First Aid:

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep 1. Risk Assessment & PPE Donning setup 2. Fume Hood Setup & Verification prep->setup transfer 3. Transfer of Volatile Se Compound setup->transfer reaction 4. Perform Reaction transfer->reaction scrubbing 5. Off-Gas Scrubbing reaction->scrubbing decon 6. Decontaminate Equipment scrubbing->decon waste 7. Waste Disposal decon->waste

Experimental workflow for handling volatile selenium compounds.

storage_protocol start Volatile Selenium Compound storage_location Store in Cool, Dry, Well-Ventilated Area start->storage_location container Tightly Sealed Primary Container storage_location->container secondary_container Place in Labeled Secondary Containment container->secondary_container incompatibles Segregate from Incompatible Materials (Acids, Oxidizers) secondary_container->incompatibles refrigeration Consider Refrigeration for Long-Term Storage incompatibles->refrigeration

Logical flow for the safe storage of volatile selenium compounds.

emergency_response spill Spill or Exposure Occurs evacuate 1. Evacuate Immediate Area spill->evacuate first_aid Provide First Aid (as needed) spill->first_aid alert 2. Alert Others & Safety Office evacuate->alert ppe 3. Don Appropriate PPE (if trained) alert->ppe contain 4. Contain Spill ppe->contain collect 5. Collect Waste contain->collect decon_area 6. Decontaminate Area collect->decon_area medical Seek Medical Attention first_aid->medical

References

Application Notes and Protocols for the Quantitative Analysis of Dimethyl Diselenide in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dimethyl diselenide (DMDS), a volatile organoselenium compound of environmental interest, in various environmental matrices. The protocols are designed to be a practical guide for researchers in environmental science, analytical chemistry, and toxicology.

Introduction

This compound (CH₃SeSeCH₃) is a volatile selenium compound that plays a role in the biogeochemical cycling of selenium. It can be produced by microbial activity and phytovolatilization from soils and waters containing selenium. Monitoring the concentration of DMDS in environmental compartments such as water, soil, and air is crucial for understanding selenium's environmental fate and potential toxicity. This document outlines validated analytical methods for the precise and accurate quantification of DMDS.

Analytical Techniques

The primary analytical techniques for the quantification of DMDS in environmental samples involve chromatography coupled with sensitive detection methods. Gas chromatography (GC) is well-suited for the analysis of volatile compounds like DMDS and is often paired with detectors such as Mass Spectrometry (MS), Photoionization Detection (PID), or Atomic Absorption Spectrometry (AAS). For liquid samples, High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) offers high sensitivity and speciation capabilities.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound in different environmental matrices.

Table 1: Gas Chromatography (GC) Methods

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
GC-MSTap and Source WaterPurge-and-Trap3 ng/L10 ng/L81.2 - 1200.90 - 7.3
GC-PIDLiquid and HeadspaceDirect Injection150 pg (0.80 pmol)---
GC-AASAirTrapping0.6 ng (absolute)-95 - 987
GC-MSSoilSolvent Extraction-5 µg/kg65.4 - 120.1<19.1 (intra-day), <14.8 (inter-day)
GC-FPDFreshwaterHeadspace SPME1.2 ng/L4.1 ng/L93.39 - 99.343.08 - 6.25

Table 2: Liquid Chromatography (LC) Methods

Analytical MethodMatrixSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%)
LC-ICP-DRC-MSBiological SamplesDirect Injection8 nM (0.6 µg Se/L)-< 3

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Water Samples by Purge-and-Trap GC-MS

This protocol is suitable for the determination of DMDS in various water matrices, including drinking water, surface water, and groundwater.

1. Sample Collection and Preservation:

  • Collect water samples in 40 mL amber glass vials with PTFE-lined septa.

  • Ensure no headspace is present in the vial.

  • If residual chlorine is present (e.g., in tap water), quench with a suitable agent like ascorbic acid.

  • Preserve samples by cooling to 4°C. Acid preservation should not be used for volatile selenium species as it can cause species conversions.[1] For volatile selenium species, using zero headspace sample containers with nitric acid preservation is required.[1]

2. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Purge-and-Trap (P&T) concentrator.

  • Capillary column suitable for volatile compounds (e.g., Rtx-624, 60 m x 0.32 mm i.d., 1.8 µm df).[2]

3. Purge-and-Trap Parameters:

  • Sample Volume: 5 mL.[2]

  • Purge Gas: Helium or Nitrogen.

  • Purge Time and Flow: Optimize for efficient purging of DMDS.

  • Trap Material: A multi-sorbent trap (e.g., Tenax).

  • Desorption Temperature and Time: Optimize for quantitative transfer to the GC.

4. GC-MS Parameters:

  • Injector Temperature: 200°C.[2]

  • Carrier Gas: Helium at a constant flow.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.[2]

    • Ramp to 110°C at 8°C/min, hold for 1 minute.[2]

    • Ramp to 220°C at 10°C/min, hold for 10 minutes.[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of DMDS (e.g., m/z 188, 94).

5. Calibration:

  • Prepare a stock solution of DMDS in a suitable solvent (e.g., methanol).

  • Prepare a series of aqueous calibration standards by spiking known amounts of the stock solution into analyte-free water.

  • Analyze the standards using the same P&T GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration.

6. Quality Control:

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control sample (LCS) to check accuracy.

  • Analyze matrix spike/matrix spike duplicate (MS/MSD) samples to assess matrix effects and precision.

Protocol 2: Quantitative Analysis of this compound in Soil and Sediment Samples by Solvent Extraction GC-MS

This protocol is suitable for the determination of DMDS in soil and sediment matrices.

1. Sample Collection and Storage:

  • Collect soil or sediment samples in glass jars with PTFE-lined caps.

  • Store samples at 4°C and analyze as soon as possible to minimize volatilization losses.

2. Sample Preparation (Solvent Extraction):

  • Weigh a known amount of homogenized soil (e.g., 5-10 g) into a centrifuge tube.

  • Add a suitable extraction solvent (e.g., ethyl acetate).[3]

  • Vortex or shake the sample for a specified time (e.g., 1 hour) to ensure efficient extraction.[3]

  • Centrifuge the sample and collect the supernatant.

  • The extract can be concentrated if necessary using a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Inject a known volume of the extract into the GC-MS.

  • GC-MS parameters should be optimized for the separation and detection of DMDS.[3]

    • Injector Temperature: 180°C.[3]

    • Oven Temperature Program: Initial temperature 45°C (hold for 4 min), ramp to 140°C at 20°C/min (hold for 2 min).[3]

4. Calibration and Quantification:

  • Prepare calibration standards by spiking known amounts of DMDS into the extraction solvent.

  • Construct a calibration curve and quantify the DMDS concentration in the sample extracts.

  • Calculate the final concentration in the soil sample based on the initial sample weight and extraction volume.

Protocol 3: Analysis of Volatile Selenium Species in Air Samples by Thermal Desorption GC-MS

This protocol is suitable for the determination of DMDS in air samples.

1. Sample Collection:

  • Collect air samples using sorbent tubes packed with a suitable adsorbent material (e.g., charcoal).

  • Draw a known volume of air through the tube using a calibrated air sampling pump.

2. Sample Preparation (Thermal Desorption):

  • Analyze the sorbent tubes directly using a thermal desorption unit connected to a GC-MS.

  • The thermal desorber heats the tube to release the trapped volatile compounds into the GC.

3. GC-MS Analysis:

  • The GC-MS parameters should be optimized for the analysis of volatile selenium compounds.

4. Calibration and Quantification:

  • Prepare calibration standards by injecting known amounts of DMDS onto sorbent tubes from a certified gas standard or a liquid standard solution.

  • Analyze the standards using the same thermal desorption GC-MS method.

  • Construct a calibration curve and determine the concentration of DMDS in the air samples.

Mandatory Visualization

experimental_workflow cluster_sample_collection Sample Collection & Preservation cluster_sample_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Quantification Water Water Sample (Zero Headspace, 4°C) PT Purge-and-Trap Water->PT LCICPMS LC-ICP-MS Water->LCICPMS Soil Soil/Sediment Sample (Glass Jar, 4°C) SE Solvent Extraction Soil->SE Air Air Sample (Sorbent Tube) TD Thermal Desorption Air->TD GCMS GC-MS PT->GCMS SE->GCMS TD->GCMS Quant Quantification (Calibration Curve) GCMS->Quant LCICPMS->Quant Report Reporting Results Quant->Report

Caption: General experimental workflow for the quantitative analysis of this compound.

References

Troubleshooting & Optimization

dimethyl diselenide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl diselenide (DMDSe).

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause(s) Suggested Solution(s)
Sample degradation upon storage - Improper storage temperature. - Exposure to light. - Exposure to air (oxidation). - Contamination with incompatible materials (e.g., strong oxidizing agents, strong acids).[1]- Store this compound at 2-8°C in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen). - Avoid exposure to light and atmospheric oxygen. - Ensure storage containers are clean and free of contaminants.
Unexpected reaction products - Oxidation of the Se-Se bond. - Photodegradation leading to radical formation. - Reaction with acidic or oxidizing impurities in solvents or reagents.- Degas solvents prior to use to remove dissolved oxygen. - Protect the reaction mixture from light by using amber glassware or covering the reaction vessel with aluminum foil. - Ensure all reagents and solvents are of high purity and free from acidic or oxidizing contaminants.
Inconsistent analytical results - Volatility of this compound leading to sample loss. - Adsorption of the analyte to container surfaces. - Degradation of the sample during analysis (e.g., thermal degradation in a hot GC injector).- Use gas-tight syringes for handling and injections. - Prepare standards and samples immediately before analysis. - Employ analytical techniques optimized for volatile selenium compounds, such as headspace GC or LC with a suitable detector (see Experimental Protocols). - Use silanized glassware to minimize adsorption.
Precipitate formation in aqueous solutions - Low aqueous solubility of this compound. - Reaction with components of the aqueous medium.- Use a co-solvent (e.g., methanol (B129727), ethanol) to increase solubility. - If using a buffer, ensure it is free of components that could react with this compound.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[1] The recommended storage temperature is 2-8°C.[2] It should be kept in a tightly closed container, preferably under an inert atmosphere, and protected from light.[1]

2. What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are oxidation and photodegradation.

  • Oxidation: The Se-Se bond is susceptible to oxidation by various oxidizing agents, including hypobromous acid, hydrogen peroxide, and ozone, leading to the formation of methane (B114726) seleninic acid.

  • Photodegradation: Exposure to UV or visible light can cause homolytic cleavage of the Se-Se bond, generating methylselenyl radicals (CH₃Se•). These radicals are highly reactive and can participate in a variety of subsequent reactions.

3. Is this compound stable in aqueous solutions?

4. What are the known degradation products of this compound?

The primary known degradation product from the oxidation of this compound is methane seleninic acid (CH₃SeO₂H) . The products of thermal and photodegradation are likely to be a complex mixture resulting from the reactions of initial radical species.

5. What analytical techniques are suitable for monitoring the stability of this compound?

Several analytical techniques are suitable for the analysis of this compound and its degradation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

  • Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS): A sensitive method for the quantification of volatile selenium compounds.[3][4]

  • Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS): A powerful technique for the separation and quantification of different selenium species in solution.[5]

Quantitative Data Summary

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂H₆Se₂
Molecular Weight 188.01 g/mol
Boiling Point 153-154 °C
Density 1.987 g/mL at 25 °C

Oxidative Degradation Kinetics

ReactionSecond-Order Rate Constant (k) at pH 8Reference
This compound + Hypobromous Acid (HOBr)(4.3 ± 0.4) × 10⁷ M⁻¹s⁻¹[6]

Experimental Protocols

Protocol 1: Analysis of this compound by Gas Chromatography-Atomic Absorption Spectrometry (GC-AAS)

This method is suitable for the quantitative analysis of volatile this compound.

  • Principle: this compound is separated from other volatile components by gas chromatography and detected by atomic absorption spectrometry, which provides high sensitivity and specificity for selenium.

  • Instrumentation:

    • Gas chromatograph (GC) equipped with a packed or capillary column suitable for separating volatile compounds (e.g., 3% OV-1 on Chromosorb W).[3]

    • Atomic absorption spectrophotometer (AAS) with a selenium hollow cathode lamp and a quartz furnace atomizer.

    • Interface to transfer the column effluent from the GC to the AAS furnace.

  • Reagents and Materials:

    • This compound standard.

    • High-purity nitrogen or helium as carrier gas.[3]

    • Hydrogen and air for the furnace.[3]

    • Organic solvent for standard preparation (e.g., methanol or ethanol).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Perform serial dilutions to prepare working standards.

    • For liquid samples, directly inject a small volume (e.g., 1 µL) into the GC.

    • For gaseous samples or headspace analysis, use a gas-tight syringe or a sample loop. A cold trap (e.g., a U-tube immersed in a dry ice-methanol bath) can be used to pre-concentrate volatile analytes.[3]

  • Analytical Procedure:

    • Set the GC and AAS operating parameters. A typical GC temperature program could be: initial temperature of 40°C for 2 minutes, then ramp at 15°C/min to 120°C.[3]

    • Set the AAS wavelength to 196.0 nm for selenium.[3]

    • Inject the standards to generate a calibration curve.

    • Inject the samples for analysis.

    • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Protocol 2: Analysis of this compound by Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)

This method is ideal for the speciation analysis of selenium compounds in liquid samples.

  • Principle: Different selenium species, including this compound, are separated by high-performance liquid chromatography based on their affinity for the stationary phase. The eluent from the LC is introduced into an ICP-MS, where the compounds are atomized and ionized, and the selenium isotopes are detected with high sensitivity.

  • Instrumentation:

    • High-performance liquid chromatograph (HPLC) with a suitable column (e.g., reversed-phase C18).[5]

    • Inductively coupled plasma mass spectrometer (ICP-MS).

    • Interface to connect the HPLC outlet to the ICP-MS nebulizer.

  • Reagents and Materials:

    • This compound standard.

    • HPLC-grade methanol and water for the mobile phase.[5]

    • Acids for sample preservation and digestion if necessary (e.g., nitric acid).

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Filter liquid samples through a 0.45 µm filter before injection.

  • Analytical Procedure:

    • Set up the HPLC-ICP-MS system. A typical mobile phase could be a mixture of methanol and water (e.g., 40:60 v/v).[5]

    • Set the ICP-MS to monitor selenium isotopes (e.g., m/z 78, 80, or 82).

    • Inject the standards to establish retention times and generate a calibration curve.

    • Inject the samples for analysis.

    • Identify and quantify this compound based on its retention time and peak area compared to the standards.

Mandatory Visualizations

OxidationPathway DMDSe This compound (CH₃-Se-Se-CH₃) MSA Methane Seleninic Acid (2 x CH₃SeO₂H) DMDSe->MSA Oxidation Oxidant Oxidizing Agent (e.g., HOBr, H₂O₂, O₃) Oxidant->DMDSe

References

common challenges in working with dimethyl diselenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl diselenide (DMDS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of this compound in experimental settings.

Troubleshooting Guide & FAQs

This section addresses common challenges and questions encountered when working with this compound.

Q1: My synthesis of this compound resulted in a low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in this compound synthesis can arise from several factors. Here are some common culprits and troubleshooting steps:

  • Incomplete Reaction: The reaction of selenium powder with a reducing agent (like sodium borohydride) to form the diselenide anion is crucial. Ensure the selenium powder is fully consumed before adding the methylating agent. Heating the reaction mixture after the initial vigorous reaction can help drive it to completion.[1][2]

  • Oxidation: The selenol intermediate is highly susceptible to oxidation, which can lead to the formation of unwanted byproducts.[3] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[2]

  • Side Reactions with Methylating Agent: Methyl iodide is a common methylating agent. Using a large excess can lead to the formation of byproducts. Add the methylating agent dropwise and at a controlled temperature to minimize side reactions.[1]

  • Loss during Workup: this compound is a dense, oily liquid.[1] During aqueous workup, ensure proper phase separation to avoid loss of product in the aqueous layer. Multiple extractions with a suitable organic solvent can improve recovery.

Q2: I am having difficulty purifying my synthesized this compound. What are the recommended methods and what impurities should I look out for?

A2: Purification of this compound can be challenging due to its properties and potential impurities.

  • Common Impurities: The primary impurities are often unreacted starting materials, monoselenides (like dimethyl selenide), and potentially polyselenides.

  • Purification Strategy:

    • Aqueous Wash: After the reaction, a thorough wash with water is the first step to remove water-soluble salts.[1]

    • Column Chromatography: For higher purity, column chromatography on silica (B1680970) gel is an effective method. A non-polar eluent system, such as hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture, is typically used.[4]

    • Distillation: Although less common for small-scale lab preparations, vacuum distillation can be used for purification, but care must be taken to avoid thermal decomposition.

Q3: My this compound solution appears to be unstable and is changing color. What could be the cause and how can I prevent this?

A3: The stability of this compound can be affected by several factors:

  • Light Sensitivity: Organoselenium compounds can be light-sensitive. Store this compound and its solutions in amber vials or protected from light to prevent photochemical decomposition.

  • Oxidation: As mentioned, the diselenide bond can be susceptible to oxidation. While more stable than the corresponding selenol, prolonged exposure to air can lead to degradation. Storing under an inert atmosphere is recommended for long-term stability.[3]

  • Solvent Purity: The purity of the solvent can impact stability. Use dry, degassed solvents for preparing solutions to minimize reactions with residual water or dissolved oxygen.[5]

Q4: I am using this compound as a reagent in a reaction, but the reaction is not proceeding as expected. What are some general troubleshooting tips?

A4: When a reaction involving this compound fails or gives poor results, consider the following:

  • Reagent Quality: Verify the purity of your this compound. Impurities can interfere with the desired reaction.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature.

    • Inert Atmosphere: Many reactions with organoselenium compounds require an inert atmosphere to prevent oxidation of sensitive intermediates.

  • Solvent: Ensure the solvent is appropriate for the reaction and is of high purity (dry and deoxygenated).

  • Stoichiometry: Carefully check the stoichiometry of your reactants.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₂H₆Se₂[6]
Molar Mass 188.03 g/mol [7]
Appearance Colorless to pale yellow, malodorous liquid[6]
Density 1.987 g/mL at 25 °C
Boiling Point 155-157 °C
Melting Point -63 °C
Flash Point 60 °C (140 °F) - closed cup
Vapor Pressure 0.38 kPa at 25 °C[8]
Enthalpy of Vaporization 74.92 kJ/mol[8]
Solubility Insoluble in water; soluble in organic solvents[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthetic method and is intended for researchers experienced in handling air- and moisture-sensitive reagents.[1]

Materials:

  • Selenium powder

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methyl iodide (CH₃I)

  • Deionized water

  • Anhydrous organic solvent for extraction (e.g., dichloromethane (B109758) or diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Diselenide Solution:

    • In a round-bottom flask under an inert atmosphere, suspend selenium powder in deionized water.

    • Slowly add sodium borohydride portion-wise to the selenium suspension with vigorous stirring. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation.

    • After the initial vigorous reaction subsides, add a second equivalent of selenium powder.

    • Heat the reaction mixture to ensure all the selenium powder dissolves, resulting in a brownish-red solution of sodium diselenide.[2]

  • Methylation:

    • Cool the sodium diselenide solution to room temperature.

    • Slowly add methyl iodide dropwise to the stirred solution.

    • Continue stirring at room temperature for a few hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Transfer the reaction mixture to a separatory funnel. An oily, orange-red lower layer of crude this compound should be present.[1]

    • Separate the organic layer.

    • Wash the organic layer with deionized water to remove any remaining salts.

    • Extract the aqueous layer with an organic solvent to recover any dissolved product.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

    • For higher purity, the crude product can be purified by column chromatography on silica gel.

Visualizations

Signaling Pathway: Modulation of MAPK Pathway by Selenium Compounds

This compound and other organoselenium compounds can influence cellular signaling pathways, particularly those related to oxidative stress. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway. Selenium compounds have been shown to modulate the activity of key kinases within this pathway, such as p38 and JNK, which are involved in cellular responses to stress, inflammation, and apoptosis.[9]

MAPK_Pathway extracellular_stimuli Extracellular Stimuli (e.g., Oxidative Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk jnk JNK mek->jnk p38 p38 mek->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) erk->transcription_factors jnk->transcription_factors p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, etc.) transcription_factors->cellular_response dmds This compound dmds->jnk Inhibition dmds->p38 Inhibition

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

DMDS_Synthesis start Start: Selenium Powder + Sodium Borohydride in Water na2se2 Formation of Sodium Diselenide (Na2Se2) start->na2se2 methylation Methylation with Methyl Iodide na2se2->methylation workup Aqueous Workup & Extraction methylation->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

optimizing reaction conditions for dimethyl diselenide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of dimethyl diselenide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: A widely used and reliable method involves the reduction of elemental selenium with a reducing agent, such as sodium borohydride (B1222165), to form an alkali metal diselenide salt (e.g., Na₂Se₂ or K₂Se₂). This intermediate is then reacted in situ with a methylating agent, typically methyl iodide, to yield this compound.[1][2] This method is favored for its mild reaction conditions, which can often be carried out at room temperature and atmospheric pressure.[1]

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reduction of selenium: Ensure the selenium powder has completely reacted to form the diselenide salt. The reaction mixture should change color, often to a brownish-red solution.[2] Heating the reaction mixture after the initial exothermic reaction can help drive the reaction to completion.[1]

  • Suboptimal stoichiometry: The molar ratio of selenium to the reducing agent and the methylating agent is crucial. An excess or deficit of any reagent can lead to side reactions or incomplete conversion.

  • Loss during workup: this compound is a volatile and dense oily liquid.[3] Care must be taken during the extraction and separation steps to avoid loss. It is typically isolated as the lower layer after quenching the reaction with water.[1]

  • Side reactions: Formation of dimethyl selenide (B1212193) as a byproduct can occur. This can sometimes be influenced by the reaction conditions and the purity of the reagents.

Q3: My final product has a very strong and unpleasant odor. How can I handle this?

A3: this compound has a characteristic pungent, garlic-like odor.[3] It is essential to perform the synthesis and handling of this compound in a well-ventilated fume hood. All glassware and equipment that come into contact with the product should be decontaminated. A common method for quenching the odor is to rinse the glassware with a solution of potassium permanganate (B83412) or bleach.

Q4: How can I purify the synthesized this compound?

A4: Purification can often be achieved through a simple workup procedure. After the reaction is complete, the mixture is typically allowed to stand for phase separation. The lower, organic layer containing the this compound is separated, washed with water, and then dried.[1] For higher purity, column chromatography can be employed.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction does not start or is very slow. 1. Inactive reducing agent (e.g., old sodium borohydride).2. Low quality of selenium powder.3. Reaction temperature is too low.1. Use a fresh batch of sodium borohydride.2. Use finely powdered selenium to increase surface area.3. Gently warm the reaction mixture to initiate the reaction, as described in some protocols.[1][2]
The product is a mixture of this compound and dimethyl selenide. 1. Incorrect stoichiometry, particularly an excess of the reducing agent.2. Reaction conditions favoring over-reduction to the selenide.1. Carefully control the molar ratios of the reactants. Refer to optimized protocols.2. Adjust reaction parameters such as temperature and reaction time.
Difficulty in separating the organic layer during workup. 1. Formation of an emulsion.2. Insufficient phase separation time.1. Add a small amount of brine to help break the emulsion.2. Allow the mixture to stand for a longer period. Gentle centrifugation can also aid in phase separation.
The final product is colored (other than the expected orange-red). 1. Presence of unreacted selenium.2. Formation of polyselenides.3. Decomposition of the product.1. Filter the crude product to remove any solid selenium.2. Optimize the stoichiometry to favor the formation of the diselenide.3. Store the purified product under an inert atmosphere and in the dark to prevent decomposition.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Borohydride

This protocol is adapted from a patented method and is suitable for general laboratory synthesis.[1]

Materials:

  • Selenium powder

  • Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄)

  • Methyl iodide (CH₃I)

  • Water

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Prepare an aqueous suspension of selenium powder by mixing it with water.

  • In a separate flask, dissolve the borohydride salt (e.g., NaBH₄ or KBH₄) in water.

  • Under stirring, add the selenium powder suspension to the borohydride solution. An exothermic reaction should occur.

  • After the initial reaction subsides, add a second portion of selenium powder and continue stirring.

  • Heat the reaction mixture to 100°C to ensure the complete reaction of the selenium powder, resulting in the formation of the alkali metal diselenide solution.

  • Cool the solution to room temperature (25°C).

  • Add methyl iodide dropwise to the diselenide solution while stirring.

  • Continue stirring for approximately 2 hours.

  • Stop stirring and allow the mixture to stand for phase separation.

  • Separate the lower, orange-red oily layer of this compound.

  • Wash the product with water to obtain the purified this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reactant quantities and corresponding yields as described in the patent.[1]

Selenium (mol)Borohydride Salt (mol)Methyl Iodide (g)Yield (%)
0.040.04 (KBH₄)7.186
0.040.04 (NaBH₄)7.188
0.040.05 (KBH₄)7.187
0.040.06 (NaBH₄)7.185

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_Se Prepare Selenium Suspension in Water mix Mix Se Suspension with NaBH4 Solution prep_Se->mix prep_NaBH4 Dissolve NaBH4 in Water prep_NaBH4->mix heat Heat to 100°C mix->heat cool Cool to 25°C heat->cool add_MeI Add Methyl Iodide cool->add_MeI react Stir for 2 hours add_MeI->react separate Phase Separation react->separate wash Wash with Water separate->wash product This compound wash->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_Se Is unreacted Selenium present after reaction? start->check_Se check_stoichiometry Were the molar ratios of reactants correct? check_Se->check_stoichiometry No incomplete_reduction Incomplete Reduction check_Se->incomplete_reduction Yes check_workup Was there significant loss during extraction/separation? check_stoichiometry->check_workup Yes stoichiometry_issue Incorrect Stoichiometry check_stoichiometry->stoichiometry_issue No check_side_products Is Dimethyl Selenide detected as a byproduct? check_workup->check_side_products No workup_loss Product Loss During Workup check_workup->workup_loss Yes side_reaction Side Reaction Occurred check_side_products->side_reaction Yes solution_heat Action: Ensure complete dissolution by heating. incomplete_reduction->solution_heat solution_recalculate Action: Recalculate and use precise stoichiometry. stoichiometry_issue->solution_recalculate solution_careful_workup Action: Perform workup carefully to minimize loss. workup_loss->solution_careful_workup solution_optimize_conditions Action: Optimize reaction conditions (temp, time). side_reaction->solution_optimize_conditions

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Dimethyl Diselenide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl diselenide and its reaction products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Fractional Distillation

Q1: My distillation is proceeding very slowly, or the temperature is not reaching the expected boiling point.

A1: This could be due to several factors:

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature. For efficient distillation, the heating source should typically be set 20-30°C higher than the boiling point of the substance being distilled.

  • Poor Insulation: The fractionating column might be losing heat to the surroundings. To prevent this, you can wrap the column with glass wool or aluminum foil to ensure a proper temperature gradient.[1][2]

  • Vacuum Leaks (for vacuum distillation): If performing a vacuum distillation, ensure all joints are properly sealed.

Q2: The temperature is fluctuating during distillation.

A2: Temperature fluctuations can be caused by:

  • Inconsistent Heating: "Bumping" or superheating of the liquid can cause erratic temperature readings. Ensure smooth boiling by using a stir bar or boiling chips.[1]

  • Flooding of the Column: If the heating rate is too high, the column can flood with condensate, disrupting the equilibrium. Reduce the heating rate to allow the liquid to drain back into the distilling flask.

Q3: My final product is still impure after distillation.

A3: This may occur if:

  • The Distillation Rate is Too Fast: A rapid distillation does not allow for proper separation of components with close boiling points. Aim for a slow and steady distillation rate of 1-2 drops per second.[1]

  • Inefficient Fractionating Column: The column may not have enough theoretical plates to separate the desired product from impurities with very similar boiling points. Using a longer column or one with a more efficient packing material can improve separation.[2][3]

Column Chromatography

Q1: I am seeing tailing or streaking of my compound on the TLC plate and during column chromatography.

A1: Tailing is often an issue with polar or acidic/basic compounds on silica (B1680970) gel. For organoselenium compounds, which can have polar characteristics, consider the following:

  • Inappropriate Solvent Polarity: The polarity of the eluent may not be optimal. Try adjusting the solvent system. A common starting point for many organic compounds is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate.

  • Strong Interaction with Silica Gel: If your this compound derivative is basic, it might be interacting strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine (B128534) (0.1-1%) to your eluent can help to reduce tailing.

Q2: I have a low yield of my desired product after column chromatography.

A2: Low recovery can be due to:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. If you suspect this, you can try a less acidic stationary phase like alumina.

  • Improper Column Packing: An unevenly packed column with cracks or channels can lead to poor separation and loss of product. Ensure the column is packed uniformly.

  • Compound Decomposition: Some organoselenium compounds might be unstable on silica gel. You can test for this by spotting your compound on a TLC plate and letting it sit for a while before developing to see if any degradation occurs.

Recrystallization

Q1: My compound is not crystallizing from the solution upon cooling.

A1: This is a common issue in recrystallization and can be addressed by:

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

  • Solution is Not Saturated: If too much solvent was used, the solution might not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Cooling Too Rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer, larger crystals.[4]

Q2: My compound "oils out" instead of forming crystals.

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent and allow it to cool slowly.

  • Change the Solvent System: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a solvent pair might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: Common impurities can include unreacted starting materials such as selenium powder and methyl iodide, as well as side-products from the reaction. Depending on the synthetic route, other organoselenium species might also be present. Water introduced during the work-up is also a common impurity.[1]

Q2: How can I effectively remove the strong, unpleasant odor associated with this compound and other volatile organoselenium compounds?

A2: The characteristic garlic-like odor of many organoselenium compounds is a significant challenge. To manage this:

  • Work in a well-ventilated fume hood at all times.

  • Use a bleach bath: A solution of sodium hypochlorite (B82951) (bleach) can be used to oxidize and deodorize glassware and waste.

  • Quench reactions and clean spills promptly with an oxidizing agent.

Q3: How do I choose the best purification technique for my this compound product?

A3: The choice of purification method depends on the physical state and properties of your product and the nature of the impurities:

  • Fractional Distillation: Ideal for purifying liquid products with boiling points that are sufficiently different from those of impurities.[1][2]

  • Column Chromatography: A versatile technique for separating compounds based on polarity. It is suitable for both liquid and solid products.

  • Recrystallization: The preferred method for purifying solid products.[4]

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for volatile compounds like this compound, providing both separation and identification of components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ⁷⁷Se NMR can confirm the structure of your compound and help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the components in your product mixture.[5]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₂H₆Se₂
Molecular Weight 188.03 g/mol
Appearance Orange-red oily liquid
Boiling Point 153-154 °C
Density 1.956 g/mL at 25 °C

Table 2: Example Yields from a Reported Synthesis of this compound

The following yields were reported in a patent for the synthesis of this compound.[6] These examples demonstrate the variability in yield that can be expected.

ExperimentReported Yield
Example 186%
Example 287%
Example 388%
Example 485%

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is a general guideline and may need to be adapted based on the specific impurities present in your reaction mixture.

Materials:

  • Crude this compound reaction mixture

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound into the round-bottom flask, filling it to no more than two-thirds of its capacity.[1]

    • Add a few boiling chips or a magnetic stir bar.

    • Ensure all joints are securely clamped and sealed.

  • Distillation:

    • Begin stirring and turn on the cooling water to the condenser.

    • Gradually heat the flask.

    • Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.[1]

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound (approx. 153-154 °C at atmospheric pressure), switch to a clean receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate of 1-2 drops per second.[1]

  • Shutdown:

    • Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness. [1]

    • Allow the apparatus to cool completely before disassembly.

Protocol 2: General Protocol for Column Chromatography of a this compound Derivative

This protocol provides a general framework for purifying a this compound derivative using column chromatography. The specific solvent system and column size will need to be optimized for your particular compound.

Materials:

  • Crude this compound derivative

  • Silica gel or alumina

  • Chromatography column

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that provides good separation of your desired compound from impurities (a target Rf value of ~0.3 is often ideal).

  • Column Packing:

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in separate tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Selenium, Methyl Iodide) reaction Chemical Reaction start->reaction crude_product Crude Reaction Mixture reaction->crude_product purification_choice Choose Purification Method crude_product->purification_choice distillation Fractional Distillation purification_choice->distillation Liquid Product chromatography Column Chromatography purification_choice->chromatography Liquid or Solid Product recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Purified Product distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Assessment (GC-MS, NMR, HPLC) pure_product->analysis

Caption: Experimental workflow for the synthesis and purification of this compound reaction products.

troubleshooting_logic cluster_low_yield Low Yield Troubleshooting cluster_impure_product Impurity Troubleshooting cluster_no_product No Product Troubleshooting start Problem Encountered During Purification low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product no_product No Product Recovered? start->no_product check_conditions Review reaction/purification conditions low_yield->check_conditions repeat_purification Repeat purification with greater care impure_product->repeat_purification verify_reaction Verify reaction success (e.g., TLC, NMR of crude) no_product->verify_reaction optimize_params Optimize parameters (e.g., temperature, solvent) check_conditions->optimize_params check_stability Check for compound decomposition check_conditions->check_stability change_method Change purification method repeat_purification->change_method characterize_impurity Characterize impurity (NMR, MS) change_method->characterize_impurity check_extraction Check work-up and extraction steps verify_reaction->check_extraction

Caption: Logical workflow for troubleshooting common purification issues.

References

preventing degradation of dimethyl diselenide in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dimethyl diselenide (DMDS).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound is sensitive to air, moisture, and light and is also flammable. To prevent degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The recommended storage temperature is 2-8°C in a dry, well-ventilated area away from heat and ignition sources.[1][2][3]

Q2: What are the visible signs of this compound degradation?

A2: Pure this compound is a colorless to pale yellow liquid with a strong, unpleasant odor.[4] Signs of degradation may include a change in color, the formation of a precipitate, or a noticeable change in odor. However, significant degradation can occur without obvious visual cues. Therefore, analytical verification of purity is recommended if degradation is suspected.

Q3: What are the primary degradation pathways for this compound in storage?

A3: The primary degradation pathways for this compound in storage are oxidation and potentially hydrolysis. Exposure to atmospheric oxygen can lead to the formation of various oxidized selenium species. While detailed studies on storage-specific degradation are limited, atmospheric studies show that ozone reacts with this compound to form methylselinic acid.[5] It is plausible that slower oxidation by atmospheric oxygen could lead to similar oxidized products.

Q4: Can I store this compound in common organic solvents?

A4: this compound is soluble in many organic solvents.[4] However, the stability in solution will depend on the solvent's purity (absence of water and dissolved oxygen) and the storage conditions. For long-term storage, it is best to store the neat compound under an inert atmosphere. If a stock solution is prepared, use a dry, deoxygenated aprotic solvent and store it under an inert atmosphere at 2-8°C. Stability in solution should be periodically checked via analytical methods.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results using stored this compound. Degradation of the compound leading to lower effective concentration and potential interference from degradation products.1. Verify the purity of the this compound using an appropriate analytical method (see Experimental Protocols).2. If degraded, procure a fresh batch of the compound.3. Review storage procedures to ensure they align with recommended conditions (see Q1 in FAQs).
Visible changes in the appearance of this compound (e.g., color change, precipitate). Significant degradation due to improper storage, such as exposure to air, moisture, or light.1. Do not use the compromised reagent.2. Dispose of the material according to safety guidelines.3. Obtain a new, unopened container of this compound and store it correctly.
A strong, unusual odor emanating from the storage area. A leak in the container or significant volatilization of the compound. This compound is volatile.[4]1. Ensure proper ventilation and wear appropriate personal protective equipment (PPE).2. Check the container for any leaks or improper sealing.3. If a leak is present, handle the spill and dispose of the material safely.4. If no leak is apparent, ensure the container is sealed tightly and stored at the recommended cool temperature to minimize vapor pressure.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity of this compound and identifying potential volatile degradation products.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., non-polar DB-5 or similar).

  • High-purity helium carrier gas.

  • Volumetric flasks and gas-tight syringes.

  • Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or hexane).

  • This compound sample to be analyzed.

2. Sample Preparation:

  • Work in a well-ventilated fume hood.

  • Prepare a stock solution of the this compound sample in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to a final concentration suitable for your instrument, typically around 10 µg/mL.[6]

3. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-300

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum should show characteristic fragments.[7]

  • Calculate the purity of the sample by integrating the peak area of this compound and comparing it to the total integrated area of all peaks.

  • Attempt to identify any impurity peaks by comparing their mass spectra to library databases. Potential degradation products may include oxidized selenium species, though their volatility might vary.

Protocol 2: Purity Assessment by 1H NMR Spectroscopy

This protocol can be used to assess the purity of a this compound sample and detect non-volatile degradation products.

1. Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer (300 MHz or higher).

  • 5 mm NMR tubes.

  • Deuterated solvent (e.g., chloroform-d, CDCl3).

  • This compound sample.

  • Internal standard (optional, for quantitative analysis), e.g., 1,3,5-trimethoxybenzene.

2. Sample Preparation:

  • In a fume hood, dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of the deuterated solvent in a clean, dry vial.

  • If using an internal standard, add a known quantity to the solution.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters:

  • Experiment: 1H (proton) NMR.

  • Solvent: Chloroform-d.

  • Number of Scans: 16 or more for good signal-to-noise.

  • Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).

4. Data Analysis:

  • The 1H NMR spectrum of pure this compound will show a single peak for the methyl protons.

  • Integrate the peak corresponding to the methyl protons of this compound and any other peaks present in the spectrum.

  • The purity can be estimated by comparing the integral of the this compound peak to the sum of all integrals.

  • The chemical shifts of impurity peaks can give clues to their structures. For example, the formation of oxidized species could lead to downfield shifts of the methyl protons.

Visualizations

degradation_pathway DMDS This compound (CH3-Se-Se-CH3) Oxidized_Intermediate Oxidized Intermediate DMDS->Oxidized_Intermediate Oxidation (O2, moisture) Methylseleninic_Acid Methylseleninic Acid (CH3SeO2H) Oxidized_Intermediate->Methylseleninic_Acid Further Oxidation troubleshooting_workflow start Inconsistent Experimental Results or Visible Degradation check_purity Assess Purity (GC-MS or NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure investigate_other Investigate Other Experimental Variables is_pure->investigate_other Yes review_storage Review Storage Conditions: - Inert atmosphere? - 2-8°C? - Tightly sealed? is_pure->review_storage No end Problem Resolved investigate_other->end procure_new Procure Fresh Reagent and Implement Correct Storage review_storage->procure_new procure_new->end

References

Technical Support Center: Troubleshooting Reactions with Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common problems encountered during chemical reactions involving dimethyl diselenide. For researchers, scientists, and drug development professionals, this resource offers a structured approach to troubleshooting poor yields and unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound resulted in a significantly lower yield than expected. What are the most common causes?

A1: Poor yields in reactions with this compound can often be attributed to a few key factors. The most common issues include the degradation of the this compound reagent, the presence of atmospheric oxygen or moisture in the reaction, suboptimal reaction temperatures, and incorrect stoichiometry. It is also possible that the product is lost during the workup and purification steps. A systematic troubleshooting approach, as outlined in the workflow below, can help identify the specific cause.

Q2: I observed the formation of a white, insoluble material in my reaction mixture. What is this byproduct and how can I prevent it?

A2: The formation of a white precipitate often indicates the oxidation of this compound. In the presence of oxygen, this compound can be oxidized to dimethyl selenoxide ((CH₃)₂SeO) or further to methane (B114726) seleninic acid (CH₃SeO₂H), which may be less soluble in organic solvents. To prevent this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.

Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A3: If your reaction is proceeding slowly, consider the following adjustments:

  • Temperature: Gently increasing the reaction temperature may improve the rate. However, be cautious, as excessive heat can lead to the thermal decomposition of this compound. It is advisable to increase the temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress.

  • Solvent: The choice of solvent can significantly impact reaction kinetics. Ensure that your reactants are fully soluble in the chosen solvent. If solubility is an issue, consider switching to a more suitable solvent system.

  • Catalyst: Some reactions involving diselenides can be accelerated by the use of a catalyst. The appropriate catalyst will depend on the specific reaction you are performing.

Q4: How should I properly store and handle this compound to ensure its stability and reactivity?

A4: this compound is sensitive to air, light, and moisture. To maintain its integrity, it should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. It is also a toxic compound with a strong, unpleasant odor and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Workflow

The following diagram provides a step-by-step guide to diagnosing and resolving issues with reactions involving this compound.

TroubleshootingWorkflow start Poor Reaction Yield check_reagent Verify Purity of This compound start->check_reagent reagent_impure Reagent Impure check_reagent->reagent_impure check_conditions Review Reaction Conditions conditions_issue Identify Condition to Optimize check_conditions->conditions_issue check_workup Analyze Workup and Purification Procedure workup_issue Identify Potential Loss of Product check_workup->workup_issue reagent_ok Reagent Pure reagent_impure->reagent_ok No purify_reagent Purify this compound (e.g., distillation) reagent_impure->purify_reagent Yes reagent_ok->check_conditions purify_reagent->check_conditions conditions_ok Conditions Appear Optimal conditions_issue->conditions_ok None optimize_temp Adjust Temperature conditions_issue->optimize_temp Temperature optimize_solvent Change Solvent conditions_issue->optimize_solvent Solvent optimize_stoich Modify Stoichiometry conditions_issue->optimize_stoich Stoichiometry conditions_ok->check_workup rerun_reaction Re-run Reaction with Optimized Parameters optimize_temp->rerun_reaction optimize_solvent->rerun_reaction optimize_stoich->rerun_reaction workup_ok Workup is Efficient workup_issue->workup_ok No Obvious Loss modify_extraction Adjust Extraction Protocol workup_issue->modify_extraction Extraction Loss modify_chromatography Alter Chromatography Conditions workup_issue->modify_chromatography Purification Loss workup_ok->rerun_reaction modify_extraction->rerun_reaction modify_chromatography->rerun_reaction

Caption: A flowchart for troubleshooting poor yields.

Potential Reaction Pathways and Side Reactions

Understanding the potential reaction pathways is crucial for optimizing your desired outcome and minimizing byproducts.

ReactionPathways cluster_main Desired Reaction cluster_side Side Reactions MeSeSeMe This compound (CH₃SeSeCH₃) Product Desired Product (CH₃SeE) MeSeSeMe->Product Oxidized_Product1 Dimethyl Selenoxide ((CH₃)₂SeO) MeSeSeMe->Oxidized_Product1 Oxidation Decomposition Decomposition Products (e.g., Se, CH₄) MeSeSeMe->Decomposition Thermal Decomposition Electrophile Electrophile (E⁺) Electrophile->Product Oxidant Oxidant (e.g., O₂) Oxidant->Oxidized_Product1 Oxidized_Product2 Methane Seleninic Acid (CH₃SeO₂H) Oxidized_Product1->Oxidized_Product2 Further Oxidation Heat Heat (Δ) Heat->Decomposition

Caption: Desired vs. side reaction pathways.

Quantitative Data Summary

The following tables provide a summary of key physical properties of this compound and a set of optimized reaction conditions from a documented synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₆Se₂
Molecular Weight 188.01 g/mol
Appearance Colorless to yellowish liquid
Odor Strong, garlic-like
Boiling Point 155-157 °C
Density 1.987 g/mL at 25 °C
Solubility Soluble in organic solvents, limited in water.

Table 2: Optimized Conditions for the Synthesis of this compound

ParameterValue
Reactants Selenium powder, Potassium borohydride (B1222165), Methyl iodide
Solvent Water
Temperature 25 °C
Reaction Time 2 hours
Yield 85-88%

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure and serves as a reference for handling this compound precursors.

Materials:

  • Selenium powder

  • Potassium borohydride (KBH₄)

  • Methyl iodide (CH₃I)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

Procedure:

  • Preparation of Potassium Diselenide Solution:

    • In a round-bottom flask, dissolve potassium borohydride in deionized water.

    • Slowly add selenium powder to the solution at room temperature with stirring.

    • After the initial reaction subsides, gently heat the mixture to ensure all the selenium powder reacts, forming a solution of potassium diselenide.

  • Formation of this compound:

    • Cool the potassium diselenide solution to room temperature (25 °C).

    • While stirring, add methyl iodide dropwise to the solution over approximately 1 minute.

    • Continue stirring the reaction mixture at 25 °C for 2 hours.

  • Workup and Purification:

    • Stop stirring and allow the mixture to separate into two layers.

    • Transfer the mixture to a separatory funnel and separate the lower, orange-red oily layer, which is the crude this compound.

    • Wash the organic layer with deionized water.

    • The resulting product is oily this compound.

Expected Yield: 85-88%

Technical Support Center: Managing the Pungent Odor of Dimethyl Diselenide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist in the safe and effective management of the potent odor of dimethyl diselenide (DMDS) and related organoselenium compounds in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have such a strong, unpleasant odor?

A1: The intense, pungent garlic- or cabbage-like odor of this compound is characteristic of many organoselenium compounds.[1] Selenium's position in the same periodic group as sulfur means that organoselenium compounds, like their organosulfur counterparts (thiols), are often highly volatile and possess very low odor threshold concentrations.[2][3] This means that even minuscule amounts of these compounds in the air are easily detected by the human nose.[1]

Q2: What are the primary health and safety concerns associated with this compound inhalation?

A2: this compound is toxic if swallowed or inhaled.[4][5] Short-term exposure can lead to irritation of the eyes, skin, and respiratory system.[1] Symptoms may include headaches, dizziness, nausea, and a metallic taste.[1] Prolonged or repeated exposure may cause damage to organs.[4][5] It is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, and to use appropriate personal protective equipment (PPE).[1][4]

Q3: What immediate actions should be taken if a strong this compound odor is detected in the lab?

A3: A strong, unexpected odor of this compound likely indicates a leak or spill.[1] The first step is to ensure your fume hood is operating correctly. If the odor is potent and persistent, evacuate the immediate area and promptly notify your laboratory supervisor or safety officer.[1] Do not attempt to manage a significant spill without the proper training and personal protective equipment.[1]

Troubleshooting Guides

Issue: Persistent Odor in the Lab After Experiment Completion
Possible Cause Solution
Contaminated Glassware and Equipment Thoroughly decontaminate all glassware, reaction vessels, and equipment that have been in contact with this compound immediately after use. A rinse with a 10-20% aqueous bleach solution is an effective method for oxidizing and deodorizing residual organoselenium compounds.[1] (See Protocol 2 for details).
Improper Waste Disposal Ensure all this compound waste, including reaction residues, contaminated solvents, and disposable materials, is segregated into a designated, clearly labeled, and sealed hazardous waste container. This container should be stored in a well-ventilated area, ideally within a fume hood, awaiting disposal according to institutional guidelines.[1]
Inadequate Ventilation Confirm that your chemical fume hood is functioning correctly and has sufficient airflow. All manipulations of this compound should be conducted deep within the fume hood to maximize the capture of volatile vapors.[1]
Issue: Odor Detected During the Experimental Procedure
Possible Cause Solution
Leaks in the Reaction Setup Meticulously inspect all joints and connections in your experimental apparatus for any potential leaks. Use appropriate grease for ground glass joints and ensure all tubing is securely fastened. Conducting reactions under an inert atmosphere can also aid in containing volatile byproducts.[1]
Highly Volatile Byproducts If your reaction is known to generate highly volatile and odorous byproducts, employ a gas trap or scrubber system to capture the off-gases. A bubbler containing a 10-20% bleach solution can be effective in neutralizing many volatile selenium compounds.[1]

Quantitative Data Summary

CompoundOdor Threshold (ppm)Odor Description
Hydrogen Selenide (B1212193) <0.3[1]Garlic-like[1]
Dimethyl Sulfide (Sulfur Analog) 0.001 - 0.076[1]Cabbage-like[1]
Benzenethiol (Sulfur Analog) 0.00003 - 0.00094[1]Garlic-like[1]

Studies on bottled mineral water have detected dimethyl selenides at concentrations of 4 to 20 ng/L, which were associated with objectionable odors, further indicating their low odor threshold.[2][3][6]

Experimental Protocols

Protocol 1: Quenching of Reactions Containing this compound

This protocol outlines a general procedure for safely quenching reactions involving this compound to minimize the release of its pungent odor.

  • Cool the Reaction: At the completion of your reaction, cool the reaction vessel to 0°C using an ice bath. This will reduce the vapor pressure of the volatile this compound.

  • Prepare Quenching Solution: In the fume hood, prepare a 10-20% aqueous solution of sodium hypochlorite (B82951) (household bleach).

  • Slow Addition: Slowly add the bleach solution to the cooled reaction mixture with vigorous stirring. The oxidation of this compound is exothermic, so a slow addition rate is crucial to maintain temperature control.

  • Stir: Allow the mixture to stir for at least 30 minutes to ensure complete oxidation of the this compound.

  • Workup: Proceed with your standard aqueous workup.

  • Waste Disposal: All aqueous layers from the workup should be collected in a designated selenium waste container.

Protocol 2: Decontamination of Glassware and Surfaces

This protocol provides a step-by-step guide for the effective decontamination of glassware and surfaces contaminated with this compound.

  • Pre-rinse (in fume hood): Rinse the contaminated glassware or wipe down surfaces with a suitable organic solvent (e.g., acetone) to remove the bulk of the organoselenium residue. Collect all rinsate in a designated selenium waste container.[1]

  • Bleach Treatment: Prepare a 10-20% aqueous bleach solution.[1] Fill the glassware with this solution or apply it to the contaminated surface and allow it to stand for a minimum of 30 minutes.[1][7] The bleach will oxidize the this compound, thereby reducing its volatility and odor.[1]

  • Washing: After the bleach treatment, thoroughly wash the glassware or surface with detergent and warm water. Use brushes to scrub all accessible areas.[1]

  • Final Rinse: Rinse the glassware or surface thoroughly with tap water, followed by a final rinse with deionized water.[1]

  • Drying: Allow the glassware to air dry completely before reuse.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Cleanup A Weigh/measure DMDS in fume hood B Prepare reaction setup (check for leaks) A->B C Run reaction under inert atmosphere B->C D Use gas trap with bleach solution C->D E Quench with cold bleach solution D->E F Standard workup E->F G Decontaminate glassware with bleach F->G H Segregate all waste G->H

Caption: Experimental workflow for handling this compound.

troubleshooting_odor Start Strong DMDS Odor Detected CheckHood Is fume hood working properly? Start->CheckHood Evacuate Evacuate Area & Inform Supervisor CheckHood->Evacuate No CheckSetup Check reaction setup for leaks CheckHood->CheckSetup Yes SecureLeaks Secure joints and connections CheckSetup->SecureLeaks Yes (Leak Found) CheckWaste Is waste container sealed? CheckSetup->CheckWaste No (No Leak) Decontaminate Decontaminate surfaces and glassware SecureLeaks->Decontaminate SealWaste Seal waste container CheckWaste->SealWaste No CheckWaste->Decontaminate Yes SealWaste->Decontaminate

Caption: Troubleshooting logic for a this compound odor event.

References

Technical Support Center: Improving the Solubility of Dimethyl Diselenide for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl diselenide (DMDS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: this compound is a nonpolar compound with limited solubility in aqueous solutions but is soluble in most common organic solvents.[1][2] Its solubility in water is reported to be approximately 0.1 mg/mL at 25°C.[3] It is soluble in organic solvents such as ethanol, ethers, and hydrocarbons.[2] For biological experiments, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[4]

Q2: My this compound is precipitating when I dilute my DMSO stock solution in aqueous media. Why is this happening and how can I prevent it?

A2: Precipitation upon dilution of a DMSO stock in aqueous media (like PBS or cell culture medium) is a common issue for poorly water-soluble compounds.[5] This occurs due to a phenomenon known as "solvent shock," where the compound, highly soluble in the organic solvent, rapidly comes out of solution when introduced into the aqueous environment where it is poorly soluble.[6]

To prevent this, you can try the following:

  • Reduce the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.1% in your cell culture medium to minimize toxicity and precipitation.[7]

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in the pre-warmed aqueous medium while vortexing gently.[8][9]

  • Add stock to medium: Always add the DMSO stock solution to the aqueous medium, not the other way around.[8]

  • Consider co-solvents or surfactants: The use of excipients like PEG 400 or Tween 80 can help maintain solubility.[9][10]

  • Utilize serum: If your experimental conditions allow, the presence of serum in the cell culture medium can help to stabilize the compound and prevent precipitation.[5][6]

Q3: What are some alternative methods to improve the aqueous solubility of this compound?

A3: Besides using DMSO as a primary solvent, other techniques can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Co-solvents: Using a mixture of solvents can improve solubility. Polyethylene glycol 400 (PEG 400) is a common co-solvent used in formulations.[11][12]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Tween 80 is a non-ionic surfactant frequently used for this purpose.[10][13]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their water solubility. Beta-cyclodextrins are commonly used for this purpose.[14][15]

Q4: What is the recommended storage procedure for this compound stock solutions?

A4: this compound is sensitive to air and moisture.[16] Stock solutions, especially in anhydrous DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air and moisture.[8]

Troubleshooting Guides

Issue 1: Precipitation Observed Immediately Upon Dilution of DMSO Stock

This is a classic sign of the compound's low solubility in the aqueous buffer.

Troubleshooting Workflow for Immediate Precipitation

G start Precipitation observed immediately upon dilution check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to < 0.1% check_dmso->reduce_dmso Yes check_dilution Are you performing a single large dilution? check_dmso->check_dilution No reduce_dmso->check_dilution serial_dilution Perform serial dilutions in pre-warmed medium check_dilution->serial_dilution Yes check_addition Are you adding medium to the DMSO stock? check_dilution->check_addition No serial_dilution->check_addition reverse_addition Add DMSO stock dropwise to vigorously stirred medium check_addition->reverse_addition Yes use_excipients Consider using solubilizing agents (Co-solvents, Surfactants, Cyclodextrins) check_addition->use_excipients No reverse_addition->use_excipients end_success Solution remains clear use_excipients->end_success end_fail Precipitation persists use_excipients->end_fail

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: Solution is Initially Clear but Precipitates Over Time

This may indicate that the solution is supersaturated and not stable at the experimental temperature.

Troubleshooting Workflow for Delayed Precipitation

G start Precipitation observed after incubation check_temp Was the solution prepared at a higher temperature than the experiment? start->check_temp equilibrate_temp Equilibrate all components to the experimental temperature before mixing check_temp->equilibrate_temp Yes check_conc Is the final concentration too high? check_temp->check_conc No equilibrate_temp->check_conc lower_conc Lower the final working concentration of DMDS check_conc->lower_conc Yes check_media_stability Is the compound stable in the cell culture medium over time? check_conc->check_media_stability No lower_conc->check_media_stability test_stability Perform a stability test by incubating the compound in medium and observing check_media_stability->test_stability Unsure end_success Solution remains clear check_media_stability->end_success Yes test_stability->end_success end_fail Precipitation persists test_stability->end_fail

Caption: Troubleshooting workflow for delayed precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water0.1 mg/mL25[3]
EthanolSolubleNot Specified[2]
Diethyl EtherSolubleNot Specified[2]
HydrocarbonsSolubleNot Specified[2]
ChloroformVery SolubleNot Specified[17]

Table 2: Recommended Final Concentrations of Solubilizing Agents in Cell Culture

AgentRecommended Max. ConcentrationNotesReference
DMSO< 0.1% - 1%Cell line dependent, always include a vehicle control.[7][16]
Tween 800.1% - 0.5%Can be cytotoxic at higher concentrations.[10][18]
PEG 400VariesGenerally considered low toxicity.[10][12]
β-CyclodextrinVariesDepends on the specific cyclodextrin (B1172386) derivative.[14][15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (liquid)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Due to the high density of this compound (1.987 g/mL), it is more accurate to measure by mass.[2] However, for small volumes, direct pipetting may be necessary. Work in a chemical fume hood.

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully add a specific volume of this compound to the tube and record the mass.

  • Calculate the required volume of DMSO to achieve a 100 mM concentration based on the mass of this compound (Molar Mass: 187.99 g/mol ).

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Solubilization of this compound using Tween 80

This protocol provides a general method for using Tween 80 to improve the solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 100 mM)

  • Tween 80

  • Phosphate-Buffered Saline (PBS) or desired aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare a 10% (v/v) stock solution of Tween 80 in water.

  • In a sterile tube, add the required volume of your aqueous buffer.

  • Add the 10% Tween 80 stock solution to the buffer to achieve a final Tween 80 concentration of 0.1% - 0.5%.

  • Vortex the buffer-Tween 80 mixture.

  • Perform a serial dilution of the this compound DMSO stock into the buffer-Tween 80 mixture to reach the desired final concentration. Add the stock solution dropwise while vortexing.

  • Visually inspect for any precipitation.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a common laboratory method for preparing an inclusion complex to enhance aqueous solubility.[14][19]

Materials:

  • This compound

  • Beta-cyclodextrin (or a derivative like HP-β-CD)

  • Mortar and pestle

  • Small amount of water or ethanol-water mixture

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).

  • Weigh the appropriate amounts of this compound and cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of the water or ethanol-water mixture to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle for 30-60 minutes.

  • The resulting paste is dried under vacuum to obtain a solid powder of the inclusion complex.

  • This powder can then be dissolved in an aqueous buffer for your experiment. The solubility should be tested to confirm the enhancement.

Signaling Pathway Visualization

This compound is known to be involved in cellular processes related to oxidative stress. It can be metabolized to methylselenol (MeSeH), a key species that can interact with thiols and participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.

Proposed Signaling Pathway for DMDS-Induced Oxidative Stress

G DMDS This compound (DMDS) Metabolism Cellular Metabolism (e.g., reduction by thiols) DMDS->Metabolism MeSeH Methylselenol (MeSeH) Metabolism->MeSeH Redox Redox Cycling MeSeH->Redox ROS Increased Reactive Oxygen Species (ROS) Redox->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularResponse Cellular Responses (e.g., Apoptosis, Nrf2 activation) OxidativeStress->CellularResponse

Caption: Proposed pathway of DMDS-induced oxidative stress.

References

addressing the air and moisture sensitivity of dimethyl diselenide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dimethyl diselenide (DMDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the air and moisture sensitivity of this versatile organoselenium compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of DMDS in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to air and moisture?

This compound ((CH₃)₂Se₂) is an organoselenium compound that serves as a valuable reagent in organic synthesis and drug discovery. Its sensitivity stems from the reactivity of the diselenide bond (Se-Se). This bond is susceptible to oxidation by atmospheric oxygen and can undergo hydrolysis in the presence of moisture. These reactions lead to the degradation of DMDS, forming various byproducts and diminishing its efficacy in your experiments.

Q2: How can I visually identify degraded this compound?

Fresh, pure this compound is a colorless to pale yellow liquid with a strong, pungent garlic-like odor.[1] Upon degradation, you may observe a change in color, often to a more intense yellow or orange hue. The formation of solid precipitates can also indicate the presence of decomposition products. A significant change in the characteristic odor may also be an indicator of contamination or degradation.

Q3: What are the primary degradation products of this compound when exposed to air and moisture?

Exposure of this compound to air and moisture can lead to a variety of oxidation and hydrolysis products. The primary degradation pathway involves the oxidation of the selenium atoms. In the presence of atmospheric oxidants such as hydroxyl radicals (OH) and ozone, organoselenium compounds can be converted to selenoxides and subsequently to seleninic acids.[2][3][4] Reaction with hydrogen peroxide, a strong oxidant, has been shown to convert diselenides into their corresponding seleninic acids.[5]

Q4: How should I properly store this compound to prevent degradation?

To maintain the integrity of this compound, it is crucial to store it under an inert atmosphere, such as argon or nitrogen. The compound should be kept in a tightly sealed container, preferably with a septum-sealed cap to allow for the removal of the reagent without introducing air. Store the container in a cool, dry, and dark place. A refrigerator or a desiccator cabinet are suitable storage locations.

Q5: What are the consequences of using degraded this compound in my experiments?

Using degraded DMDS can lead to several undesirable outcomes in your research:

  • Inaccurate Stoichiometry: The actual concentration of active DMDS will be lower than calculated, leading to incorrect molar ratios in your reactions.

  • Formation of Byproducts: Degradation products can participate in side reactions, complicating your reaction mixture and making purification more challenging.

  • Reduced Yields: The lower concentration of the active reagent will likely result in lower yields of your desired product.

  • Inconsistent Results: The extent of degradation can vary between different aliquots or over time, leading to poor reproducibility of your experiments.

  • Altered Biological Activity: In biological assays, degradation products may exhibit different or no activity, or they could be cytotoxic, leading to misleading results.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or Low Yields in a Synthetic Reaction

Question: I am using this compound in a reaction, but my yields are consistently low and variable. What could be the problem?

Troubleshooting Steps:

Potential Cause Recommended Action
Degradation of DMDS Verify the quality of your DMDS. Check for any visual signs of degradation (color change, precipitation). If degradation is suspected, it is best to use a fresh bottle or purify the existing stock by distillation under an inert atmosphere.
Improper Handling Technique Review your handling procedures for air-sensitive reagents. Ensure you are using proper Schlenk line or glovebox techniques to prevent exposure to air and moisture during transfers. Use dry solvents and glassware.
Incorrect Stoichiometry Re-evaluate the stoichiometry of your reaction. If your DMDS has partially degraded, the effective concentration will be lower than what you have calculated. Consider titrating the DMDS solution to determine its exact concentration before use.
Reaction Conditions Optimize your reaction conditions. Some reactions involving organoselenium compounds can be sensitive to temperature, reaction time, or the presence of catalysts.
Issue 2: Unexpected Peaks in NMR Spectrum

Question: After my reaction with this compound, I see unexpected signals in my NMR spectrum, complicating the analysis. What could be the source of these impurities?

Troubleshooting Steps:

Potential Cause Recommended Action
DMDS Degradation Products Identify potential degradation products. The oxidation of DMDS can lead to species like dimethyl selenoxide (CH₃Se(O)SeCH₃) or methylseleninic acid (CH₃SeO₂H). Compare the chemical shifts of your unknown peaks with literature values for these compounds.
Solvent Impurities Use high-purity, dry solvents. Ensure your solvents are properly dried and deoxygenated before use. Traces of water or other impurities in the solvent can react with DMDS.
Contamination from Previous Use Thoroughly clean all glassware. Ensure that all glassware is oven-dried and cooled under an inert atmosphere before use to remove any residual moisture or contaminants.
Issue 3: Inconsistent Results in Biological Assays

Question: I am using this compound in a cell-based assay, but the results are not reproducible. What factors related to DMDS could be causing this?

Troubleshooting Steps:

Potential Cause Recommended Action
Degradation in Culture Media Prepare fresh DMDS solutions immediately before use. The aqueous environment of cell culture media can promote the hydrolysis and oxidation of DMDS. Minimize the time the compound spends in the media before being added to the cells.
Reaction with Media Components Evaluate potential interactions with your media. Components in the cell culture media, such as thiols (e.g., from cysteine or glutathione), could potentially react with the diselenide bond. Consider using a simpler, defined medium for your assay if possible.
Inaccurate Dosing due to Degradation Use a freshly opened or properly stored vial of DMDS for each set of experiments. This will minimize variability due to degradation over time.
Cytotoxicity of Degradation Products Perform control experiments. Test the effect of intentionally degraded DMDS (e.g., by exposing it to air) on your cells to determine if the degradation products are cytotoxic and contributing to the observed variability.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₂H₆Se₂
Molar Mass 188.01 g/mol
Appearance Colorless to pale yellow liquid
Odor Strong, pungent, garlic-like[1]
Boiling Point 153-155 °C
Density 1.945 g/cm³
Solubility Soluble in organic solvents, insoluble in water[1]

Table 2: Known Degradation Products of this compound and Related Compounds

CompoundDegradation ProductCondition/ReagentReference
Dimethyl Selenide (B1212193) (DMSe)Dimethyl Selenoxide (DMSeO)Atmospheric OH radicals[2]
Dimethyl Selenide (DMSe)Methylseleninic Acid (CH₃SeO₂H)Further oxidation of DMSeO[3]
DiselenidesSeleninic Acids (RSeO₂H)Hydrogen Peroxide (H₂O₂)[5]

Experimental Protocols

Protocol 1: General Handling and Transfer of this compound using a Schlenk Line

This protocol outlines the standard procedure for safely handling and transferring this compound under an inert atmosphere.

Materials:

  • This compound in a septum-sealed bottle

  • Schlenk line with a dual vacuum/inert gas manifold

  • Oven-dried glassware (e.g., reaction flask with a sidearm and stopcock, graduated cylinder)

  • Dry, degassed solvent (e.g., THF, dichloromethane)

  • Gastight syringe with a long needle

  • Septa

  • Stir bar

Procedure:

  • Prepare the Glassware: Assemble the reaction flask with a stir bar and a septum on the main neck. Connect the sidearm of the flask to the Schlenk line.

  • Purge the System: Evacuate the flask under vacuum and then backfill with inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure a completely inert atmosphere.

  • Prepare the Syringe: Purge a gastight syringe with inert gas by drawing the gas from the manifold and expelling it several times.

  • Transfer the Solvent: Using a purged syringe, transfer the required volume of dry, degassed solvent to the reaction flask through the septum.

  • Transfer this compound:

    • Carefully insert the needle of a purged gastight syringe through the septum of the this compound bottle.

    • Inject a small amount of inert gas into the bottle to create a slight positive pressure.

    • Withdraw the desired volume of this compound into the syringe.

    • Quickly withdraw the needle from the bottle and immediately insert it through the septum of the reaction flask.

    • Slowly add the this compound to the solvent in the reaction flask while stirring.

  • Proceed with the Reaction: Once the DMDS is added, you can proceed with your reaction under a continuous positive pressure of inert gas.

Protocol 2: Preparation of a Stock Solution of this compound for Biological Assays

This protocol describes the preparation of a stock solution of DMDS in an appropriate solvent for use in cell culture or other biological experiments.

Materials:

  • This compound

  • Anhydrous, sterile-filtered dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials with screw caps

  • Inert gas source (e.g., a gentle stream of argon or nitrogen in a glove box or a fume hood)

  • Calibrated micropipettes and sterile tips

Procedure:

  • Work under Inert Atmosphere: Perform all steps under a gentle stream of inert gas to minimize exposure to air. A glove box is ideal, but a fume hood with an inert gas line can also be used.

  • Prepare the Solvent: Use anhydrous, sterile-filtered DMSO to prevent both hydrolysis and microbial contamination.

  • Dispense DMDS: In a sterile vial, carefully dispense a precise amount of this compound using a calibrated micropipette.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).

  • Mix Thoroughly: Cap the vial tightly and vortex gently until the DMDS is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Storage: Store the aliquots at -20°C or -80°C in a desiccated environment.

  • Usage: When needed, thaw a single aliquot and use it immediately for your experiment. Discard any unused portion of the thawed aliquot. Do not refreeze.

Visualizations

degradation_pathway DMDS This compound (CH₃SeSeCH₃) Oxidized_Intermediate Oxidized Intermediates (e.g., Selenoxides) DMDS->Oxidized_Intermediate Air (O₂) Moisture (H₂O) Seleninic_Acid Methylseleninic Acid (CH₃SeO₂H) Oxidized_Intermediate->Seleninic_Acid Further Oxidation

Caption: Simplified degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction A Oven-dry glassware B Assemble under inert gas A->B C Purge with vacuum/inert gas cycles B->C D Use dry, degassed solvents C->D E Use gastight syringes D->E F Transfer under positive inert gas pressure E->F G Maintain inert atmosphere F->G H Monitor reaction progress G->H

Caption: General workflow for handling air-sensitive reagents.

References

Technical Support Center: Optimization of Dimethyl Diselenide (DMDS) Detection by GC-PID

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of dimethyl diselenide (DMDS) detection using Gas Chromatography with a Photoionization Detector (GC-PID).

Frequently Asked Questions (FAQs)

Q1: What is the typical detection limit for this compound (DMDS) using GC-PID?

A1: The detection limit for DMDS using a photoionization detector (PID) is approximately 150 picograms (pg) or 0.80 picomoles (pmol).[1][2] The PID is significantly more sensitive for DMDS analysis compared to a Flame Ionization Detector (FID), showing 4 to 20 times greater sensitivity.[1]

Q2: Is the GC-PID response linear for DMDS?

A2: Yes, the detector response for DMDS with a PID is linear over the evaluated concentration ranges in published studies.[1][2]

Q3: Can I inject both liquid and headspace samples for DMDS analysis?

A3: Yes, GC-PID is a suitable method for the determination of DMDS in both liquid and headspace samples.[1] For headspace analysis, a gas-tight syringe is recommended for transferring the sample to the GC inlet.[1][2]

Q4: What are the advantages of using a PID for DMDS detection over other detectors?

A4: The primary advantages of using a PID for DMDS detection are its simplicity and high sensitivity.[1] The method involves direct injection of the sample without the need for derivatization.[1] Compared to an FID, the PID offers 4-20 times greater sensitivity for DMDS.[1] While other sensitive techniques like GC-ICPMS exist, GC-PID provides a cost-effective and readily available option.

Sample Preparation

Q5: What solvents are recommended for preparing liquid DMDS standards?

A5: Volatile organic solvents are required for GC analysis. Suitable solvents include benzene, dichloromethane, hexane, methanol, and ethyl ether.[3][4] Ensure the solvent is of high purity to avoid co-eluting peaks that could interfere with DMDS detection.

Q6: What is the recommended concentration range for DMDS samples?

A6: For GC-MS, a typical starting concentration is around 10 µg/mL, aiming for an on-column injection of approximately 10 ng.[4] For the more sensitive GC-PID, you may need to prepare more dilute standards. It is recommended to prepare stock solutions and perform serial dilutions to create a calibration curve covering the expected concentration range of your samples.[1][2]

Q7: How should I handle samples to avoid loss of volatile DMDS?

A7: Due to the volatile nature of DMDS, proper sample handling is crucial.[5] For liquid samples, use glass autosampler vials with septa and minimize headspace.[4] For gaseous or headspace samples, use a gas-tight syringe with a valve to prevent leakage.[1][2] When collecting headspace samples, a gas trap may be employed.[1][2] It is also important to use zero-headspace sampling techniques for quantitative retention of volatile selenium species.[5]

GC Method Optimization

Q8: What are the key GC parameters to optimize for DMDS analysis?

A8: The key parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and the choice of GC column. The goal is to achieve good peak shape, resolution from other components in the sample, and a short analysis time.

Q9: What type of GC column is suitable for DMDS analysis?

A9: A non-polar or semi-polar column is typically used for the separation of volatile selenium compounds. A commonly used stationary phase is 3% OV-1 on Chromosorb W.[3] The choice of column will depend on the complexity of your sample matrix.

Q10: How do I optimize the injector temperature?

A10: The injector temperature should be high enough to ensure rapid and complete volatilization of DMDS without causing thermal degradation. A typical starting point for the injector temperature is 225°C.[3] If you observe peak tailing, a higher injector temperature may be needed. Conversely, if you suspect degradation (e.g., broad or distorted peaks), you may need to lower the temperature.

Troubleshooting Guide

Issue 1: No Peaks or Very Small Peaks

Q11: I've injected my DMDS standard, but I don't see any peaks. What should I do?

A11:

  • Check the Syringe and Injection: Ensure the syringe is functioning correctly and is not clogged.[6] Verify that the autosampler (if used) is correctly aligned and injecting the sample. A manual injection can help rule out autosampler issues.[6]

  • Verify Sample Preparation: Confirm that the sample was prepared correctly and that the concentration is within the detection limits of the instrument.[6] For volatile compounds like DMDS, ensure that the vial was properly sealed and that the analyte has not evaporated.

  • Check for Leaks: Leaks in the system, particularly at the inlet or column connections, can prevent the sample from reaching the detector.[6] Use an electronic leak detector to check for leaks.

  • Confirm Detector Operation: Ensure the PID lamp is on and that the detector is powered and functioning correctly. Check the detector signal output.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q12: My DMDS peak is tailing. What are the possible causes and solutions?

A12:

  • Active Sites: Peak tailing can be caused by active sites in the inlet liner, at the head of the column, or within the column itself.[6]

    • Solution: Use a deactivated inlet liner. If the column is old, trim about 10-30 cm from the inlet end.[7] If the problem persists, the column may need to be replaced.

  • Injector Temperature Too Low: An injector temperature that is too low can lead to slow volatilization of the sample, resulting in peak tailing.

    • Solution: Gradually increase the injector temperature. A typical starting point is 225°C.[3]

  • Column Overload: Injecting too much sample can overload the column, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller amount.

Issue 3: Decreased Sensitivity

Q13: The response for my DMDS standards has decreased over time. What should I do?

A13:

  • Contamination: Contamination in the inlet or detector is a common cause of decreased sensitivity.[7]

    • Solution: Clean or replace the inlet liner and septum.[7] Check the PID lamp window for fouling and clean it according to the manufacturer's instructions.

  • Column Degradation: The performance of the GC column can degrade over time, leading to a loss of sensitivity.

    • Solution: Trim the front end of the column. If sensitivity is not restored, the column may need to be replaced.

  • Detector Issues: The PID lamp intensity can decrease over time, leading to a lower response.

    • Solution: Check the lamp's operating hours and replace it if it has exceeded its recommended lifetime.

Issue 4: Ghost Peaks

Q14: I am seeing unexpected peaks in my chromatogram, even in blank runs. What is the cause?

A14: Ghost peaks are typically due to contamination in the system.[7]

  • Septum Bleed: Old or low-quality septa can release volatile compounds at high injector temperatures.

    • Solution: Replace the septum with a high-quality, low-bleed septum.

  • Sample Carryover: Residue from a previous, more concentrated sample can be injected in a subsequent run.

    • Solution: Run a solvent blank after a high-concentration sample to clean the injection port and column.

  • Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or the solvent used for sample preparation can appear as peaks.

    • Solution: Ensure high-purity carrier gas and solvents are used. Gas purifiers can be installed in the carrier gas line.[8]

Quantitative Data Summary

Table 1: GC-PID Performance for DMDS Detection

ParameterValueReference
Detection Limit~150 pg (0.80 pmol)[1][2]
LinearityLinear[1][2]
Sensitivity vs. FID4-20 times more sensitive[1]

Table 2: Example GC Parameters for Volatile Selenium Compound Analysis

ParameterSettingReference
GC Column
Stationary Phase3% OV-1 on Chromosorb W[3]
Dimensions1.8 m length, 6 mm diameter (packed)[3]
Temperatures
Injector Port225 °C[3]
Oven ProgramInitial 40°C for 2 min, ramp at 15°C/min to 120°C[3]
Carrier Gas
GasNitrogen (N₂)[3]
Flow Rate70 mL/min[3]

Note: These parameters are from a GC-AAS method and should be adapted and optimized for a GC-PID system.

Experimental Protocols

Protocol 1: Preparation of DMDS Calibration Standards
  • Prepare a Stock Solution: Accurately weigh a known amount of pure DMDS and dissolve it in a suitable volatile solvent (e.g., benzene, hexane) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform Serial Dilutions: Create a series of working standards by performing serial dilutions of the stock solution.[1][2] Use the same solvent for all dilutions.

  • Transfer to Vials: Transfer the working standards to 1.5 mL glass autosampler vials and seal them with septa caps.[4]

  • Storage: Store the standards in a cool, dark place to minimize evaporation and degradation.

Protocol 2: GC-PID Analysis of DMDS
  • System Setup: Set up the GC-PID system with the appropriate column and establish the desired temperature and gas flow rate conditions (refer to Table 2 for a starting point).

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • Blank Injection: Inject a solvent blank to ensure the system is clean and free of interfering peaks.

  • Calibration Curve: Inject the prepared calibration standards, starting with the lowest concentration.

  • Sample Injection: Inject the unknown samples. For liquid samples, a 1 µL injection is typical.[4] For headspace samples, a 0.5 mL injection using a gas-tight syringe can be used.[1][2]

  • Data Analysis: Integrate the DMDS peak in the chromatograms and construct a calibration curve by plotting peak area versus concentration. Determine the concentration of DMDS in the unknown samples from the calibration curve.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-PID Analysis cluster_data Data Analysis Standard Prepare DMDS Standards Injection Inject Sample into GC Standard->Injection Sample Prepare Unknown Sample Sample->Injection Separation Separation on GC Column Injection->Separation Detection Detection by PID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify DMDS Concentration Integration->Quantification

Caption: A general workflow for the analysis of this compound (DMDS) by GC-PID.

Troubleshooting_Tree Start Chromatographic Problem Observed No_Peaks No / Small Peaks? Start->No_Peaks Bad_Shape Poor Peak Shape? No_Peaks->Bad_Shape No Check_Syringe Check Syringe & Injection No_Peaks->Check_Syringe Yes Low_Signal Low Sensitivity? Bad_Shape->Low_Signal No Check_Temp Optimize Injector Temperature Bad_Shape->Check_Temp Yes Clean_Inlet Clean/Replace Liner & Septum Low_Signal->Clean_Inlet Yes Check_Leaks Check for Leaks Check_Syringe->Check_Leaks Check_Detector Verify Detector Function Check_Leaks->Check_Detector Check_Liner Check/Replace Inlet Liner Check_Temp->Check_Liner Trim_Column Trim Column Inlet Check_Liner->Trim_Column Dilute_Sample Dilute Sample (Overload?) Trim_Column->Dilute_Sample Clean_Detector Clean PID Lamp Window Clean_Inlet->Clean_Detector Replace_Lamp Replace PID Lamp Clean_Detector->Replace_Lamp

Caption: A troubleshooting decision tree for common issues in GC-PID analysis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Dimethyl Diselenide and Dimethyl Selenide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of dimethyl diselenide (DMDSe) and dimethyl selenide (B1212193) (DMSe), two organoselenium compounds of significant interest in chemical synthesis, atmospheric chemistry, and cellular biology. By presenting quantitative experimental data, detailed methodologies, and visualizations of relevant pathways, this document aims to be a valuable resource for professionals working with these compounds.

Executive Summary

Dimethyl selenide (DMSe), a selenoether, and this compound (DMDSe), a diselenide, exhibit distinct reactivity profiles primarily influenced by the oxidation state of the selenium atom and the nature of the chemical bonds within each molecule. Generally, DMSe, with selenium in a lower oxidation state (-II), demonstrates higher reactivity towards a range of oxidants compared to DMDSe, where selenium exists in an oxidation state of -I. This difference in reactivity has significant implications for their roles in various chemical and biological systems.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing the physicochemical properties and reactivity of DMSe and DMDSe.

PropertyDimethyl Selenide (DMSe)This compound (DMDSe)Reference(s)
Chemical Formula C₂H₆SeC₂H₆Se₂[1][2]
Molar Mass 109.04 g/mol 188.01 g/mol [1][2]
Selenium Oxidation State -II-I
Bond Dissociation Energy (Se-Se) Not Applicable~189.9 kJ/mol (calculated for CH₃SeSeH)[3]
Bond Dissociation Energy (C-Se) Data not availableData not available
Reaction with Ozone (O₃)
Rate Constant (k)(7.4 ± 2.2) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ (at 26 ± 1 °C)(2.6 ± 0.9) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ (at 27 ± 1 °C)
Activation Energy (Ea)50 ± 14 kJ mol⁻¹56 ± 5 kJ mol⁻¹
Major ProductDimethyl selenoxide (CH₃Se(O)CH₃)Methylseleninic acid (CH₃Se(O)OH)
Reaction with Hypobromous Acid (HOBr) at pH 8
Apparent 2nd Order Rate Constant (k)(7.1 ± 0.7) × 10⁷ M⁻¹ s⁻¹(4.3 ± 0.4) × 10⁷ M⁻¹ s⁻¹[4]

Reactivity Analysis

The higher reactivity of DMSe compared to DMDSe with oxidants like ozone and hypobromous acid is evident from the kinetic data. This can be attributed to the lower oxidation state and greater nucleophilicity of the selenium atom in DMSe.

Reaction with Oxidants:

  • Ozone (O₃): DMSe reacts with ozone significantly faster than DMDSe in the gas phase. The reaction with DMSe primarily leads to the formation of dimethyl selenoxide, an oxidation product where the selenium atom's coordination number increases. In contrast, the ozonolysis of DMDSe results in the cleavage of the Se-Se bond and the formation of methylseleninic acid.

  • Hypobromous Acid (HOBr): In aqueous solution at pH 8, DMSe exhibits a higher apparent second-order rate constant for the reaction with HOBr compared to DMDSe.[4] This further supports the trend of higher reactivity for the monoselenide.

  • Hydrogen Peroxide (H₂O₂): While direct kinetic comparisons for the reactions of DMSe and DMDSe with hydrogen peroxide were not found, studies on analogous compounds like diphenyl diselenide show that reaction with H₂O₂ leads to the formation of seleninic acid.[5][6][7][8] This suggests that diselenides can be activated by peroxides to form more reactive species.

Reactivity with Radicals:

DMSe is known to react rapidly with atmospheric radicals such as the hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. These reactions often lead to the fragmentation of the molecule through Se-C bond breakage.

Role in Biological Signaling Pathways

The differential reactivity of DMSe and DMDSe has important implications for their roles in cellular signaling, particularly in redox-regulated pathways.

Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. DMDSe has been identified as a potent activator of the Nrf2 pathway.[3] This activation is thought to be mediated by the generation of reactive selenium species that can modify cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification leads to the release and nuclear translocation of Nrf2, which then initiates the transcription of a battery of antioxidant and detoxification genes. While information on the direct effect of DMSe on Nrf2 activation is less clear, the ability of DMDSe to act as a pro-drug for Nrf2-activating species highlights its potential in modulating cellular redox homeostasis.

Nrf2_Activation_by_DMDSe cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMDSe This compound (DMDSe) Reactive_Se Reactive Selenium Species DMDSe->Reactive_Se Reduction Keap1_Nrf2 Keap1 Nrf2 Reactive_Se->Keap1_Nrf2:f0 Cysteine Modification Nrf2 Nrf2 Keap1_Nrf2:f1->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binding

Figure 1: Proposed mechanism of Nrf2 activation by this compound (DMDSe).

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some selenium compounds have been shown to inhibit NF-κB activation. For instance, diphenyl diselenide, a structural analog of DMDSe, has been reported to down-regulate NF-κB.[8] This inhibition is thought to occur through the modulation of the cellular redox state, which can interfere with the activity of kinases and other signaling molecules in the NF-κB cascade. A direct comparative study on the effects of DMSe and DMDSe on the NF-κB pathway is needed to fully elucidate their respective roles in inflammatory signaling.

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB:f1 Phosphorylation & Degradation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB:f0->NFkB Release Inflammatory_Genes Inflammatory Genes (e.g., IL-6, COX-2) NFkB_n->Inflammatory_Genes Transcription Selenium_Compounds Selenium Compounds (e.g., Diphenyl Diselenide) Selenium_Compounds->IKK Inhibition Gas_Phase_Kinetics_Workflow start Start chamber Introduce Reactants (DMSe/DMDSe, Air, O₃) into Environmental Chamber start->chamber monitor Monitor Reactant Decay and Product Formation via FTIR Spectroscopy chamber->monitor plot Plot ln([Reactant]₀/[Reactant]t) vs. Time monitor->plot calculate Calculate Rate Constant from Slope plot->calculate end End calculate->end Competition_Kinetics_Workflow start Start prepare Prepare Solution with DMSe/DMDSe and Competitor start->prepare initiate Initiate Reaction by adding HOBr prepare->initiate react Allow Reaction to Proceed for a Defined Time initiate->react quench Quench Reaction (optional) react->quench analyze Analyze Concentrations of Reactants via HPLC quench->analyze calculate Calculate Rate Constant using Competitive Kinetics Equation analyze->calculate end End calculate->end

References

A Comparative Analysis of the Antioxidant Activities of Diphenyl Diselenide and Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the antioxidant capabilities of organoselenium compounds is critical for the design of novel therapeutic agents. This guide provides an objective comparison of the antioxidant activities of two such compounds: diphenyl diselenide and dimethyl diselenide, supported by experimental data and detailed methodologies.

Diphenyl diselenide, an aromatic diselenide, is a well-established antioxidant agent renowned for its ability to mimic the selenoenzyme glutathione (B108866) peroxidase (GPx). In contrast, this compound, a simple alkyl diselenide, exhibits a more complex redox behavior, including potential pro-oxidant activities under certain conditions. This guide delves into their comparative performance in key antioxidant assays and elucidates the underlying mechanisms of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacities of diphenyl diselenide and this compound have been evaluated using various in vitro assays. While direct comparative studies are limited, data from independent investigations provide insights into their relative potencies. Diphenyl diselenide consistently demonstrates robust antioxidant effects, particularly in GPx-like activity and inhibition of lipid peroxidation. Information on the antioxidant activity of this compound is less prevalent, with some studies suggesting a pro-oxidant role at lower concentrations.

Antioxidant AssayDiphenyl DiselenideThis compoundReference Compound
Glutathione Peroxidase (GPx)-like Activity Exhibits strong GPx-mimetic activity.[1][2]Data not widely available; some dialkyl diselenides show pro-oxidant effects at low concentrations.Ebselen (a well-known GPx mimic)
Lipid Peroxidation Inhibition (TBARS Assay) Effectively inhibits lipid peroxidation.[2]Can act as a pro-oxidant at low concentrations.Trolox (a water-soluble analog of vitamin E)
Radical Scavenging Activity (DPPH/ABTS Assay) Shows radical-scavenging capabilities.Data not consistently available for direct comparison.Ascorbic Acid (Vitamin C)

Note: The direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The table above provides a qualitative summary based on available literature.

Mechanisms of Antioxidant Action

The disparate antioxidant profiles of diphenyl diselenide and this compound stem from their distinct chemical structures and redox properties.

Diphenyl Diselenide: The antioxidant activity of diphenyl diselenide is primarily attributed to its GPx-like catalytic cycle. In the presence of thiols, such as glutathione (GSH), the Se-Se bond is cleaved to form a selenol intermediate (PhSeH). This selenol then reduces hydroperoxides to their corresponding alcohols, becoming oxidized to a selenenic acid (PhSeOH) in the process. The selenenic acid subsequently reacts with another thiol molecule to regenerate the selenol, completing the catalytic cycle and detoxifying reactive oxygen species.[1] Furthermore, diphenyl diselenide has been shown to modulate cellular signaling pathways, such as the Nrf2 pathway, which upregulates the expression of endogenous antioxidant enzymes.

This compound: The antioxidant mechanism of this compound is less straightforward. While it can theoretically participate in redox cycling similar to diphenyl diselenide, its lower molecular weight and different electronic properties may favor alternative reaction pathways. Some studies suggest that at low concentrations, dialkyl diselenides can act as pro-oxidants. This pro-oxidant activity may be related to their ability to generate reactive oxygen species through futile redox cycling or interaction with other cellular components.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Glutathione Peroxidase (GPx)-like Activity Assay

This assay spectrophotometrically measures the rate of NADPH consumption in a coupled reaction system. The GPx-like activity of the test compound is determined by its ability to catalyze the reduction of a hydroperoxide (e.g., hydrogen peroxide or tert-butyl hydroperoxide) by glutathione (GSH). The oxidized glutathione (GSSG) produced is then reduced back to GSH by glutathione reductase (GR) at the expense of NADPH.

Protocol:

  • Prepare a reaction mixture containing phosphate (B84403) buffer, GSH, GR, and NADPH.

  • Add the test compound (diphenyl diselenide or this compound) to the reaction mixture.

  • Initiate the reaction by adding the hydroperoxide substrate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • The rate of NADPH consumption is proportional to the GPx-like activity of the compound.

GPx_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, GSH, GR, NADPH) compound Add Test Compound (Diselenide) reagents->compound Incubate initiate Initiate with Hydroperoxide compound->initiate Start Reaction measure Monitor Absorbance at 340 nm initiate->measure Continuous Reading calculate Calculate Rate of NADPH Consumption measure->calculate Data Processing

GPx-like Activity Assay Workflow

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

The TBARS assay is a widely used method for measuring lipid peroxidation. It is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.

Protocol:

  • Induce lipid peroxidation in a suitable biological sample (e.g., brain homogenate, microsomes) using an oxidizing agent (e.g., FeSO4/ascorbate).

  • Add the test compound at various concentrations to the sample before or after the induction of peroxidation.

  • Stop the reaction by adding a solution of trichloroacetic acid (TCA).

  • Add TBA solution and heat the mixture at 95°C for a specified time to allow for the formation of the MDA-TBA adduct.

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • The inhibition of TBARS formation is calculated relative to a control without the test compound.

TBARS_Assay_Workflow cluster_induction Lipid Peroxidation Induction cluster_reaction TBARS Reaction cluster_measurement Measurement sample Biological Sample oxidant Add Oxidizing Agent compound Add Test Compound oxidant->compound Incubate tca Stop with TCA compound->tca Stop Reaction tba Add TBA and Heat tca->tba Color Development centrifuge Cool and Centrifuge tba->centrifuge measure Measure Absorbance at 532 nm centrifuge->measure

TBARS Assay for Lipid Peroxidation Workflow

Signaling Pathway Involvement

GPx_Catalytic_Cycle RSeSeR R-Se-Se-R (Diselenide) RSeH R-SeH (Selenol) RSeSeR->RSeH + 2 GSH - GSSG RSeOH R-SeOH (Selenenic Acid) RSeH->RSeOH + ROOH - ROH RSeSG R-Se-SG (Selenenyl Sulfide) RSeOH->RSeSG + GSH - H2O RSeSG->RSeH + GSH - GSSG

Glutathione Peroxidase-like Catalytic Cycle

The primary antioxidant mechanism for diphenyl diselenide involves mimicking the catalytic cycle of glutathione peroxidase. This process effectively detoxifies harmful peroxides.

Conclusion

References

Dimethyl Diselenide: A Bioavailable Selenium Source for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Performance Against Other Selenium Alternatives

For researchers and drug development professionals, the choice of a selenium source is critical for ensuring reproducible and clinically relevant results. Dimethyl diselenide (DMDSe) has emerged as a promising organoselenium compound, demonstrating significant bioavailability and distinct metabolic properties. This guide provides an objective comparison of DMDSe with other common selenium sources, supported by experimental data, to inform its selection in research and therapeutic development.

Comparative Efficacy of Selenium Sources

The bioavailability of a selenium compound dictates its ability to be absorbed and utilized for the synthesis of essential selenoproteins, such as glutathione (B108866) peroxidases (GPx) and thioredoxin reductases (TrxR), which are crucial for antioxidant defense and cellular regulation.

Tissue Selenium Concentration

Studies in rat models have demonstrated the effective uptake and distribution of selenium from DMDSe into key tissues. One study directly compared the administration of DMDSe to methylselenocysteine (B1596266) (MeSeCys), another bioavailable organoselenium compound. The results indicated that DMDSe significantly increases selenium levels in both the liver and kidneys of selenium-deficient rats[1].

Selenium SourceLiver Se Concentration (ng/g)Kidney Se Concentration (ng/g)
Se-deficient227.2 ± 15.72920.4 ± 183.5
DMDSe 456.3 ± 73.7 3862.9 ± 71.5
MeSeCys613.1 ± 63.34647.5 ± 135.7
Table 1: Comparison of liver and kidney selenium concentrations in Se-deficient rats after supplementation with DMDSe or MeSeCys. Data are presented as mean ± SD[1].
Selenoprotein Activity

The functional impact of a selenium source is best assessed by its effect on the activity of key selenoproteins.

Glutathione Peroxidase (GPx): GPx is a family of enzymes that play a pivotal role in protecting cells from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides. While direct comparative studies on GPx activity between DMDSe and other selenium sources are limited, research on various organoselenium compounds, including diselenides, has shown their capacity to increase GPx activity[2][3]. For instance, a meta-analysis of various studies indicated that selenium-enriched foods are highly effective at increasing GPx activity[2].

Experimental Protocols

To ensure the validity and reproducibility of studies evaluating selenium bioavailability, standardized experimental protocols are essential. Below is a representative protocol for a rat bioavailability study, which can be adapted for comparing DMDSe with other selenium sources.

Protocol: Selenium Bioavailability in a Rat Model

This protocol outlines the key steps for assessing the bioavailability of a test selenium compound (e.g., DMDSe) relative to a standard (e.g., sodium selenite (B80905) or selenomethionine).

1. Animal Model and Acclimation:

  • Species: Male weanling Sprague-Dawley or Wistar rats.

  • Acclimation: House animals in individual metabolic cages for at least one week prior to the study. Provide free access to a standard laboratory diet and water.

2. Depletion Phase:

  • Feed all rats a selenium-deficient basal diet (e.g., Torula yeast-based) for a period of 4-8 weeks to deplete their selenium stores.

  • Monitor body weight and general health throughout this phase.

3. Repletion Phase:

  • Divide the selenium-depleted rats into experimental groups.

  • Administer diets supplemented with graded levels of selenium from the test compound (DMDSe) and the reference compound (e.g., sodium selenite). Include a control group that continues on the selenium-deficient diet.

  • The repletion phase typically lasts for 4-6 weeks.

4. Sample Collection:

  • At the end of the repletion phase, collect blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and dissect key tissues, such as the liver, kidneys, and muscle.

  • Collect urine and feces throughout the study using metabolic cages for excretion analysis.

5. Biochemical Analyses:

  • Tissue Selenium Concentration: Determine selenium levels in plasma, liver, and kidney homogenates using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Selenoprotein Activity:

    • GPx Activity: Measure GPx activity in plasma and tissue homogenates using a spectrophotometric assay that follows the rate of NADPH oxidation.

    • TrxR Activity: Measure TrxR activity in tissue homogenates using a spectrophotometric assay that measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)).

6. Data Analysis:

  • Calculate the relative bioavailability of the test compound using the slope-ratio assay, comparing the dose-response curves of the test and reference compounds for parameters like tissue selenium concentration and selenoprotein activity.

Experimental Workflow for Selenium Bioavailability Study

G cluster_0 Preparation cluster_1 Intervention cluster_2 Data Collection cluster_3 Analysis acclimation Animal Acclimation depletion Se-Depletion Phase (4-8 weeks) acclimation->depletion grouping Group Assignment depletion->grouping repletion Se-Repletion Phase (Graded Doses of Se Sources) grouping->repletion sampling Blood & Tissue Sampling repletion->sampling biochem Biochemical Analyses (Se concentration, GPx, TrxR) sampling->biochem stats Statistical Analysis (Slope-Ratio Assay) biochem->stats

A typical workflow for a rat bioavailability study.

Signaling Pathways and Metabolism

The biological effects of selenium are mediated through its incorporation into selenoproteins, which in turn influence various signaling pathways.

Selenium Metabolism

Different forms of selenium enter the metabolic pathway at various points. Inorganic forms like selenite are readily reduced to hydrogen selenide (B1212193) (H₂Se), the central intermediate for selenoprotein synthesis. Organic forms like selenomethionine (B1662878) can be either incorporated non-specifically into proteins in place of methionine or metabolized to selenocysteine (B57510) and then to H₂Se. DMDSe is metabolized to methylselenol (CH₃SeH), which can then be converted to H₂Se, entering the common pool for selenoprotein synthesis[5].

General Selenium Metabolism Pathway

G cluster_sources Selenium Sources cluster_metabolism Metabolic Intermediates cluster_products Biological Outcomes dmdse This compound (DMDSe) ch3seh Methylselenol (CH₃SeH) dmdse->ch3seh semet Selenomethionine (SeMet) semet->ch3seh selenite Selenite (SeO3²⁻) h2se Hydrogen Selenide (H₂Se) selenite->h2se ch3seh->h2se selenoproteins Selenoproteins (GPx, TrxR, etc.) h2se->selenoproteins excretion Excretion (Urine, Breath) h2se->excretion

Metabolic conversion of different selenium sources.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxification genes. Some organoselenium compounds have been shown to activate the Nrf2 pathway, leading to enhanced cellular protection against oxidative stress. While direct evidence for DMDSe's potent activation of Nrf2 compared to other selenium sources is still emerging, studies have shown that other selenium compounds can modulate Nrf2 signaling, suggesting a potential mechanism for the antioxidant effects of DMDSe[6][7][8].

Nrf2 Activation by Selenium Compounds

G cluster_nrf2 Nrf2 Signaling Se Selenium Compounds (e.g., DMDSe) ROS Reactive Oxygen Species (ROS) Se->ROS modulates Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Genes Antioxidant & Detoxification Genes (e.g., GPx, TrxR) ARE->Genes activates transcription of

References

A Comparative Guide to the Cytotoxicity of Dimethyl Diselenide and Sodium Selenite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of the organic selenium compound, dimethyl diselenide, and the inorganic compound, sodium selenite (B80905). While direct comparative data for this compound is limited, this guide leverages data from closely related organodiselenides, such as diphenyl diselenide, to provide a comprehensive overview for researchers in oncology and drug development.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cellular growth. The following table summarizes the IC50 values for sodium selenite and diphenyl diselenide (as a representative organodiselenide) across various cancer cell lines. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Citation
Sodium Selenite PANC-1Pancreatic Cancer5.6[1]
Pan02Pancreatic Cancer4.6[1]
HeLaCervical Cancer5.70 (24h)[2]
SiHaCervical Cancer13.23 (24h)[2]
BT-549Triple-Negative Breast Cancer29.54[3]
MDA-MB-231Triple-Negative Breast Cancer50.04[3]
CHEK-1Esophageal (non-cancerous)3.6[4]
Diphenyl Diselenide BT-549Triple-Negative Breast Cancer50.52[5]
MDA-MB-231Triple-Negative Breast Cancer60.79[5]
MCF-10ABreast (non-cancerous)56.86[5]
SH-SY5YNeuroblastoma~30[6]

Mechanisms of Cytotoxicity

Both sodium selenite and organodiselenides like this compound and diphenyl diselenide exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death). However, the upstream signaling pathways and molecular triggers differ.

Sodium Selenite: Pro-oxidant Induced Apoptosis

Sodium selenite at pharmacological doses acts as a pro-oxidant, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, within cancer cells[2]. This surge in oxidative stress disrupts mitochondrial function, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

G sodium_selenite Sodium Selenite ros Reactive Oxygen Species (ROS) Generation sodium_selenite->ros mitochondria Mitochondrial Dysfunction ros->mitochondria akt_mtor Inhibition of AKT/mTOR Pathway ros->akt_mtor cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis akt_mtor->apoptosis

Sodium Selenite-Induced Apoptotic Pathway
This compound and other Organodiselenides: Modulation of Key Signaling Pathways

While also inducing apoptosis, organodiselenides like diphenyl diselenide have been shown to modulate specific intracellular signaling pathways critical for cancer cell survival. Studies have indicated the involvement of the Akt/β-catenin and ERK1/2 pathways in the apoptotic process initiated by these compounds. The suppression of these pro-survival pathways contributes to the execution of apoptosis in cancer cells.

G organodiselenide Organodiselenide (e.g., Diphenyl Diselenide) akt_pathway Suppression of Akt/β-catenin Pathway organodiselenide->akt_pathway erk_pathway Modulation of ERK1/2 Pathway organodiselenide->erk_pathway apoptosis Apoptosis akt_pathway->apoptosis g1_arrest G1 Phase Cell Cycle Arrest akt_pathway->g1_arrest erk_pathway->apoptosis

Apoptotic Pathway of Organodiselenides

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.

G cluster_0 MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of selenium compound A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

MTT Assay Experimental Workflow

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of either this compound or sodium selenite. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration.

Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Steps:

  • Cell Treatment: Treat cells with the desired concentrations of the selenium compounds for a specified time.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Comparative Summary

  • Potency: Based on the available data, sodium selenite generally exhibits a lower IC50 value across a range of cancer cell lines compared to diphenyl diselenide, suggesting it may be more potent in vitro. However, the cytotoxicity of organodiselenides can be highly dependent on the specific chemical structure and the cell line being tested.

  • Mechanism of Action: Both compounds induce apoptosis, a desirable trait for anticancer agents. Sodium selenite's mechanism is strongly linked to the induction of oxidative stress, which can be a double-edged sword, potentially affecting normal cells at high concentrations. Organodiselenides appear to act through the modulation of specific signaling pathways that are often dysregulated in cancer, which could offer a more targeted therapeutic approach.

  • Selectivity: Research suggests that some organoselenium compounds may have a better selectivity for cancer cells over normal cells compared to inorganic forms[3]. The provided data for diphenyl diselenide in breast cancer cell lines shows a relatively small difference in IC50 values between the cancerous and non-cancerous cell lines. In contrast, for some cancer types, sodium selenite has demonstrated a degree of selective cytotoxicity[7].

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organoselenium compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comprehensive comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of dimethyl diselenide against its close analogs, dimethyl selenide (B1212193) and diethyl diselenide. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this document aims to be an invaluable resource for the scientific community.

Comparative Fragmentation Analysis

The mass spectra of this compound and its analogs reveal characteristic fragmentation patterns that are instrumental in their identification and structural elucidation. A summary of the key fragments, their mass-to-charge ratios (m/z), and relative abundances are presented below.

Table 1: Comparison of Major Fragment Ions in the Mass Spectra of this compound and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Abundance %)
This compound C₂H₆Se₂188.0118893190 (M+ based on ⁸⁰Se), 173 ([M-CH₃]⁺), 95 ([CH₃Se]⁺), 80 (Se⁺)
Dimethyl Selenide C₂H₆Se109.0311095110 (M+ based on ⁸⁰Se), 95 ([M-CH₃]⁺), 80 (Se⁺)
Diethyl Diselenide C₄H₁₀Se₂216.07216109218 (M+ based on ⁸⁰Se), 187 ([M-C₂H₅]⁺), 109 ([C₂H₅Se]⁺), 80 (Se⁺)

Note: The m/z values for the molecular ion and selenium-containing fragments will exhibit a characteristic isotopic pattern due to the natural abundance of selenium isotopes (⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se). The values presented here are based on the most abundant isotope, ⁸⁰Se, for simplicity.

Deciphering the Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion. Subsequent bond cleavages lead to the formation of characteristic fragment ions.

G CH3SeSeCH3 CH3SeSeCH3 CH3SeSeCH3+. [CH3SeSeCH3]+. (Molecular Ion) m/z 188 CH3SeSeCH3->CH3SeSeCH3+. -e- CH3Se+ [CH3Se]+ m/z 95 CH3SeSeCH3+.->CH3Se+ - .SeCH3 CH3SeSe+ [CH3SeSe]+ m/z 173 CH3SeSeCH3+.->CH3SeSe+ - .CH3 Se+ [Se]+ m/z 80 CH3Se+->Se+ - .CH3 CH3+ [CH3]+ m/z 15 CH3Se+->CH3+ - Se G cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution/Extraction Dilution/Extraction Sample->Dilution/Extraction Injector Injector Dilution/Extraction->Injector Injection GC_Column GC Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Data Acquisition Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Fragmentation_Analysis Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis

A Comparative Analysis of Dialkyl Diselenides in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of dialkyl diselenides, supported by experimental data. This document focuses on key performance indicators such as antioxidant capacity and cytotoxicity, offering a comparative framework for evaluating these selenium-containing compounds.

Dialkyl diselenides, a class of organoselenium compounds, have garnered significant interest in the scientific community for their diverse biological activities. These compounds, characterized by a selenium-selenium bond flanked by two alkyl groups, are recognized for their potential as antioxidant agents and cytotoxic compounds against cancer cells. Their biological effects are largely attributed to the unique chemical properties of the diselenide moiety, which can participate in redox cycling and interact with biological thiols. This guide offers a comparative overview of two prominent dialkyl diselenides: dimethyl diselenide and diethyl diselenide, alongside related structures, to inform further research and drug development efforts.

Comparative Biological Activity

The biological efficacy of dialkyl diselenides is significantly influenced by the nature of the alkyl substituents attached to the selenium atoms. These structural variations impact their physicochemical properties, such as lipophilicity and reactivity, which in turn dictate their biological interactions and overall activity.

Antioxidant and Pro-oxidant Properties

Dialkyl diselenides exhibit a dual role as both antioxidants and pro-oxidants, a characteristic that is concentration-dependent. At lower concentrations, they can mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), an essential component of the cellular antioxidant defense system.[1] This GPx-like activity involves the reduction of harmful reactive oxygen species (ROS), such as hydrogen peroxide, thereby protecting cells from oxidative damage.

Conversely, at higher concentrations, some dialkyl diselenides can act as pro-oxidants, promoting the generation of ROS.[2] This pro-oxidant behavior is believed to be a key mechanism behind their cytotoxic effects, particularly in cancer cells which often have a compromised redox balance. Diethyl and dipropyl diselenides have demonstrated a higher potential for oxidizing thiol groups compared to diaryl diselenides, suggesting a greater pro-oxidant capacity.[2]

Studies have indicated that diethyl diselenide exhibits superior antioxidant activity compared to diphenyl diselenide and dibenzyl diselenide, highlighting its potential as a potent antioxidant agent.[3]

Cytotoxicity and Anticancer Potential

Data Summary

The following tables summarize the available quantitative data for the biological activities of selected dialkyl and diaryl diselenides to provide a comparative perspective.

Table 1: Comparative Cytotoxicity (IC50) of Various Diselenides in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2,2'-dipyridyl diselenideA549 (Human Lung Carcinoma)~8.5[4]
2,2'-dipyridyl diselenideWI38 (Human Normal Lung Fibroblast)~5.5[4]
3',5',3,5-tetratrifluoromethyl-diphenyl diselenideHL-60 (Human Leukemia)8[2]

Note: Direct comparative IC50 values for this compound and diethyl diselenide under the same experimental conditions are limited in the reviewed literature.

Table 2: Comparative Antioxidant Activity of Diselenides

CompoundAssayObservationReference
Diethyl diselenideMultiple in vitro and in vivo modelsSuperior antioxidant activity compared to diphenyl diselenide and dibenzyl diselenide.[3]
Diphenyl diselenideLipid Peroxidation AssayMost potent antioxidant among various diaryl and dialkyl diselenides tested.[2]
Diethyl diselenideLipid Peroxidation AssayEffective against lipid peroxidation, with differential potency in mice and rats.[2]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dialkyl diselenide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antioxidant Capacity Assessment: Glutathione Peroxidase (GPx)-like Activity Assay

This assay measures the ability of a compound to mimic the catalytic activity of glutathione peroxidase.

Principle: The GPx-like activity is determined by monitoring the reduction of a peroxide (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide) by a thiol co-substrate (e.g., glutathione or thiophenol), catalyzed by the diselenide compound. The rate of thiol oxidation or peroxide reduction is measured spectrophotometrically.

Procedure (using H₂O₂ and thiophenol):

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., phosphate (B84403) buffer), the diselenide compound at a specific concentration, and thiophenol.

  • Initiation of Reaction: Initiate the reaction by adding hydrogen peroxide to the mixture.

  • Spectrophotometric Monitoring: Monitor the decrease in the concentration of thiophenol or the formation of diphenyl disulfide over time by measuring the change in absorbance at a specific wavelength (e.g., 305 nm for diphenyl disulfide formation).

  • Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The GPx-like activity is expressed as the rate of reaction catalyzed by the compound.

Signaling Pathways and Mechanisms of Action

The biological effects of dialkyl diselenides are mediated through their interaction with various cellular signaling pathways. Their ability to modulate redox-sensitive pathways is central to both their antioxidant and cytotoxic activities.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant and detoxification genes. Some organoselenium compounds, including diphenyl diselenide, have been shown to activate the Nrf2 pathway, contributing to their protective effects against oxidative damage.[5][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Diselenide Diselenide ROS ROS Diselenide->ROS Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degrades Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nrf2->ARE binds Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates

Nrf2 signaling pathway activation by diselenides.

Apoptosis Signaling Pathway

The induction of apoptosis, or programmed cell death, is a key mechanism underlying the anticancer activity of many chemotherapeutic agents, including some dialkyl diselenides. Selenium compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] The intrinsic pathway is often initiated by cellular stress, such as high levels of ROS, leading to the release of cytochrome c from the mitochondria and the activation of caspases, which are the executioners of apoptosis.

Apoptosis_Pathway cluster_mitochondrion Mitochondrial Pathway Diselenide Diselenide ROS ROS Diselenide->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion damages Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Intrinsic apoptosis pathway induced by diselenides.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative biological evaluation of dialkyl diselenides.

Experimental_Workflow Start Start Compound_Selection Select Dialkyl Diselenides (e.g., Dimethyl, Diethyl) Start->Compound_Selection Cell_Culture Culture Cancer and Normal Cell Lines Compound_Selection->Cell_Culture Cytotoxicity_Assay MTT Assay (Determine IC50) Cell_Culture->Cytotoxicity_Assay Antioxidant_Assay GPx-like Activity Assay Cell_Culture->Antioxidant_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for Nrf2, Caspases) Cytotoxicity_Assay->Pathway_Analysis Data_Analysis Comparative Data Analysis Antioxidant_Assay->Data_Analysis Pathway_Analysis->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Workflow for comparative biological evaluation.

This guide provides a foundational understanding of the comparative biological activities of dialkyl diselenides. Further research focusing on direct, quantitative comparisons of a broader range of dialkyl diselenides is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Evaluating the Glutathione Peroxidase-like Activity of Dimethyl Diselenide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the glutathione (B108866) peroxidase (GPx)-like activity of dimethyl diselenide against other well-characterized organoselenium compounds, namely diphenyl diselenide and ebselen (B1671040). The information presented herein is intended to assist researchers in the objective assessment of this compound's potential as a GPx mimic for applications in drug development and antioxidant research. This document summarizes quantitative data from published studies, details key experimental protocols for activity assessment, and provides visualizations of the underlying biochemical pathways and experimental workflows.

Comparative Analysis of GPx-like Activity

The GPx-like activity of organoselenium compounds is typically evaluated by measuring their ability to catalyze the reduction of hydroperoxides, such as hydrogen peroxide (H₂O₂), by a thiol co-substrate, like glutathione (GSH) or a surrogate such as benzenethiol (B1682325) (PhSH). The efficiency of these catalysts is often reported as the initial rate of the reaction.

CompoundThiol Co-substratePeroxideInitial Rate (v₀) [μM/min]Reference
This compound Benzenethiol (PhSH)H₂O₂Data not available in surveyed literature-
Diphenyl Diselenide Benzenethiol (PhSH)H₂O₂~5.7[1]
Ebselen Benzenethiol (PhSH)H₂O₂~1.16 mM/s (activity varies with thiol)[2]
Uncatalyzed Reaction Benzenethiol (PhSH)H₂O₂~0.91 mM/s[3]

Note: The initial rates can vary depending on the specific experimental conditions (e.g., solvent, temperature, and reactant concentrations). It is crucial to consult the original publications for detailed experimental parameters. The activity of ebselen is notably dependent on the nature of the thiol co-substrate, exhibiting higher activity with glutathione compared to aromatic thiols.[2]

Experimental Protocols

Two primary methods are widely employed to determine the GPx-like activity of synthetic compounds: the Tomoda assay, which directly measures the formation of the oxidized thiol product, and the NADPH consumption assay, which is a coupled enzymatic assay.

Tomoda Assay for GPx-like Activity

This method directly monitors the formation of diphenyl disulfide (PhSSPh) from the oxidation of benzenethiol (PhSH) in the presence of a peroxide and the selenium-based catalyst. The increase in absorbance at 305 nm, characteristic of PhSSPh, is measured over time to determine the initial reaction rate.

Materials:

  • Spectrophotometer capable of measuring absorbance at 305 nm

  • Quartz cuvettes

  • Methanol (B129727) (spectroscopic grade)

  • Benzenethiol (PhSH) solution in methanol

  • Hydrogen peroxide (H₂O₂) solution in methanol

  • Catalyst solution (e.g., this compound, diphenyl diselenide, or ebselen) in methanol

Procedure: [4]

  • Prepare stock solutions of the catalyst, PhSH, and H₂O₂ in methanol at the desired concentrations.

  • In a quartz cuvette, prepare a reaction mixture with a final volume of 2000 µL. The typical final concentrations are:

    • Catalyst: 1 x 10⁻⁵ mol L⁻¹

    • H₂O₂: 15 x 10⁻³ mol L⁻¹

    • PhSH: Varied concentrations (e.g., 0.5 x 10⁻³ to 15 x 10⁻³ mol L⁻¹)

  • Maintain the temperature at 25 °C.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Immediately monitor the increase in absorbance at 305 nm over time.

  • The initial rate (v₀) is calculated from the linear portion of the absorbance versus time plot, using the molar absorptivity of diphenyl disulfide (1415 L mol⁻¹ cm⁻¹ at 305 nm).[4]

Coupled NADPH Consumption Assay

This indirect assay measures the consumption of NADPH, which is coupled to the regeneration of the reduced thiol (GSH) from its oxidized form (GSSG) by glutathione reductase. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is proportional to the GPx activity of the catalyst.

Materials:

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sodium azide (B81097) (NaN₃)

  • Reduced glutathione (GSH)

  • Glutathione reductase (GR)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADPH)

  • Hydrogen peroxide (H₂O₂)

  • Catalyst solution

Procedure: [5]

  • Prepare a reaction mixture in a final volume of 700 µL containing:

    • 50 mM potassium phosphate buffer (pH 7.0)

    • 1 mM EDTA

    • 1 mM NaN₃

    • 1 mM GSH

    • 1 U glutathione reductase

    • Catalyst at the desired concentration (e.g., 10–50 μM)

  • Incubate the reaction mixture for 7 minutes at 37 °C.

  • Add 0.25 mM NADPH and incubate for an additional 3 minutes.

  • Initiate the reaction by adding 0.5 mM H₂O₂.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6220 M⁻¹ cm⁻¹).

  • A background reaction without the catalyst should be run and subtracted from the catalyzed reaction rate.

Visualizations

Catalytic Cycle of Diselenide GPx-like Activity

The following diagram illustrates the proposed catalytic cycle for the GPx-like activity of a generic dialkyl diselenide (R-Se-Se-R), such as this compound.

GPx_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs & Outputs Diselenide R-Se-Se-R (this compound) Selenol 2 R-SeH (Methaneselenol) Diselenide->Selenol + 2 GSH - GSSG SelenenicAcid R-SeOH (Methaneselenenic Acid) Selenol->SelenenicAcid + H₂O₂ - H₂O SelenenylSulfide R-Se-SG SelenenicAcid->SelenenylSulfide + GSH - H₂O H2O_out 2 H₂O SelenenylSulfide->Selenol + GSH - GSSG GSSG_out GSSG H2O2_in H₂O₂ GSH_in 2 GSH

Caption: Catalytic cycle of a dialkyl diselenide.

Experimental Workflow for GPx-like Activity Assays

The logical flow of the two primary experimental methods is depicted below.

Experimental_Workflow cluster_tomoda Tomoda Assay cluster_nadph NADPH Consumption Assay T1 Prepare Reaction Mixture (Catalyst, PhSH, Methanol) T2 Initiate with H₂O₂ T1->T2 T3 Monitor Absorbance at 305 nm (Formation of PhSSPh) T2->T3 T4 Calculate Initial Rate (v₀) T3->T4 N1 Prepare Reaction Mixture (Catalyst, GSH, GR, NADPH, Buffer) N2 Initiate with H₂O₂ N1->N2 N3 Monitor Absorbance at 340 nm (Consumption of NADPH) N2->N3 N4 Calculate Rate of NADPH Consumption N3->N4

Caption: Workflow for GPx-like activity assays.

Conclusion

This compound is expected to exhibit glutathione peroxidase-like activity, following a catalytic cycle common to other simple diselenides. However, for a definitive quantitative assessment and to enable direct comparison with established GPx mimics like diphenyl diselenide and ebselen, further experimental investigation to determine its initial reaction rate under standardized assay conditions is necessary. The protocols and comparative data provided in this guide offer a framework for conducting such evaluations. Researchers are encouraged to utilize these methodologies to generate robust and comparable data, which will be invaluable for the development of novel selenium-based therapeutic agents.

References

A Comparative Guide to the Electrophilic Reactivity of Diselenides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

Diselenides (R-Se-Se-R) are a pivotal class of organoselenium compounds, widely utilized in organic synthesis and increasingly recognized for their potential in drug development and materials science. Their utility often hinges on the electrophilic nature of the selenium atoms, which can be modulated by the electronic properties of their substituents. This guide provides a comparative analysis of the electrophilic reactivity of various diselenides, supported by computational and experimental data, to aid researchers in selecting the optimal reagent for their specific applications.

The electrophilicity of a diselenide is determined by the electron density at the selenium atoms. Electron-withdrawing groups on the aryl rings are expected to decrease the electron density on the selenium atoms, making them more electrophilic and thus more reactive towards nucleophiles. Conversely, electron-donating groups should increase electron density, leading to lower electrophilic reactivity. This principle is fundamental to understanding the reactivity trends detailed in this guide.

Quantitative Comparison of Diselenide Electrophilicity

The electrophilic reactivity of diselenides can be quantified by examining the activation energy (ΔG‡) required for their reaction with a nucleophile. A lower activation energy corresponds to a higher reaction rate and greater electrophilicity. The following table summarizes computational data for the reaction of various para-substituted diphenyl diselenides with a methylthiolate nucleophile, providing a clear comparison of their intrinsic electrophilicities.

Diselenide (R-PhSe)₂Substituent (R)Nature of SubstituentCalculated Free Activation Energy (ΔG‡) (kcal/mol)
(CH₃OPhSe)₂p-OCH₃Electron-Donating11.2
(CH₃PhSe)₂p-CH₃Electron-Donating10.9
(PhSe)₂HNeutral10.4
(ClPhSe)₂p-ClElectron-Withdrawing9.7
(CF₃PhSe)₂p-CF₃Strongly Electron-Withdrawing9.7

Data sourced from a computational study on the reaction of diselenides with a thiolate nucleophile.

This data clearly illustrates that electron-withdrawing substituents (Cl, CF₃) lower the activation energy, indicating a higher electrophilic reactivity. Conversely, electron-donating substituents (OCH₃, CH₃) increase the activation energy, signifying lower reactivity. This trend is a crucial consideration for researchers when selecting a diselenide for a reaction where it is intended to act as an electrophile.

Experimental Protocols for Assessing Electrophilic Reactivity

The electrophilic reactivity of diselenides is typically assessed by monitoring the kinetics of their reaction with a suitable nucleophile, such as an alkene. A common and effective method for this is UV-Vis spectrophotometry.

Kinetic Analysis of Electrophilic Selenenylation of an Alkene using UV-Vis Spectrophotometry

Objective: To determine the rate constant for the reaction of a diselenide with an alkene, providing a quantitative measure of the diselenide's electrophilic reactivity.

Materials:

  • Diselenide of interest

  • Alkene (e.g., styrene)

  • An oxidizing agent to generate the active electrophilic selenium species (e.g., m-chloroperoxybenzoic acid, m-CPBA)

  • Anhydrous solvent (e.g., dichloromethane)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the diselenide in the anhydrous solvent.

    • Prepare a stock solution of the alkene in the same solvent.

    • Prepare a stock solution of the oxidizing agent in the same solvent.

  • Reaction Setup:

    • In a quartz cuvette, place the appropriate volume of the alkene stock solution and dilute with the solvent.

    • Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiation of the Reaction and Data Acquisition:

    • Initiate the reaction by adding a small, precise volume of the diselenide and oxidizing agent stock solutions to the cuvette.

    • Immediately begin monitoring the change in absorbance at a wavelength where either a reactant is consumed or a product is formed. The disappearance of the diselenide can often be monitored in the UV region.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance versus time.

    • From this data, determine the initial rate of the reaction.

    • By varying the initial concentrations of the diselenide, alkene, and oxidizing agent, the order of the reaction with respect to each component can be determined.

    • Calculate the rate constant (k) for the reaction. A higher rate constant indicates a more electrophilic diselenide.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in evaluating diselenide reactivity, the following diagrams illustrate a typical reaction pathway and an experimental workflow.

G General Reaction Pathway for Electrophilic Selenenylation Diselenide Diselenide (R-SeSe-R) ElectrophilicSe Electrophilic Selenium Species [R-Se]+ Diselenide->ElectrophilicSe Oxidation Oxidant Oxidant (e.g., m-CPBA) Oxidant->ElectrophilicSe Seleniranium Seleniranium Ion (Intermediate) ElectrophilicSe->Seleniranium Alkene Alkene Alkene->Seleniranium Electrophilic Attack Product Selenenylated Product Seleniranium->Product Nucleophile Nucleophile (Nu-) Nucleophile->Product Nucleophilic Attack G Experimental Workflow for Reactivity Comparison cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepSolutions Prepare Stock Solutions (Diselenide, Alkene, Oxidant) Equilibrate Equilibrate Alkene Solution in Spectrophotometer PrepSolutions->Equilibrate Initiate Initiate Reaction by Adding Diselenide and Oxidant Equilibrate->Initiate Monitor Monitor Absorbance Change over Time Initiate->Monitor PlotData Plot Absorbance vs. Time Monitor->PlotData CalcRate Calculate Initial Rate and Rate Constant (k) PlotData->CalcRate Compare Compare Rate Constants of Different Diselenides CalcRate->Compare

A Comparative Guide to the Validation of Analytical Methods for Selenium Speciation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of selenium species is critical in fields ranging from environmental science to pharmaceutical development, owing to the element's dual nature as both an essential micronutrient and a potential toxicant depending on its chemical form. Validating the analytical methods used for this speciation is paramount to ensure data reliability and regulatory compliance. This guide provides an objective comparison of common analytical techniques for selenium speciation, focusing on key validation parameters and offering supporting experimental data.

Comparison of Analytical Method Performance for Selenium Speciation

The selection of an analytical method for selenium speciation is often a trade-off between sensitivity, selectivity, and operational complexity. The most prevalent techniques include High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Hydride Generation Atomic Absorption Spectrometry (HG-AAS), and various electrochemical methods. The following table summarizes their performance based on critical validation parameters.

Validation ParameterHPLC-ICP-MSHG-AASElectrochemical Methods (e.g., CSV)
Linearity (r) >0.99[1]Typically >0.99Typically >0.99
Limit of Detection (LOD) 0.02 - 0.15 ng/mL for various species[2]0.11 - 0.68 µg/L[3][4]4 x 10⁻¹⁰ - 3.8 x 10⁻¹⁰ mol/L for Se(IV)[5]
Limit of Quantification (LOQ) 0.06 mg/kg[1]Not consistently reportedNot consistently reported
Accuracy (Recovery) 93.7 - 105%[2]93.1 - 108% for Se(IV) and Se(VI)[4]91.7 - 112.9% for photolytic reduction of Se(VI)[5]
Precision (RSD) < 5%[2]2.2 - 5.1%[6]1.4 - 6.19% for Se(IV)[5]
Selectivity High, separates various organic and inorganic speciesPrimarily for inorganic Se(IV) and total inorganic SeCan be tailored for specific species, primarily Se(IV)

Experimental Protocols for Method Validation

The validation of an analytical method involves a series of experiments to demonstrate its suitability for the intended purpose. Below are detailed methodologies for assessing key performance characteristics.

Linearity and Range
  • Objective: To establish the relationship between the analytical signal and the concentration of the analyte over a specified range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the selenium species of interest, covering the expected working range.

    • Analyze each standard solution in triplicate.

    • Plot the average analytical signal versus the known concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), which should ideally be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure:

    • Signal-to-Noise Ratio: Analyze a series of low-concentration standards. The LOD is typically determined as the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ at a ratio of 10:1.

    • Standard Deviation of the Blank: Measure the response of multiple blank samples and calculate the standard deviation. The LOD is calculated as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ as 10 times this value.

Accuracy (Recovery)
  • Objective: To assess the closeness of the measured value to the true value.

  • Procedure:

    • Spike a sample matrix with a known concentration of the selenium species of interest at three different concentration levels (low, medium, and high).

    • Analyze the spiked and unspiked samples in triplicate.

    • Calculate the percent recovery using the following formula: % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100

    • Acceptable recovery is typically within 80-120%.

Precision (Repeatability and Intermediate Precision)
  • Objective: To evaluate the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at the same concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different instruments.

    • Calculate the relative standard deviation (RSD) for each set of measurements. The RSD should typically be less than 15%.

Selectivity/Specificity
  • Objective: To demonstrate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Procedure:

    • Analyze blank samples and samples spiked with potentially interfering substances.

    • For chromatographic methods, demonstrate baseline separation of the target analyte peak from other peaks.

    • Confirm that no interfering peaks are present at the retention time of the analyte in the blank samples.

Workflow for Validation of Selenium Speciation Methods

The following diagram illustrates a typical workflow for the validation of an analytical method for selenium speciation analysis.

ValidationWorkflow A Method Development & Optimization B Define Validation Parameters (Linearity, LOD/LOQ, Accuracy, Precision, Selectivity) A->B C Prepare Validation Protocol B->C D Execute Linearity & Range Experiments C->D E Determine LOD & LOQ C->E F Conduct Accuracy (Recovery) Studies C->F G Perform Precision Studies (Repeatability & Intermediate) C->G H Assess Selectivity/Specificity C->H I Data Analysis & Statistical Evaluation D->I E->I F->I G->I H->I J Acceptance Criteria Met? I->J K Prepare Validation Report J->K Yes L Method Refinement J->L No M Validated Method for Routine Use K->M L->A

A typical workflow for the validation of an analytical method.

This guide provides a foundational understanding of the validation of analytical methods for selenium speciation. It is crucial to tailor the validation plan to the specific application, matrix, and regulatory requirements.

References

Safety Operating Guide

Navigating the Safe Disposal of Dimethyl Diselenide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. Dimethyl diselenide, a volatile and toxic organoselenium compound, requires stringent adherence to established safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound in a research setting.

Key Safety and Hazard Information

This compound is a flammable liquid and vapor that is toxic if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[1] It is also very toxic to aquatic life with long-lasting effects.[1] Due to these hazards, it is crucial to handle this compound with extreme care and to follow all prescribed safety measures.

Table 1: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H225Highly flammable liquid and vapour.[1]
H301Toxic if swallowed.[1]
H331Toxic if inhaled.[1]
H373May cause damage to organs through prolonged or repeated exposure.[1]
H410Very toxic to aquatic life with long lasting effects.[1]
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1]
P260Do not breathe dust/fume/gas/mist/vapours/spray.[1]
P270Do not eat, drink or smoke when using this product.[1][2]
P273Avoid release to the environment.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]
P391Collect spillage.[1][2]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
P405Store locked up.[1][2]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][3]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₂H₆Se₂[4]
Appearance Colorless to pale yellow liquid[4]
Odor Strong, garlic-like[4][5]
Boiling Point 155-157 °C[5]
Flash Point 60 °C (closed cup)[5]
Density 1.946 g/cm³
Solubility Soluble in organic solvents, limited solubility in water.[4]

Experimental Protocol: Safe Disposal of this compound Waste

This protocol outlines the step-by-step procedure for the collection, storage, and disposal of this compound waste in a laboratory setting.

1.0 Personal Protective Equipment (PPE)

1.1. Before handling this compound or its waste, ensure proper PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., nitrile).
  • Safety goggles and a face shield.
  • A laboratory coat. 1.2. All handling of this compound and its waste must be conducted within a certified chemical fume hood.

2.0 Waste Collection

2.1. Designate a specific, labeled, and compatible waste container for this compound. The container must be made of a material that will not react with the chemical. 2.2. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] 2.3. Collect all materials contaminated with this compound, including pipette tips, contaminated gloves, and absorbent materials from spills, in the designated solid waste container. 2.4. For liquid waste, use a dedicated, sealed container.

3.0 Waste Storage

3.1. Securely close the waste container after each addition of waste.[2] 3.2. Store the waste container in a well-ventilated, cool, and dry secondary containment bin within a designated hazardous waste accumulation area.[2][6] 3.3. The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong acids.[6] 3.4. Ensure the waste container is clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, flammable, environmentally hazardous).

4.0 Disposal Procedure

4.1. Do not attempt to neutralize or treat this compound waste in the laboratory. 4.2. Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. 4.3. Waste disposal must be carried out by a licensed and approved waste disposal company.[1][3] 4.4. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

Dimethyl_Diselenide_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Use Designated & Labeled Waste Container C->D E Segregate from Incompatible Waste D->E F Securely Seal Container E->F G Store in Ventilated, Cool, Dry Area F->G H Use Secondary Containment G->H I Contact Institutional EHS Office H->I J Arrange for Professional Pickup I->J K Disposal by Licensed Hazardous Waste Vendor J->K L Document Waste Transfer K->L

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines for chemical handling and disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyl Diselenide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of dimethyl diselenide, ensuring the protection of personnel and the integrity of your work.

This compound is a valuable compound in various research applications, but its handling requires strict adherence to safety protocols due to its potential health hazards. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended equipment.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield should be worn where there is a potential for splashing.[1][2]Protects against splashes and vapors that can cause eye irritation.[2]
Skin Protection Wear chemical-impermeable gloves (e.g., rubber gloves) and protective clothing to prevent skin exposure.[3][4] A flame-retardant antistatic protective clothing is also recommended.[5]Prevents skin contact, which can be a route of exposure. Contaminated clothing should be removed immediately.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type AXBEK (EN 14387) respirator cartridges is recommended if risk assessment shows air-purifying respirators are appropriate.[1] For higher concentrations or as the sole means of protection, a full-face supplied air respirator should be used.[1][2]Protects against the inhalation of toxic vapors. Dimethyl selenide (B1212193) is fatal if inhaled.[6]

Gloves must be inspected before use and disposed of properly after handling the chemical.[1] Always wash hands thoroughly after handling.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial. The following workflow provides a procedural guide for safe operations in the laboratory.

cluster_prep Pre-Handling Preparation cluster_handling Handling Procedure cluster_post Post-Handling & Disposal prep_ppe 1. Don Appropriate PPE prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Materials prep_hood->prep_materials prep_spill 4. Prepare Spill Kit prep_materials->prep_spill handle_transfer 5. Transfer this compound in Fume Hood prep_spill->handle_transfer handle_seal 6. Tightly Seal Container After Use handle_clean 7. Clean Work Area post_ppe 8. Doff and Dispose of PPE Correctly handle_clean->post_ppe post_wash 9. Wash Hands Thoroughly post_ppe->post_wash post_waste 10. Dispose of Chemical Waste post_wash->post_waste

Workflow for the safe handling of this compound.

Experimental Protocol:

  • Pre-Handling Preparation:

    • Don Appropriate PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

    • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly, with an average face velocity of at least 100 feet per minute.[7]

    • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood.

    • Prepare Spill Kit: Have a spill kit with inert absorbent material readily accessible.[1][6]

  • Handling Procedure:

    • Transfer in Fume Hood: All handling and transfers of this compound must be conducted within a properly operating chemical fume hood to minimize inhalation exposure.[5][7]

    • Seal Container: After dispensing the required amount, tightly close the container to prevent the escape of vapors.[1][3]

    • Clean Work Area: Decontaminate the work surface within the fume hood after the procedure is complete.

  • Post-Handling and Disposal:

    • Doff and Dispose of PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items, such as gloves, in a designated hazardous waste container.[1]

    • Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[1]

    • Chemical Waste Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste.[1][6] Do not empty into drains or release into the environment.[1][6]

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is a critical final step.

  • Waste Classification: this compound is classified as hazardous waste and must be disposed of accordingly.[6] It is also very toxic to aquatic life with long-lasting effects.[1][6]

  • Containment: All waste, including unused product, contaminated absorbent materials, and disposable PPE, should be collected in suitable, closed, and clearly labeled containers for disposal.[1][6]

  • Disposal Method: Waste material must be disposed of through a licensed disposal company in accordance with local, regional, and national regulations.[1] Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility within your laboratory.

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl diselenide
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Dimethyl diselenide

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.